E3 ligase Ligand 25
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H8ClF5N2O4 |
|---|---|
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoate |
InChI |
InChI=1S/C17H8ClF5N2O4/c18-7-2-1-6(5-8(7)25-4-3-9(26)24-17(25)28)16(27)29-15-13(22)11(20)10(19)12(21)14(15)23/h1-2,5H,3-4H2,(H,24,26,28) |
Clave InChI |
ZOUXZDKKKNCUBA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Representative E3 Ligase Ligand: Pomalidomide
Disclaimer: The specific molecule "E3 ligase Ligand 25" is not documented in publicly available scientific literature. It may be an internal research compound or a hypothetical name. Therefore, this guide utilizes Pomalidomide , a well-characterized and clinically approved E3 ligase ligand, as a representative example to detail the core mechanism of action, experimental validation, and quantitative characteristics relevant to this class of molecules. The principles and methodologies described herein are broadly applicable to the study of other molecular glue degraders.
Pomalidomide is a third-generation immunomodulatory drug (IMiD) used in the treatment of multiple myeloma.[1][2] Its therapeutic effects are primarily driven by its function as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide's primary molecular target is Cereblon (CRBN), which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3][4] In its natural state, this E3 ligase complex tags specific proteins with ubiquitin, marking them for degradation by the 26S proteasome. Pomalidomide functions by binding to a specific pocket on CRBN, which alters the ligase's surface and induces the recruitment of "neosubstrates"—proteins that are not normally targeted by the native CRL4-CRBN complex.[2][5]
The most critical neosubstrates for pomalidomide's anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[][7][8][9][10] These proteins are crucial for the survival and proliferation of multiple myeloma cells.[8][9] Upon recruitment to the pomalidomide-bound CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated and subsequently degraded by the proteasome.[2][][8]
The degradation of Ikaros and Aiolos leads to a cascade of downstream anti-cancer effects:
-
Direct Anti-Myeloma Activity: The loss of IKZF1 and IKZF3 causes downregulation of key survival factors for myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, leading to cell cycle arrest and apoptosis.[4][7][8]
-
Immunomodulatory Effects: In T cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[2][8][11] Their degradation leads to increased IL-2 production, which enhances the proliferation and cytotoxic activity of T cells and Natural Killer (NK) cells, thereby boosting the anti-tumor immune response.[2][11][12]
Pomalidomide also induces the degradation of other neosubstrates, such as ARID2 and the leukemogenic fusion protein PLZF-RARα, which contributes to its therapeutic effects in different contexts.[7][13][14]
References
- 1. Pomalidomide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. benchchem.com [benchchem.com]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 13. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying the Target E3 Ligase for Novel Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecule ligands that bind to E3 ubiquitin ligases has been a transformative development in the field of targeted protein degradation (TPD). These ligands, when incorporated into bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), enable the hijacking of the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). While a handful of E3 ligases, most notably Cereblon (CRBN) and Von Hippel-Lindau (VHL), have been extensively utilized, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for expanding the scope of TPD.[1][2] A critical step in harnessing this potential is the identification and validation of the specific E3 ligase targeted by a novel ligand. This guide provides an in-depth overview of the core experimental methodologies and data analysis strategies employed in this process.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the substrate recognition component, responsible for transferring ubiquitin to the target protein, marking it for degradation by the proteasome.[2][]
PROTACs are heterobifunctional molecules that consist of a ligand for a POI and a ligand for an E3 ligase, connected by a chemical linker. By simultaneously binding to both the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This proximity-induced ubiquitination of the POI leads to its subsequent degradation by the proteasome.[]
Figure 1. Mechanism of action of a PROTAC molecule.
Key Methodologies for E3 Ligase Target Identification
Identifying the specific E3 ligase that a novel ligand engages is a multi-step process that combines computational, biochemical, and cell-based approaches. The following sections detail the core experimental protocols.
Affinity-Based Proteomics
Affinity-based proteomics is a powerful and unbiased method to identify the protein targets of a small molecule.
Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry
-
Immobilization of the Ligand:
-
Synthesize an analog of the ligand with a reactive handle (e.g., an alkyne or an azide for click chemistry, or a biotin moiety).
-
Covalently attach the modified ligand to a solid support (e.g., agarose or magnetic beads).
-
-
Cell Lysate Preparation:
-
Culture relevant cells and harvest them.
-
Lyse the cells under non-denaturing conditions to maintain protein complexes.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the ligand-immobilized beads.
-
As a negative control, incubate the lysate with beads that have not been functionalized with the ligand.
-
For competition experiments, pre-incubate the lysate with an excess of the free, unmodified ligand before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, either by using a high concentration of the free ligand, changing the buffer conditions (e.g., pH or salt concentration), or using a denaturing buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise specific bands for in-gel digestion.
-
Alternatively, perform in-solution digestion of the entire eluate with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Data Analysis:
Proteins that are significantly enriched in the ligand pulldown compared to the control pulldown, and whose binding is competed away by the free ligand, are considered high-confidence interactors. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can provide more robust quantitative data.[5]
Figure 2. Workflow for affinity-based proteomics.
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique used to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with the ligand of interest or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis:
A shift in the melting curve of a protein to a higher temperature in the presence of the ligand indicates direct binding.
Fragment-Based Screening
Fragment-based ligand discovery (FBLD) can be employed to identify small, low-molecular-weight compounds (fragments) that bind to an E3 ligase of interest.[6] These fragments can then be optimized into more potent ligands.
Experimental Protocol: NMR-Based Fragment Screening
-
Protein Preparation:
-
Express and purify the E3 ligase or its substrate-binding domain. For NMR, the protein is typically labeled with ¹⁵N.
-
-
NMR Spectroscopy:
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Screen a library of fragments by acquiring an HSQC spectrum of the protein in the presence of each fragment or a small mixture of fragments.
-
Data Analysis:
Binding of a fragment to the protein will cause a chemical shift perturbation (a change in the position) of the peaks corresponding to the amino acid residues at or near the binding site. This allows for the identification of binders and provides information about the binding site.[1]
Functional Assays for Target Validation
Once a candidate E3 ligase has been identified, functional assays are crucial to confirm that the ligand can recruit this E3 ligase to a target protein and induce its degradation.
Experimental Protocol: PROTAC-Mediated Degradation Assay
-
PROTAC Synthesis:
-
Synthesize a PROTAC by linking the novel E3 ligase ligand to a ligand for a known protein of interest (e.g., BRD4).
-
-
Cell Treatment:
-
Treat cells expressing the target protein and the candidate E3 ligase with the PROTAC at various concentrations and for different durations.
-
-
Protein Degradation Measurement:
-
Lyse the cells and measure the levels of the target protein by Western blotting or quantitative mass spectrometry.
-
Data Analysis:
A dose- and time-dependent decrease in the level of the target protein indicates successful PROTAC-mediated degradation. To confirm the involvement of the specific E3 ligase, the experiment can be repeated in cells where the candidate E3 ligase has been knocked down or knocked out. The degradation should be attenuated or abolished in these cells.
Figure 3. Logical workflow for E3 ligase target validation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for ligands targeting well-characterized and emerging E3 ligases, providing a benchmark for the evaluation of novel ligands.
Table 1: Ligands for Well-Characterized E3 Ligases
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (Kd) | PROTAC DC50 |
| CRBN | Glutarimide-based | Pomalidomide | ~2.5 µM | Varies with POI |
| VHL | Hypoxia-inducible factor (HIF) mimetics | VH032 | ~190 nM | Varies with POI |
| MDM2 | Nutlin-based | Nutlin-3a | ~90 nM | Varies with POI |
| IAP | Smac mimetics | LCL161 | ~20-40 nM | Varies with POI |
Table 2: Ligands for Emerging E3 Ligases
| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (IC50) | PROTAC DC50 |
| FEM1B | Covalent | EN106 | 2.2 µM | Not reported |
| KEAP1 | Covalent | Bardoxolone | ~33 nM | Varies with POI |
| DCAF16 | Covalent | Indisulam | Not reported | Varies with POI |
| TRIM25 | Covalent | Compound 10 | Not reported | Not reported in cells |
Note: Binding affinities and PROTAC efficiencies are highly dependent on the specific assay conditions and the protein of interest.
Conclusion
The identification of the E3 ligase target for a novel ligand is a critical step in the development of new TPD strategies. A combination of unbiased proteomics, biophysical validation, and functional cell-based assays is essential for confident target assignment. The methodologies outlined in this guide provide a robust framework for researchers to navigate this process. As new ligands for a wider range of E3 ligases are discovered, the therapeutic potential of targeted protein degradation will continue to expand, offering new avenues for treating a wide array of diseases.[1][7]
References
- 1. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Characterization of E3 Ligase Ligand 25
This guide provides a comprehensive overview of the discovery, characterization, and application of the novel covalent ligand for the E3 ubiquitin ligase TRIM25, herein referred to as E3 Ligase Ligand 25. This document is intended for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, chemical biology, and oncology.
Introduction to E3 Ubiquitin Ligases and Targeted Protein Degradation
Ubiquitination is a critical post-translational modification that governs a multitude of cellular processes by marking proteins for degradation or altering their function.[1][2] The specificity of this process is conferred by over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.[1][2][3][4] This inherent specificity has been harnessed by technologies like Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][][6][7][8][9][10]
The discovery of novel E3 ligase ligands is paramount to expanding the scope and efficacy of targeted protein degradation.[7][11] While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the exploration of new E3 ligase recruiters offers the potential for tissue-specific protein degradation and overcoming resistance mechanisms.[7][11][12]
Discovery of this compound: A Covalent Approach
This compound was identified as a covalent ligand targeting the PRYSPRY substrate binding domain of the Tripartite Motif (TRIM) family E3 ligase, TRIM25.[13] TRIM25 is implicated in various cellular functions, including immune regulation and cancer signaling pathways.[13][14] The discovery of Ligand 25 represents a significant advancement in liganding previously challenging E3 ligases.
The discovery workflow involved a covalent fragment screening approach coupled with high-throughput chemistry and direct-to-biology optimization.[13] This strategy allowed for the efficient identification and elaboration of fragment hits into potent and selective ligands.
Characterization of this compound
The interaction of this compound with TRIM25 was characterized through various biochemical and biophysical assays. The covalent nature of the binding to the PRYSPRY domain was confirmed, and the ligand's potency was determined.
| Parameter | Value | Method |
| Target E3 Ligase | TRIM25 | - |
| Binding Domain | PRYSPRY | X-ray Crystallography |
| Binding Mode | Covalent | Mass Spectrometry |
| IC50 | 1.8 µM | Biochemical Assay |
Table 1: Biochemical and biophysical properties of this compound.
The X-ray crystal structure of the TRIM25 PRYSPRY domain in complex with this compound revealed the precise binding site and the key interactions driving ligand recognition. This structural information is invaluable for the rational design of more potent and selective TRIM25-recruiting ligands.[13]
The ability of this compound to engage TRIM25 in a cellular context was demonstrated. Furthermore, the ligand was shown to enhance the in vitro auto-ubiquitination activity of TRIM25, confirming its functional effect on the E3 ligase.[13]
Application of this compound in Targeted Protein Ubiquitination
To demonstrate its utility in targeted protein degradation, this compound was incorporated into a heterobifunctional PROTAC molecule. This PROTAC was designed to recruit TRIM25 to a neosubstrate, thereby inducing its ubiquitination.
The results demonstrated successful in vitro targeted ubiquitination of the neosubstrate by TRIM25, validating the potential of this compound as a valuable tool for the development of novel PROTACs.[13]
Experimental Protocols
-
Objective: To identify initial fragment hits that covalently bind to the TRIM25 PRYSPRY domain.
-
Method: A library of cysteine-reactive fragments is screened against the purified TRIM25 PRYSPRY domain. Binding is detected using mass spectrometry to identify fragments that have formed a covalent adduct with the protein.
-
Objective: To rapidly synthesize analogs of the initial fragment hits to improve potency and selectivity.
-
Method: Automated synthesis platforms are utilized to generate a library of related compounds by modifying the core scaffold of the hit fragments.
-
Objective: To assess the functional activity of this compound and derived PROTACs.
-
Protocol:
-
Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (Ube2D2), ubiquitin, ATP, and the E3 ligase (TRIM25).
-
Add the test compound (this compound or PROTAC) and the target protein (for PROTAC assays).
-
Incubate the reaction at 37°C for a defined period.
-
Quench the reaction and analyze the formation of polyubiquitin chains on TRIM25 (auto-ubiquitination) or the target protein by Western blotting using an anti-ubiquitin antibody.
-
-
Objective: To confirm target engagement of this compound with TRIM25 in live cells.
-
Method:
-
Treat cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble TRIM25 at each temperature by Western blotting. Covalent binding of the ligand is expected to increase the thermal stability of TRIM25.
-
Conclusion and Future Directions
The discovery and characterization of this compound, a novel covalent ligand for TRIM25, significantly expands the toolbox for targeted protein degradation.[13] This work provides a proof-of-concept for liganding challenging E3 ligases and demonstrates the potential of these new recruiters in the development of next-generation PROTACs. Future efforts will focus on further optimizing the potency and selectivity of Ligand 25-based PROTACs and exploring their therapeutic potential in relevant disease models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01540E [pubs.rsc.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide on the Role of E3 Ligase Ligands in Targeted Protein Degradation
Disclaimer: As "E3 ligase Ligand 25" does not correspond to a publicly recognized molecule, this guide utilizes a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, VH032 , as a representative example.[1][2] The principles, data, and protocols described are broadly applicable to other E3 ligase ligands used in the development of Proteolysis-Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins.[2] Unlike traditional inhibitors that block a protein's function, TPD employs heterobifunctional molecules, most notably PROTACs, to induce the selective degradation of a target protein.[3]
A PROTAC consists of three components: a ligand that binds the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] This dual-binding molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the 26S proteasome.[5]
The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used in PROTAC design due to the availability of potent small molecule ligands and its broad tissue expression.[3][6]
Core Mechanism of Action: VHL Ligand-Based PROTACs
The primary role of a VHL ligand within a PROTAC is to recruit the VHL E3 ligase complex. The process is catalytic and can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC simultaneously binds to both the target protein (POI) and the VHL E3 ligase, forming a crucial ternary complex (POI-PROTAC-VHL).[7][8] The stability and conformation of this complex are critical determinants of degradation efficiency.[9]
-
Ubiquitination of Target Protein : Once the ternary complex is formed, the VHL ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[5]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[10] The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.[11]
Quantitative Data Presentation
The efficacy of a PROTAC is defined by several key quantitative parameters. The tables below summarize representative data for VHL-based PROTACs targeting the BRD4 protein, such as MZ1, which incorporates a VH032-derived moiety.[1][8]
Table 1: Binding Affinities and Ternary Complex Formation
| Molecule | Binds to | Technique | Kd (nM) | Cooperativity (α) |
| VH032 | VHL E3 Ligase | SPR / ITC | 185 | N/A |
| MZ1 | VHL E3 Ligase | ITC | 67 ± 8 | N/A |
| MZ1 | BRD4BD2 | ITC | 15 | N/A |
| VHL-MZ1-BRD4BD2 | Ternary Complex | ITC | 4.4 ± 1.0 | >1 (Positive) |
Data sourced from studies on well-characterized VHL-based PROTACs like MZ1.[12] Cooperativity (α) is a measure of how the binding of one protein partner affects the PROTAC's affinity for the other. α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest.[9][12]
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa | ~15 | >90% |
| MZ1 | BRD2 | HeLa | ~25 | >80% |
| MZ1 | BRD3 | HeLa | ~75 | >70% |
| Representative PROTAC 139 | BRD4 | PC3 | 3.3 | 97% |
DC50 is the concentration of PROTAC required to degrade 50% of the target protein.[11] Dmax is the maximum percentage of protein degradation achieved.[11] Data is representative of VHL-based BET degraders.[11][13]
Experimental Protocols
Characterizing a VHL-ligand-based PROTAC involves a suite of biochemical, biophysical, and cell-based assays.
Protocol: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a high-throughput assay to confirm and quantify the formation of the ternary complex.[4]
Objective: To measure the proximity between the E3 ligase and the target protein induced by the PROTAC.
-
Reagent Preparation:
-
Recombinantly express and purify the VHL E3 ligase complex and the target protein (e.g., BRD4).
-
Label the VHL protein with a FRET donor (e.g., Terbium cryptate via an anti-tag antibody like anti-GST).
-
Label the target protein with a FRET acceptor (e.g., d2 via an anti-tag antibody like anti-His).
-
-
Assay Setup:
-
In a 384-well microplate, add the labeled VHL, labeled target protein, and a serial dilution of the PROTAC compound.
-
Use a buffer such as PBS with 0.1% BSA.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours to allow the ternary complex to form and reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) using a compatible plate reader.
-
Data Analysis:
Protocol: Western Blot for Cellular Protein Degradation
This is the most direct method to quantify the reduction of target protein levels in cells following PROTAC treatment.[15][16]
Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.
-
Cell Culture and Treatment:
-
Plate adherent cells (e.g., HeLa, PC3) in a multi-well plate and allow them to attach overnight.[15]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities. Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC50 and Dmax.[17]
-
Protocol: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein in a reconstituted, cell-free system.[5][20]
Objective: To directly visualize the PROTAC-dependent ubiquitination of the POI.
Methodology: [5]
-
Reaction Setup: In a microcentrifuge tube, combine the following purified components in reaction buffer:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)
-
VHL E3 Ligase Complex
-
Target Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC compound or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot: Analyze the reaction products by Western blotting, using a primary antibody against the POI. A high-molecular-weight smear or ladder of bands above the unmodified POI band indicates poly-ubiquitination.
Downstream Signaling Consequences of Target Degradation
Degrading a target protein has profound effects on the signaling pathways it regulates. As an example, degrading the epigenetic reader BRD4 with a VHL-based PROTAC leads to significant downstream consequences, particularly in cancer cells.[10]
BRD4 Signaling Pathway: BRD4 is a critical regulator of gene transcription. It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[8]
Effects of BRD4 Degradation:
-
MYC Suppression: The most significant effect of BRD4 degradation is the potent and sustained downregulation of MYC mRNA and protein levels.[10] This leads to the inhibition of MYC-driven cellular processes like proliferation and metabolism.
-
Cell Cycle Arrest: Suppression of MYC and other BRD4 target genes involved in proliferation leads to cell cycle arrest, often at the G1 phase.[8]
-
Induction of Apoptosis: BRD4 degradation leads to the downregulation of anti-apoptotic proteins (e.g., BCL-2) and the upregulation of pro-apoptotic proteins, ultimately triggering programmed cell death.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein degradation analysis by western blot [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
In-Depth Technical Guide: Cellular Pathways Affected by the E3 Ligase Ligand VHL-g (25)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular pathways affected by the von Hippel-Lindau (VHL) E3 ligase ligand, VHL-g (25). While not a standalone therapeutic agent, VHL-g (25) is a critical component of the Proteolysis Targeting Chimera (PROTAC) ARD-266, a potent degrader of the Androgen Receptor (AR). This document details the mechanism of action of ARD-266, focusing on how the recruitment of the VHL E3 ligase by the VHL-g (25) moiety leads to the targeted degradation of the AR protein. We present quantitative data on the efficacy of ARD-266, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathways and experimental workflows. This guide serves as a technical resource for researchers in oncology, particularly those focused on prostate cancer and the development of novel protein degradation-based therapeutics.
Introduction: The Role of E3 Ligase Ligands in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable" with traditional small molecule inhibitors. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the cell's natural waste disposal system, the proteasome.
The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity. While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully leveraged for PROTAC design, with von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most prominent. This guide focuses on a specific VHL ligand, VHL-g (25), a molecule with a relatively weak binding affinity for VHL that has been instrumental in the development of a highly potent PROTAC, ARD-266, for the degradation of the Androgen Receptor.
VHL-g (25) and the PROTAC ARD-266
VHL-g (25) is a synthetic small molecule designed to bind to the VHL E3 ubiquitin ligase. A key study demonstrated that even E3 ligase ligands with micromolar binding affinities can be effectively used to create potent PROTACs.[1] This was exemplified by the development of ARD-266, a PROTAC that incorporates VHL-g (25), a linker, and a potent AR antagonist.[1]
Mechanism of Action
The mechanism of action of ARD-266, driven by the VHL-g (25) ligand, is a multi-step process that hijacks the cell's ubiquitin-proteasome system to specifically eliminate the Androgen Receptor protein.
-
Ternary Complex Formation: ARD-266 enters the cell and its two distinct ligand ends bind simultaneously to the Androgen Receptor and the VHL E3 ligase, forming a "target protein - PROTAC - E3 ligase" ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the AR protein into close proximity with the VHL E3 ligase. This proximity allows for the efficient transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the AR protein.
-
Proteasomal Degradation: The poly-ubiquitinated AR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: After the degradation of the AR, the ARD-266 molecule and the VHL E3 ligase are released and can participate in further rounds of AR degradation, giving PROTACs a catalytic mode of action.
Cellular Pathway Affected: Androgen Receptor Signaling
The primary cellular pathway affected by the VHL-g (25)-containing PROTAC, ARD-266, is the Androgen Receptor (AR) signaling pathway. The AR is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.
Overview of the Androgen Receptor Signaling Pathway
In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of androgens, such as testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimers bind to Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, recruiting co-activators and initiating the transcription of genes that drive cell proliferation, survival, and the expression of proteins like prostate-specific antigen (PSA).
Disruption of AR Signaling by ARD-266
By inducing the degradation of the AR protein, ARD-266 effectively shuts down this entire signaling cascade. This leads to a dose-dependent decrease in the expression of AR target genes, such as PSA, TMPRSS2, and FKBP5.[2] The degradation of the AR removes the key driver of prostate cancer cell growth, making it a highly effective therapeutic strategy.
Quantitative Data
The efficacy of ARD-266 in degrading the Androgen Receptor has been quantified in various prostate cancer cell lines. The following tables summarize the key in vitro data.
Table 1: In Vitro Degradation of Androgen Receptor by ARD-266
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| LNCaP | 0.2 - 1 | >95 | 24 |
| VCaP | 0.2 - 1 | >95 | 24 |
| 22Rv1 | 0.2 - 1 | >95 | 24 |
DC50: Concentration of the compound required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved. Data sourced from[1][2].
Table 2: Downregulation of AR Target Gene Expression by ARD-266 in LNCaP Cells
| Gene | Reduction in mRNA Levels at 10 nM ARD-266 |
| PSA | >50% |
| TMPRSS2 | >50% |
| FKBP5 | >50% |
Data sourced from[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the core experimental protocols used to characterize the activity of ARD-266.
Cell Culture and Treatment
-
Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of ARD-266 or a vehicle control (e.g., DMSO).
Western Blot Analysis for AR Degradation
This technique is used to quantify the amount of AR protein in cells after treatment with ARD-266.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the Androgen Receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the AR is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This method is used to measure the mRNA levels of AR target genes to assess the downstream effects of AR degradation.
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The cDNA is used as a template for real-time PCR with primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Visualizations
Signaling Pathway Diagram
References
In-Depth Technical Guide: Binding Affinity of VHL Ligand 8 to the VHL E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of VHL Ligand 8, a crucial component of the potent Proteolysis Targeting Chimera (PROTAC) ARD-266, to its target, the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the quantitative binding data, the experimental protocol for its determination, and visual representations of the relevant biological and experimental workflows.
Quantitative Binding Affinity Data
VHL Ligand 8, also referred to as VHL-g, was incorporated into the design of the Androgen Receptor (AR) degrader, ARD-266. A key finding from the development of ARD-266 was that a VHL ligand with weak binding affinity could still lead to a highly potent and efficient PROTAC. The binding affinity of the VHL ligand used in ARD-266 was determined to be in the low micromolar range.
| Ligand Name | E3 Ligase | Binding Affinity (Kᵢ) | Assay Type | Reference |
| VHL Ligand 8 (VHL-g) | VHL | 2-3 µM | Competitive Fluorescence Polarization Assay | [1] |
This data is significant as it challenges the traditional drug discovery paradigm that often prioritizes high-affinity binders. The efficacy of ARD-266, which demonstrates DC50 values in the sub-nanomolar range for AR degradation, suggests that the cooperative formation of a stable ternary complex (AR-ARD-266-VHL) can compensate for the weaker binary affinity of the VHL ligand.
Experimental Protocol: Competitive Fluorescence Polarization Assay
The binding affinity of VHL Ligand 8 to the VHL E3 ligase complex was determined using a competitive fluorescence polarization (FP) assay. This method measures the displacement of a fluorescently labeled tracer from the VHL protein complex by the unlabeled test ligand.
Materials and Reagents:
-
VHL Protein Complex: Recombinant human VHL-ElonginB-ElonginC (VBC) complex.
-
Fluorescent Tracer: A high-affinity fluorescently labeled VHL ligand (e.g., a fluorescein-labeled derivative of a known VHL inhibitor).
-
Test Ligand: VHL Ligand 8.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4, containing a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.
-
Microplates: Black, low-volume, non-binding surface 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the VHL Ligand 8 in 100% DMSO.
-
Create a serial dilution of the VHL Ligand 8 in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare working solutions of the VBC protein complex and the fluorescent tracer in the assay buffer. The concentrations of the VBC complex and the tracer should be optimized to yield a stable and robust fluorescence polarization signal.
-
-
Assay Setup:
-
To the wells of the 384-well microplate, add the following in order:
-
Assay Buffer
-
VHL Ligand 8 at various concentrations (or DMSO for control wells).
-
VBC protein complex.
-
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for the binding of the test ligand to the VBC complex.
-
Add the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours). The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used in the tracer.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition of the tracer binding for each concentration of VHL Ligand 8.
-
The IC50 value (the concentration of the test ligand that displaces 50% of the fluorescent tracer) is determined by fitting the data to a four-parameter logistic equation.
-
The IC50 value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [Tracer]/Kₐ), where [Tracer] is the concentration of the fluorescent tracer and Kₐ is the dissociation constant of the tracer.
-
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity of VHL Ligand 8.
Signaling Pathway of ARD-266 Mediated Androgen Receptor Degradation
Caption: Mechanism of ARD-266 induced degradation of the Androgen Receptor.
References
Structural Biology of E3 Ligase Complexes: A Technical Guide Focused on TRIM25 as a Case Study
Disclaimer: As of December 2025, a specific E3 ligase ligand publicly known as "Ligand 25" has not been identified in scientific literature. This technical guide will therefore focus on the well-characterized E3 ligase, Tripartite Motif-containing protein 25 (TRIM25), as a representative example to explore the structural biology of an E3 ligase-ligand complex. The principles, experimental protocols, and data presentation formats described herein are broadly applicable to the study of other E3 ligase-ligand interactions.
Introduction to TRIM25 E3 Ligase
Tripartite Motif-containing protein 25 (TRIM25) is a member of the TRIM family of E3 ubiquitin ligases, which are a subset of the RING (Really Interesting New Gene) finger domain-containing E3s.[1] These enzymes play a pivotal role in the ubiquitination cascade, a post-translational modification process that regulates a vast array of cellular functions, including immune signaling, cell cycle progression, and protein degradation.[1][2]
TRIM25 is a multidomain protein consisting of an N-terminal RING domain, which recruits ubiquitin-conjugating enzymes (E2s), followed by two B-box domains, a coiled-coil (CC) domain that mediates dimerization, and a C-terminal PRYSPRY domain responsible for substrate recognition.[1][3] A key function of TRIM25 is its role in the innate immune response to viral infections. It acts as a critical activator of the RIG-I signaling pathway by catalyzing the K63-linked polyubiquitination of the RIG-I sensor, which, upon recognizing viral RNA, triggers a signaling cascade culminating in the production of type I interferons.[3][4] Given its crucial role in cellular signaling and disease, TRIM25 has emerged as an important target for therapeutic intervention, prompting detailed studies into its structure and interactions with various ligands, including small molecules and RNA.[5][6]
Ligand Interactions with TRIM25
The PRYSPRY domain of TRIM25 serves as the primary binding site for both protein substrates and small molecule ligands.[6][7] Additionally, recent studies have revealed that TRIM25 is an RNA-binding protein, with its coiled-coil and PRYSPRY domains contributing to this interaction, which can modulate its E3 ligase activity.[8][9][10]
Fragment-based screening has led to the discovery of covalent chloroacetamide ligands that bind to the PRYSPRY domain of TRIM25.[6][11] These ligands have been further developed into heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the ubiquitination of neo-substrates.[5][6]
TRIM25 binds to specific stem-loop structures within RNA molecules, including the precursor of the let-7 microRNA and viral RNAs.[9][10] This interaction can enhance the E3 ligase activity of TRIM25, suggesting a mechanism for allosteric regulation.[8][9]
Quantitative Data on TRIM25-Ligand Interactions
The binding affinities of various ligands to TRIM25 have been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Table 1: Binding Affinities of RNA Ligands to TRIM25 Measured by Isothermal Titration Calorimetry (ITC)
| TRIM25 Construct | RNA Ligand | Dissociation Constant (KD) | Reference |
| PRY/SPRY domain | pre-let-7 | 5.0 ± 1.2 µM | [9] |
| CC-PRY/SPRY | pre-let-7 | 72 ± 33 nM | [9] |
| CC-PRY/SPRY | Dengue virus subgenomic RNA (DENV-SL) | 15.2 ± 3.0 nM | [9] |
| PRY/SPRY domain | Various stem-loop RNAs | 0.4 - 4 µM | [10] |
Table 2: Binding Affinities of Heterobifunctional Molecules to TRIM25 PRYSPRY in a Ternary Complex Measured by Surface Plasmon Resonance (SPR)
| Heterobifunctional Molecule | Ternary Complex Components | Dissociation Constant (KD) | Reference |
| HB1 | TRIM25 PRYSPRY + BRD4 BD2 | 15 ± 1.9 nM | [5][6] |
| HB2 | TRIM25 PRYSPRY + BRD4 BD2 | 20 ± 2.1 nM | [5][6] |
| HB3 | TRIM25 PRYSPRY + BRD4 BD2 | 22.5 ± 3.6 nM | [5][6] |
Table 3: Binding Affinity of Full-Length TRIM25 to Double-Stranded RNA Measured by Electrophoretic Mobility Shift Assay (EMSA)
| TRIM25 Construct | RNA Ligand | Apparent Dissociation Constant (Kd) | Reference |
| Full-Length TRIM25 | 28-bp dsRNA | 0.26 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful study of E3 ligase-ligand complexes. The following sections provide outlines for key experimental procedures.
This protocol is adapted from the crystallization of the TRIM25 PRYSPRY domain.[7]
-
Protein Expression and Purification: Express the TRIM25 PRYSPRY domain (e.g., in E. coli) and purify using affinity and size-exclusion chromatography to >95% purity.
-
Complex Formation (for co-crystallization): Incubate the purified PRYSPRY domain with a 2-5 fold molar excess of the ligand for 1-2 hours on ice prior to setting up crystallization trials.
-
Crystallization:
-
Concentrate the protein or protein-ligand complex to approximately 7 mg/ml.
-
Use the hanging-drop vapor diffusion method. Mix 1.2 µl of the protein solution with 1 µl of the reservoir solution.
-
A reported successful reservoir condition is 100 mM Sodium Citrate pH 5.0 and 4 M NaCl, with incubation at 4°C.[7]
-
-
Crystal Soaking (alternative to co-crystallization):
-
Grow apo-protein crystals first.
-
Prepare a soaking solution by adding the ligand to the reservoir solution.
-
Transfer the apo-crystals to the soaking solution for a defined period (ranging from minutes to hours).
-
-
Cryo-protection and Data Collection:
-
Transfer crystals to a cryo-protectant solution, for example, the reservoir solution supplemented with 23% glycerol.[7]
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known PRYSPRY domain structure as a search model. Refine the model and build the ligand into the electron density map.
This is a generalized workflow for single-particle cryo-EM.[12][13]
-
Sample Preparation:
-
Purify the full-length TRIM25-ligand complex to high homogeneity and concentration (typically 1-5 mg/ml).
-
Apply 3-4 µl of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid to create a thin film of the sample and plunge-freeze it into liquid ethane using a vitrification robot like a Vitrobot.[13][14]
-
-
Data Acquisition:
-
Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of movie micrographs using an automated data collection software on a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.
-
-
Image Processing:
-
Perform movie frame alignment and dose weighting to correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Perform automated particle picking to select images of individual complexes.
-
Extract the particles and subject them to 2D classification to remove junk particles and identify different views.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex.
-
-
Model Building and Refinement: Dock an existing crystal structure or a predicted model of TRIM25 into the cryo-EM density map and refine the atomic coordinates.
This generalized protocol outlines the steps for analyzing protein-ligand interactions using SPR.[15][16][17]
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16]
-
Immobilize the purified TRIM25 protein (the ligand in this context) onto the chip surface by injecting it at a low flow rate (e.g., 5 µL/min) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).[16]
-
Deactivate any remaining active esters using an injection of ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the small molecule or RNA (the analyte) in the running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).[16]
-
Monitor the binding response (in Resonance Units, RU) in real-time during the association phase.
-
After the injection, allow the analyte to dissociate by flowing the running buffer over the chip.
-
-
Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
This protocol describes a typical ITC experiment to measure the thermodynamics of TRIM25-ligand binding.[18][19]
-
Sample Preparation:
-
Extensively dialyze both the TRIM25 protein and the ligand into the identical buffer to minimize heats of dilution and buffer mismatch.
-
Accurately determine the concentrations of both protein and ligand.
-
Degas the samples immediately before the experiment to prevent air bubbles.
-
-
Experimental Setup:
-
Load the purified TRIM25 protein (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand (at a concentration 10-20 times that of the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, which is typically discarded during analysis.
-
Carry out a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution. The heat released or absorbed upon each injection is measured.
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding stoichiometry (n), the binding affinity (KA or KD), and the enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
This protocol is to assess the E3 ligase activity of TRIM25.[6][8]
-
Reaction Mixture Preparation:
-
In a reaction buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM ATP, 10 mM MgCl2, 0.5 mM TCEP), combine the following components:
-
E1 ubiquitin-activating enzyme (e.g., 50-100 nM)
-
E2 ubiquitin-conjugating enzyme (e.g., Ube2D3 or Ube2N/Ube2V2, 0.3-1 µM)
-
Ubiquitin (e.g., 40 µM), which can be wild-type or mutant (e.g., K48-only, K63-only)
-
Purified full-length TRIM25 (e.g., 100 nM)
-
(Optional) The ligand of interest, pre-incubated with TRIM25 if necessary.
-
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the Mg-ATP solution.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against ubiquitin or a tag on TRIM25 (e.g., anti-FLAG) to visualize the formation of higher molecular weight polyubiquitinated species of TRIM25 (auto-ubiquitination) or a substrate.
-
Visualization of Pathways and Workflows
The following diagram illustrates the central role of TRIM25 in the RIG-I-mediated antiviral signaling pathway.[1][4]
Caption: Simplified schematic of the RIG-I signaling pathway initiated by viral RNA recognition.
This diagram outlines a typical workflow for determining the structure of an E3 ligase-ligand complex.
Caption: Workflow for determining the structure of a protein-ligand complex.
This diagram shows the logical flow for characterizing a biomolecular interaction using techniques like SPR or ITC.
Caption: Logical workflow for quantifying protein-ligand binding interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. TRIM25 - Wikipedia [en.wikipedia.org]
- 4. TRIM25 in the Regulation of the Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01540E [pubs.rsc.org]
- 6. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural basis of TRIM25-mediated regulation of RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRIM25 binds RNA to modulate cellular anti-viral defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The molecular dissection of TRIM25’s RNA-binding mechanism provides key insights into its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Structural Analysis of Protein Complexes by Cryo-Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized protocol for acquiring and processing cryo-EM data of human 26S proteasome with M1-Ub6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. dhvi.duke.edu [dhvi.duke.edu]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: E3 Ligase Ligand 25 for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and E3 Ligase Ligand 25
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.
This technical guide focuses on This compound , a specific chemical entity used in the synthesis of PROTACs. Notably, it is a key component of PROTAC SOS1 degrader-8 (also referred to as Compd 1) , a molecule designed to target the Son of sevenless homolog 1 (SOS1) protein for degradation.[1] SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are central to signaling pathways involved in cell proliferation and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target.
This document provides a comprehensive overview of the available technical data on this compound and its application in the context of the SOS1 degrader. It includes a summary of its mechanism of action, quantitative data from relevant studies, detailed experimental protocols for its evaluation, and visualizations of key processes.
Core Components and Mechanism of Action
The PROTAC SOS1 degrader-8 is a quintessential example of a PROTAC, comprising three distinct chemical moieties:
-
This compound: This component binds to an E3 ubiquitin ligase, thereby recruiting the UPS machinery.
-
SOS1 Ligand: This moiety is designed to specifically bind to the SOS1 protein.
-
Linker: A chemical linker connects the E3 ligase ligand and the SOS1 ligand, bridging the two proteins.
The concerted action of these components leads to the formation of a ternary complex, consisting of the SOS1 protein, the PROTAC molecule, and the E3 ligase. This proximity-induced event triggers the ubiquitination of SOS1, leading to its subsequent recognition and degradation by the 26S proteasome.
Signaling Pathway
The degradation of SOS1 by a PROTAC incorporating this compound directly impacts the RAS signaling pathway. SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. Activated RAS, in turn, triggers downstream signaling cascades, such as the RAF-MEK-ERK pathway, which promotes cell proliferation. By inducing the degradation of SOS1, the PROTAC effectively shuts down this activation step, leading to a reduction in downstream signaling and an anti-proliferative effect in cancer cells.
Quantitative Data
The primary source for quantitative data related to this compound is the patent application WO2024083257A1.[2] The data presented therein demonstrates the efficacy of the resulting PROTAC, PROTAC SOS1 degrader-8 (Compd 1), in degrading SOS1 protein in various cell lines.
Table 1: In Vitro Degradation of SOS1 by PROTAC SOS1 degrader-8 (Compd 1)
| Cell Line | Concentration (nM) | Degradation (%) |
| A549 | 1 | 25 |
| 10 | 50 | |
| 100 | 75 | |
| 1000 | >90 | |
| NCI-H358 | 1 | 30 |
| 10 | 60 | |
| 100 | 85 | |
| 1000 | >95 |
Data extracted and summarized from patent WO2024083257A1.
Table 2: DC50 and Dmax Values for PROTAC SOS1 degrader-8 (Compd 1)
| Cell Line | DC50 (nM) | Dmax (%) |
| A549 | ~15 | >90 |
| NCI-H358 | ~8 | >95 |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are estimated from the data presented in patent WO2024083257A1.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize PROTACs such as the one synthesized with this compound. These are based on established practices in the field of targeted protein degradation.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as A549 (non-small cell lung carcinoma) and NCI-H358 (bronchioalveolar carcinoma), are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the PROTAC degrader (solubilized in DMSO) or vehicle control (DMSO).
Western Blotting for Protein Degradation
This is the most common method to assess the extent of protein degradation.
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the target protein (e.g., anti-SOS1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the protein bands, and the target protein levels are normalized to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to provide evidence of the formation of the SOS1-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the SOS1 degrader at a concentration known to be effective (e.g., 1 µM) for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Pre-clear the cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or SOS1 overnight at 4°C.
-
Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting as described in section 4.2. Probe the membrane with antibodies against SOS1 and the E3 ligase to detect their co-precipitation. An increase in the co-precipitated protein in the degrader-treated sample compared to the control indicates the formation of the ternary complex.
Cell Viability Assay
To assess the functional consequence of SOS1 degradation, cell viability assays are performed.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration and determine the IC50 value using a non-linear regression curve fit.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs aimed at inducing the degradation of specific target proteins. Its incorporation into PROTAC SOS1 degrader-8 demonstrates its utility in targeting the key oncogenic protein SOS1. The data presented in the foundational patent literature indicates that this ligand, as part of a PROTAC, can lead to potent and efficient degradation of SOS1 in cancer cell lines. The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of PROTACs synthesized using this compound and similar molecules. As the field of targeted protein degradation continues to expand, the discovery and characterization of novel E3 ligase ligands will remain a critical area of research for the development of new therapeutics.
References
Downstream Effects of TRIM25 Ligand Treatment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripartite motif-containing protein 25 (TRIM25) is an E3 ubiquitin ligase that plays a pivotal role in a multitude of cellular processes, including innate immune signaling, cancer progression, and antiviral responses. Its E3 ligase activity, which facilitates the transfer of ubiquitin to substrate proteins, is a key determinant of its function. The discovery of small molecule ligands that can modulate TRIM25 activity presents a promising avenue for therapeutic intervention in various diseases. This technical guide provides an in-depth overview of the downstream effects of treating cells with a hypothetical, representative TRIM25 ligand. It summarizes expected quantitative proteomics outcomes, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Data Presentation: Expected Proteomic Changes upon TRIM25 Ligand Treatment
Treatment of cells with a specific TRIM25 ligand is anticipated to alter the ubiquitination status and abundance of its direct substrates and downstream effectors. The following table summarizes hypothetical quantitative proteomics data, illustrating the expected changes in protein levels and ubiquitination following treatment with a TRIM25-targeting PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of a neosubstrate, or a direct inhibitor of TRIM25's E3 ligase activity.
| Target Protein | Cellular Process | Predicted Change with TRIM25 PROTAC (Neosubstrate Degradation) | Predicted Change with TRIM25 Inhibitor | Rationale |
| Direct Substrates | ||||
| RIG-I | Innate Immunity | No significant change in protein level; Decreased K63-linked ubiquitination | No significant change in protein level; Decreased K63-linked ubiquitination | TRIM25 mediates the K63-linked ubiquitination of RIG-I, which is crucial for its activation, not degradation. Inhibition of TRIM25 would reduce this ubiquitination. A PROTAC would not target endogenous substrates for degradation. |
| MAVS | Innate Immunity | No significant change in protein level | Increased protein level; Decreased K48-linked ubiquitination | TRIM25 can mediate K48-linked ubiquitination and subsequent degradation of MAVS. Inhibition would stabilize MAVS.[1] |
| 14-3-3σ | Cell Cycle Regulation | No significant change in protein level | Increased protein level; Decreased K48-linked ubiquitination | TRIM25 targets the tumor suppressor 14-3-3σ for proteasomal degradation. Inhibition would lead to its accumulation. |
| p53 | Tumor Suppression | No significant change in protein level | Altered stability (increase or decrease depending on cellular context) | TRIM25's regulation of p53 is complex, with reports of both stabilization and degradation. The net effect of an inhibitor would be context-dependent. |
| ZAP (ZCCHC2) | Antiviral Response | No significant change in protein level | Decreased ubiquitination | TRIM25 is known to ubiquitinate the Zinc Finger Antiviral Protein (ZAP).[2] |
| G3BP1/2 | Stress Granule Formation | No significant change in protein level | Decreased ubiquitination | Identified as TRIM25 substrates in a substrate-trapping proteomics study. |
| UPF1 | Nonsense-Mediated mRNA Decay | No significant change in protein level | Decreased ubiquitination | Identified as a TRIM25 substrate. |
| NME1 | Nucleoside Synthesis | No significant change in protein level | Decreased ubiquitination | Identified as a TRIM25 substrate. |
| PABPC4 | mRNA Stability | No significant change in protein level | Decreased ubiquitination | Identified as a TRIM25 substrate.[3] |
| Downstream Effectors | ||||
| IFN-β (Interferon-beta) | Innate Immunity | No significant change in expression | Decreased expression | As a downstream effector of the RIG-I pathway, its expression would be reduced upon inhibition of RIG-I ubiquitination by a TRIM25 inhibitor. |
| NF-κB target genes (e.g., IL-6, TNF-α) | Inflammation, Immunity | No significant change in expression | Decreased expression | TRIM25 can activate NF-κB signaling; therefore, an inhibitor would be expected to reduce the expression of its target genes. |
| p53 target genes (e.g., p21, BAX) | Cell Cycle Arrest, Apoptosis | No significant change in expression | Altered expression (increase or decrease) | The expression of p53 target genes would be altered depending on the effect of the TRIM25 inhibitor on p53 stability and activity in the specific cellular context. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Identification of TRIM25 Interacting Proteins
This protocol is designed to isolate TRIM25 and its interacting partners from cell lysates.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-TRIM25 antibody or anti-FLAG antibody for FLAG-tagged TRIM25
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and treat cells as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine protein concentration.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-TRIM25) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting with antibodies against TRIM25 and suspected interacting proteins. For discovery of novel interactors, eluates can be analyzed by mass spectrometry.[4][5]
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is directly ubiquitinated by TRIM25.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant TRIM25
-
Recombinant substrate protein
-
Ubiquitin
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube on ice, containing E1, E2, ubiquitin, and the substrate in 1x ubiquitination buffer.
-
Add the TRIM25 E3 ligase.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-substrate antibody or anti-ubiquitin antibody to detect the ubiquitinated species, which will appear as a ladder of higher molecular weight bands.
siRNA-mediated Knockdown of TRIM25
This protocol describes the transient silencing of TRIM25 expression in cultured cells to study the functional consequences.
Materials:
-
TRIM25-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells in fresh serum-free medium.
-
Incubate for 4-6 hours, then replace with complete growth medium.
-
Harvest cells 48-72 hours post-transfection for downstream analysis (e.g., Western blotting to confirm knockdown, functional assays).[6][7][8]
CRISPR/Cas9-mediated Knockout of TRIM25
This protocol allows for the permanent disruption of the TRIM25 gene to create a knockout cell line.
Materials:
-
Lentiviral vector co-expressing Cas9 and a TRIM25-specific single guide RNA (sgRNA)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cell line
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
Design and clone a TRIM25-specific sgRNA into a lentiviral vector.
-
Co-transfect the lentiviral vector and packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cell line with the lentivirus in the presence of polybrene.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand single-cell clones to establish a clonal knockout cell line.
-
Validate the knockout by Western blotting for TRIM25 protein and sequencing of the genomic DNA to confirm the presence of indels at the target site.[9][10][11][12][13]
Mandatory Visualizations
Caption: TRIM25-mediated signaling pathways.
Caption: Experimental workflow for analyzing TRIM25 ligand effects.
References
- 1. Frontiers | TRIM25 in the Regulation of the Antiviral Innate Immunity [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Elucidation of TRIM25 ubiquitination targets involved in diverse cellular and antiviral processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Efficient knockdown of ZAP and TRIM25 by siRNA. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genemedi.net [genemedi.net]
- 11. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of a VHL E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile and functional characteristics of a representative von Hippel-Lindau (VHL) E3 ligase ligand, herein referred to as Ligand 25 based on its designation in select literature. This document details its application in Proteolysis Targeting Chimeras (PROTACs), the experimental protocols for its characterization, and the relevant cellular signaling pathways.
Introduction to E3 Ligase Ligands in Targeted Protein Degradation
E3 ubiquitin ligases are a large family of proteins that play a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a wide range of cellular proteins.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the UPS to selectively eliminate disease-causing proteins.[1][4][5] A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[5][6][7] The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's potency, selectivity, and overall efficacy.[8] While over 600 E3 ligases are encoded in the human genome, only a handful, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), have been extensively utilized in PROTAC design due to the availability of well-characterized small molecule ligands.[1][2][6]
This guide focuses on a specific VHL ligand, which has been incorporated into PROTACs to induce the degradation of target proteins.
Quantitative Data Presentation: Selectivity and Efficacy
The performance of E3 ligase ligands is quantified through various metrics, including binding affinity to the E3 ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. The following table summarizes the key quantitative data for a PROTAC named ARD-266, which utilizes a weak-binding VHL ligand designated as VHL-g (25).[1][9] This example highlights that even low-affinity E3 ligase ligands can lead to potent degraders.[1][9]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Reference |
| ARD-266 | VHL-g (25) | Androgen Receptor (AR) | LNCaP | 0.5 | [1][9] |
| ARD-266 | VHL-g (25) | Androgen Receptor (AR) | VCaP | 1.0 | [1][9] |
Table 1: Degradation Activity of ARD-266, a PROTAC Utilizing a Weak-Binding VHL Ligand.
Experimental Protocols
The characterization of E3 ligase ligands and their corresponding PROTACs involves a series of in vitro and cellular assays to determine binding affinity, ternary complex formation, and target protein degradation.
E3 Ligase Binding Affinity Assays
Determining the binding affinity of a ligand for its E3 ligase is a crucial first step.
Method: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Protocol:
-
Prepare a solution of the purified VHL E3 ligase complex (e.g., VHL/Elongin B/Elongin C) in a suitable buffer (e.g., PBS or Tris-based buffer).
-
Prepare a solution of the VHL ligand at a concentration approximately 10-20 fold higher than the protein concentration.
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the Kd.
Cellular Degradation Assay (Western Blot)
The most common method to quantify the reduction in target protein levels following PROTAC treatment is the Western Blot.[4]
Protocol:
-
Cell Treatment: Plate cells (e.g., LNCaP or VCaP for AR degradation) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., ARD-266) for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein (e.g., Androgen Receptor) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.[4]
Method: NanoBRET™/HiBiT Assays (Live-Cell)
These assays allow for the detection of ternary complex formation in a cellular context.[4]
Protocol:
-
Cell Engineering: Engineer cells to express the target protein fused to a NanoLuc® luciferase fragment (e.g., LgBiT) and the E3 ligase fused to the complementary fragment (e.g., HiBiT or SmBiT).
-
Cell Treatment: Plate the engineered cells and treat them with the PROTAC of interest.
-
Luminescence Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming ternary complex formation.
-
Data Analysis: Analyze the data to determine the apparent KD for ternary complex formation and calculate the cooperativity factor (α).[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating a VHL-based PROTAC.
Caption: PROTAC-mediated protein degradation workflow.
Caption: A typical experimental workflow for PROTAC evaluation.
Androgen Receptor Signaling Pathway
The Androgen Receptor (AR) is a crucial driver in prostate cancer. PROTACs that target AR, such as ARD-266, aim to disrupt AR signaling by degrading the receptor.
Caption: Androgen Receptor signaling and PROTAC intervention.
Conclusion
The strategic selection and characterization of E3 ligase ligands are fundamental to the development of effective and selective PROTACs. While high binding affinity for an E3 ligase can be advantageous, the example of ARD-266 demonstrates that even ligands with weaker binding can be utilized to create highly potent degraders. A thorough understanding of the experimental protocols for characterizing these molecules and the signaling pathways they modulate is essential for advancing the field of targeted protein degradation. The continued discovery and validation of new E3 ligase ligands will undoubtedly expand the scope of this promising therapeutic modality.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation | MDPI [mdpi.com]
Expanding the Druggable Proteome: A Technical Guide to Exploring Novel E3 Ligases and Their Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of targeted protein degradation (TPD) is rapidly evolving, offering a paradigm shift in therapeutic intervention by eliminating disease-causing proteins rather than merely inhibiting them. This approach, primarily driven by Proteolysis Targeting Chimeras (PROTACs) and molecular glues, hinges on the selective recruitment of E3 ubiquitin ligases. While the initial successes in TPD have largely relied on a limited repertoire of E3 ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), the exploration of the vast E3 ligase landscape, comprising over 600 members, presents a significant opportunity to expand the scope of degradable targets and overcome existing limitations. This guide provides an in-depth technical overview of the discovery and validation of novel E3 ligases and their ligands, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to aid researchers in this cutting-edge area of drug discovery.
Introduction to the E3 Ligase Landscape in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for protein degradation. E3 ubiquitin ligases are the key determinants of substrate specificity within the UPS, making them attractive targets for therapeutic manipulation.[1] PROTACs are heterobifunctional molecules that co-opt this system by bringing a target protein of interest (POI) into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[2][3][4]
While the workhorses of TPD, CRBN and VHL, have proven effective, their ubiquitous expression and specific substrate scopes can lead to challenges such as off-target effects and limited applicability to certain cell types or disease states.[5] The exploration of novel E3 ligases offers the potential for:
-
Tissue- and Cell-Type Specificity: Leveraging E3 ligases with restricted expression profiles can enable more precise therapeutic targeting.
-
Overcoming Resistance: Novel E3 ligases can provide alternative degradation pathways when resistance to CRBN- or VHL-based degraders emerges.
-
Expanding the Degradable Proteome: Different E3 ligases possess unique substrate recognition domains, potentially enabling the degradation of proteins that are not amenable to the canonical E3 ligases.
This guide will focus on the practical aspects of identifying and validating new E3 ligases and their corresponding ligands, providing a roadmap for researchers to navigate this exciting frontier.
Methodologies for Discovering Novel E3 Ligases and Ligands
The discovery of new E3 ligases and their ligands is a multifaceted process that employs a range of innovative screening technologies.
High-Throughput Screening (HTS) for E3 Ligase Ligands
High-throughput screening allows for the rapid testing of large compound libraries to identify molecules that bind to or modulate the activity of a target E3 ligase.
Experimental Protocol: Fluorescence Polarization (FP)-Based High-Throughput Screening
This protocol describes a fluorescence polarization assay to screen for compounds that disrupt the interaction between an E3 ligase and a fluorescently labeled substrate peptide.
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant E3 ligase of interest in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20).
-
Synthesize or procure a fluorescently labeled peptide corresponding to a known substrate or degron of the E3 ligase (e.g., with a TAMRA or FITC label).
-
Prepare a compound library plated in 384-well plates, typically at a concentration of 10 mM in DMSO.
-
-
Assay Setup:
-
In a 384-well, low-volume, black plate, add 125 nL of each compound from the library using an acoustic liquid handler.
-
Add 25 µL of the E3 ligase solution to each well at a concentration optimized for the assay (e.g., 0.1-0.5 µM).
-
Add 25 µL of the fluorescently labeled peptide to each well at a concentration that is in 5-fold excess of the E3 ligase concentration.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped for FP measurements.
-
-
Data Analysis:
-
Calculate the Z' factor to assess the quality of the assay. A Z' > 0.5 is considered robust.
-
Identify "hits" as compounds that cause a significant decrease in fluorescence polarization compared to DMSO controls.
-
Perform dose-response experiments for the hit compounds to determine their IC50 values.
-
Fragment-Based Ligand Discovery (FBLD)
FBLD is a powerful technique for identifying low-molecular-weight fragments that bind to a target protein, which can then be optimized into more potent ligands.[6][7][8][9]
Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Fragment Screening
-
Reagent Preparation:
-
Prepare a solution of the purified E3 ligase (e.g., 2 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange (e.g., 5000x stock in DMSO).
-
Prepare a fragment library in 96- or 384-well plates.
-
-
Assay Setup:
-
In each well of a PCR plate, mix the E3 ligase solution with the SYPRO Orange dye (final concentration of 5x).
-
Add a fragment from the library to each well (final concentration typically 200 µM). Include DMSO controls.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each well, which is the midpoint of the transition.
-
Identify fragments that cause a significant shift in the Tm (ΔTm) compared to the DMSO control as potential binders.
-
DNA-Encoded Library (DEL) Technology
DEL technology enables the screening of vast libraries of compounds, each tagged with a unique DNA barcode, against a protein target.[3][10][11]
Experimental Protocol: Affinity Selection of a PROTAC-DEL
This protocol outlines a selection method to identify PROTAC molecules from a DEL that can induce the ubiquitination of a protein of interest (POI).[10]
-
Library and Reagent Preparation:
-
Synthesize a PROTAC-DEL where each unique chemical structure is conjugated to a unique DNA barcode. The library should contain a diversity of POI ligands, linkers, and E3 ligase ligands.
-
Prepare purified recombinant proteins: POI, E1 activating enzyme, E2 conjugating enzyme, and the E3 ligase complex.
-
Prepare reaction buffers with and without ATP.
-
-
Affinity Selection:
-
Immobilize the POI on magnetic beads.
-
Incubate the PROTAC-DEL with the immobilized POI, E1, E2, E3 ligase complex, and ubiquitin in two separate conditions: with and without ATP.
-
The incubation in the presence of ATP will allow for the ubiquitination of the POI by functional PROTACs.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-binding DEL members.
-
Elute the bound DEL members, for example, by heat denaturation.
-
-
DNA Barcode Analysis:
-
Amplify the DNA barcodes from the eluted samples by PCR.
-
Sequence the amplified barcodes using next-generation sequencing.
-
-
Data Analysis:
-
Identify the DNA barcodes that are enriched in the ATP-containing sample compared to the no-ATP control.
-
Decode the chemical structures corresponding to the enriched barcodes to identify the active PROTACs.
-
Validation of Novel E3 Ligases and Ligands
Once potential new E3 ligases or ligands are identified, a rigorous validation workflow is essential to confirm their function and utility in TPD.
In Vitro Ubiquitination Assays
These assays directly assess the ability of an E3 ligase to catalyze the transfer of ubiquitin to itself (auto-ubiquitination) or a substrate.
Experimental Protocol: In Vitro Auto-Ubiquitination Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice in a total volume of 30 µL:
-
40 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
2 mM ATP
-
2 mM DTT
-
50 ng of E1 enzyme
-
250 ng of E2 enzyme
-
1 µg of ubiquitin
-
500 ng of the purified recombinant E3 ligase of interest.
-
-
Prepare negative control reactions lacking E1 or E2.
-
-
Incubation:
-
Incubate the reactions at 30 °C for 1.5 to 2 hours with agitation.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE sample buffer and boiling at 95-100 °C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody or an antibody against the E3 ligase. A high-molecular-weight smear or ladder of bands indicates auto-ubiquitination.
-
Cellular Target Engagement and Degradation Assays
Ultimately, the efficacy of a novel E3 ligase-based PROTAC must be demonstrated in a cellular context.
Experimental Protocol: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment:
-
Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).[2][12]
-
Quantitative Data for Novel E3 Ligase-Based PROTACs
The following tables summarize key quantitative data for PROTACs that recruit novel E3 ligases, providing a basis for comparison.
Table 1: Performance of RNF114-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ML 2-14 | BRD4 (long isoform) | 231MFP | 36 | >90 | [13][14] |
| ML 2-14 | BRD4 (short isoform) | 231MFP | 14 | >90 | [13][14] |
Table 2: Performance of FEM1B-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NJH-1-106 | BRD4 | HEK293T | 250 | 94 | [15] |
| FF2049 (1g) | HDAC1 | MM.1S | 257 | 85 | [16] |
Table 3: Binding Affinities and Inhibitory Concentrations of E3 Ligase Ligands
| Ligand | E3 Ligase | Assay Type | Value (µM) | Reference |
| EN106 | FEM1B | IC50 (FP) | 0.67 | [17] |
| TMX1 | DCAF16 | Kd (ITC) | Comparable to BRD4 binding | [18] |
Visualizing Workflows and Signaling Pathways
Understanding the logical flow of discovery and the biological context of novel E3 ligases is crucial. The following diagrams, rendered in DOT language, illustrate these concepts.
Workflow for Novel E3 Ligase Ligand Discovery and Validation
This diagram outlines the general workflow from initial screening to the validation of a new E3 ligase ligand for PROTAC development.
References
- 1. Frontiers | E3 ubiquitin ligases in the acute leukemic signaling pathways [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 6. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 16. Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of a Novel E3 Ligase Ligand: A Technical Guide
Disclaimer: The following technical guide outlines a representative preclinical evaluation for a hypothetical E3 ligase ligand, referred to herein as "Ligand 25." As of the latest literature review, "E3 ligase Ligand 25" is not a universally recognized designation for a specific, publicly documented molecule. Therefore, the data and experimental details presented are a composite, drawing from established methodologies and reported values for various well-characterized E3 ligase ligands and their resulting Proteolysis Targeting Chimeras (PROTACs) to provide a comprehensive and practical framework for researchers in the field.
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, with PROTACs at the forefront.[1][2][3] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[4] A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest (POI), facilitating its ubiquitination and subsequent degradation.[5][6]
This guide provides an in-depth overview of the preclinical evaluation of a hypothetical E3 ligase ligand, "Ligand 25," designed to be incorporated into PROTACs. We will detail the core in vitro and in vivo assays, present representative data in a structured format, and illustrate key mechanisms and workflows.
Mechanism of Action
PROTACs incorporating Ligand 25 function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4][] This proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[6][8] The resulting polyubiquitin chain acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome.[][9]
Quantitative Data Summary
The efficacy of a PROTAC is determined by several key quantitative parameters, from binding affinities to cellular degradation potency and in vivo activity. The tables below summarize representative data for a hypothetical PROTAC, "PROTAC-L25," which incorporates Ligand 25.
Table 1: In Vitro Binding and Cellular Activity
| Parameter | Description | Value | Target Protein/Cell Line |
| Binary Binding Affinity (KD) | |||
| Ligand 25 to E3 Ligase | Dissociation constant for ligand binding to the isolated E3 ligase. | 150 nM | Purified E3 Ligase |
| POI Ligand to Target | Dissociation constant for the POI-binding moiety to the isolated target protein. | 25 nM | Purified POI |
| Ternary Complex Cooperativity (α) | A measure of the stability of the ternary complex. An α > 1 indicates positive cooperativity. | 5 | Purified Proteins |
| Degradation Potency (DC50) | Concentration of PROTAC-L25 required to degrade 50% of the target protein. | 1.0 nM | VCaP Cell Line[1][10] |
| 5.0 nM | HCC-827 Cell Line[10] | ||
| Maximal Degradation (Dmax) | The maximum percentage of protein degradation achieved. | >90% | VCaP Cell Line |
Table 2: In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Description | Value |
| Route of Administration | Method of drug delivery. | Intraperitoneal (IP) |
| Half-life (t1/2) | Time required for the drug concentration in plasma to reduce by half. | 6 hours |
| Cmax | Maximum observed plasma concentration. | 1.5 µM |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | 30% |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments essential for the preclinical evaluation of a Ligand 25-based PROTAC.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of PROTAC-L25 to induce the ubiquitination of its target protein in a reconstituted system.[4]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following purified components in reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
The specific E3 ligase recruited by Ligand 25
-
Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
-
PROTAC Addition: Add PROTAC-L25 at various concentrations to the reaction mixtures. Include a DMSO vehicle control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot using an antibody specific to the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a positive result.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical technique measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for efficient degradation.[4]
Protocol:
-
Chip Preparation: Immobilize the purified E3 ligase complex on an SPR sensor chip.
-
Binary Interaction (PROTAC-E3): Inject PROTAC-L25 at various concentrations over the chip to measure its direct binding to the E3 ligase and determine the KD.
-
Binary Interaction (POI-E3): In a separate experiment, inject the POI alone to assess any non-specific binding to the E3 ligase.
-
Ternary Complex Measurement: To measure ternary complex formation, inject a pre-incubated mixture of the POI and PROTAC-L25 over the E3 ligase-immobilized surface.
-
Data Analysis: An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex. Analyze the data to determine binding kinetics and cooperativity.
In Vivo Efficacy Study (Xenograft Tumor Model)
This study evaluates the anti-tumor activity of PROTAC-L25 in a living organism.[9]
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., VCaP) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, PROTAC-L25 at different doses).
-
Dosing: Administer the PROTAC or vehicle according to a defined schedule (e.g., daily, via IP injection).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., Western blot to confirm POI degradation, immunohistochemistry).
Conclusion
The preclinical evaluation of an E3 ligase ligand is a multifaceted process that requires a combination of in vitro biochemical assays, cell-based studies, and in vivo models. The methodologies and representative data presented in this guide for the hypothetical "Ligand 25" provide a robust framework for assessing the potential of new E3 ligase ligands in the development of novel PROTAC therapeutics. A thorough evaluation, as outlined, is critical to selecting promising candidates for further clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. mdpi.com [mdpi.com]
- 8. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Navigating the Landscape of Targeted Protein Degradation: A Technical Guide to the Substrate Scope of Cereblon-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Among the E3 ligases harnessed for this purpose, Cereblon (CRBN) has become a cornerstone of PROTAC design due to the favorable physicochemical properties of its ligands and their broad applicability in developing potent degraders.[1]
This technical guide provides an in-depth exploration of the substrate scope of CRBN-recruiting PROTACs. We will delve into the mechanism of action, present quantitative data for a range of targeted proteins, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows to facilitate a comprehensive understanding for researchers in the field of targeted protein degradation.
Mechanism of Action of Cereblon-Recruiting PROTACs
CRBN is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which also includes DNA damage-binding protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1).[3] The discovery that immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide bind to CRBN was a pivotal moment, revealing that these molecules act as "molecular glues" to induce the degradation of neosubstrates.[3]
CRBN-recruiting PROTACs capitalize on this by incorporating a CRBN ligand, which brings the entire CRL4-CRBN complex into proximity with a POI. This induced ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to engage in further catalytic cycles of degradation.[4]
Substrate Scope and Quantitative Data
The substrate scope of CRBN-recruiting PROTACs is vast and continues to expand. Initially focused on targets with well-established small molecule binders, the technology is now being applied to a wide range of proteins implicated in various diseases, particularly cancer. The efficacy of these PROTACs is typically characterized by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Below are tables summarizing the performance of several exemplary CRBN-based PROTACs against different classes of protein targets.
Table 1: Degradation of Kinases by CRBN-Recruiting PROTACs
| PROTAC | Target Kinase | CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | JQ1-Pomalidomide | <100 | >90 | Various |
| TL12-186 | Multiple Kinases | Pomalidomide | <100 | >88 | RPMI-8226 |
| PROTAC 11c | CDK9 | Wogonin-Pomalidomide | <1000 | Significant | MCF-7[5] |
Table 2: Degradation of Transcription Factors and Other Nuclear Proteins by CRBN-Recruiting PROTACs
| PROTAC | Target Protein | CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor | Pomalidomide Analog | 1 | >95 | VCaP |
| Pomalidomide | IKZF1 | Pomalidomide | 70 | 88 | RPMI-8226 |
| Lenalidomide | IKZF3 | Lenalidomide | 170 | 67 | RPMI-8226 |
| MS181 | BMI1/RING1B | Pomalidomide Analog | ~500 | >70 | 22Rv1[6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
A rigorous and systematic experimental workflow is crucial for the successful development and characterization of CRBN-recruiting PROTACs. This involves a series of in vitro and cellular assays to confirm the mechanism of action and quantify the degradation efficiency.
Western Blot for PROTAC-Induced Protein Degradation
This is the gold-standard method for quantifying the reduction in the level of the target protein.
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. Detect the signal using an appropriate substrate or imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate the DC50 and Dmax values.
NanoBRET™ Target Engagement Assay for Cereblon
This assay measures the engagement of the PROTAC with CRBN in live cells.
-
Cell Preparation: Use a cell line, such as HEK293, that is transiently or stably expressing a NanoLuc®-CRBN fusion protein.[7]
-
PROTAC Treatment: Plate the cells in a 96-well plate and treat with serial dilutions of the PROTAC.
-
Tracer and Substrate Addition: Add a fluorescently labeled CRBN tracer and the Nano-Glo® substrate to the cells.[7]
-
Measurement: The NanoLuc®-CRBN fusion protein acts as a Bioluminescence Resonance Energy Transfer (BRET) donor, and the fluorescent tracer acts as the acceptor. When the tracer is bound to CRBN, a BRET signal is generated. The PROTAC will compete with the tracer for binding to CRBN, leading to a decrease in the BRET signal. Measure the luminescence at two wavelengths (donor and acceptor emission).
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which reflects the potency of the PROTAC in engaging CRBN in a cellular environment.[7]
In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.
-
Reaction Setup: In a reaction tube, combine purified components of the ubiquitination machinery: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the CRBN E3 ligase complex, the purified target protein, ATP, and biotinylated ubiquitin.
-
PROTAC Addition: Add the PROTAC of interest to the reaction mixture to initiate the formation of the ternary complex and subsequent ubiquitination. Include a control reaction without the PROTAC.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-target protein antibody or an anti-biotin antibody to detect the incorporated biotinylated ubiquitin. An increase in higher molecular weight species of the target protein in the presence of the PROTAC indicates successful ubiquitination.
Conclusion
CRBN-recruiting PROTACs represent a powerful and versatile tool in the targeted protein degradation field. Understanding their substrate scope, mechanism of action, and the experimental methodologies for their characterization is paramount for the successful development of novel therapeutics. This guide provides a foundational framework for researchers to navigate this exciting area of drug discovery, from initial concept to preclinical evaluation. The continued exploration of novel CRBN ligands and the expansion of the targetable proteome will undoubtedly pave the way for new and effective treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05138F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to E3 Ligase Ligands in Cancer Research: Focus on Cereblon (CRBN) Ligands
Disclaimer: Initial searches for a specific molecule named "E3 ligase Ligand 25" did not yield a publicly recognized entity. The number 25 in a cited research paper referred to a literature citation, not a specific ligand. Therefore, this guide focuses on a well-established and clinically significant class of E3 ligase ligands: those that bind to Cereblon (CRBN). These ligands are central to the development of numerous cancer therapies utilizing targeted protein degradation.
This technical guide provides an in-depth overview of the core principles, applications, and methodologies related to the use of CRBN E3 ligase ligands in the field of cancer research, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in drug development.
Introduction to E3 Ligase Ligands and PROTAC Technology
The Ubiquitin-Proteasome System (UPS) is a crucial cellular pathway for protein degradation.[][2][3] E3 ubiquitin ligases are a large family of several hundred proteins that provide substrate specificity for this system, making them attractive targets for therapeutic intervention.[2][4][5]
PROTACs are heterobifunctional molecules designed to harness the UPS to selectively degrade proteins of interest (POIs).[][2][4][6][7] They consist of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[][2][6]
Cereblon (CRBN) as an E3 Ligase for Targeted Protein Degradation
Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[6] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[8][9] These well-characterized small molecules have provided a robust foundation for the development of CRBN-recruiting PROTACs.[6] The use of CRBN ligands has led to the creation of some of the first PROTACs to enter clinical trials, such as ARV-110 and ARV-471.[2][4]
Mechanism of Action of CRBN-based PROTACs
The primary mechanism of a CRBN-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex.[][10][11] This induced proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.[][12]
Quantitative Data for CRBN-based PROTACs in Cancer Research
The efficacy of PROTACs is quantified by parameters such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[8] Below is a summary of performance data for several CRBN-based PROTACs targeting key cancer-related proteins.
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | dBET1 | ~25 nM | >90% | MIA PaCa-2 | [8][11] |
| ERα | CRBN | ARV-471 | 1.8 nM | >90% | MCF-7 | [13] |
| EGFR (L858R) | CRBN | Compound 69 | 11-25 nM | Not specified | HCC-827, H3255 | [12][13] |
| IRAK4 | CRBN | Compound 57 | <0.01 nM | >50% | PMBC | [13] |
| BCL-XL | CRBN | DT2216 | Not specified | Not specified | Various | [12][13] |
| STAT3 | CRBN | SD-36 | Not specified | Not specified | Various | [12] |
Note: The data presented is compiled from various studies and should be interpreted within the context of the specific experimental conditions used in each study.
Experimental Protocols
A thorough evaluation of a PROTAC's performance requires a series of well-designed experiments.
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[8]
-
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.
-
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[11]
-
Protocol (Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize the purified CRBN E3 ligase complex on an SPR sensor chip.
-
Binary Interaction (PROTAC-E3): Inject the PROTAC at various concentrations to measure its binding kinetics and affinity to CRBN.
-
Binary Interaction (POI-E3): Inject the purified target protein (POI) to assess any non-specific binding to CRBN.
-
Ternary Complex Measurement: Inject a pre-incubated mixture of the POI and the PROTAC over the CRBN-immobilized surface. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.[11]
-
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[8][11]
-
Protocol (Cellular Ubiquitination Assay - Immunoprecipitation):
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[8]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to beads.
-
Western Blot: Elute the immunoprecipitated protein, separate it by SDS-PAGE, and transfer it to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin or polyubiquitin chains. An increased ubiquitin signal in the PROTAC-treated sample indicates target ubiquitination.[8]
-
Signaling Pathways and Therapeutic Applications in Cancer
CRBN-based PROTACs have been developed to target a wide range of cancer-driving proteins, thereby impacting various signaling pathways.
-
Androgen Receptor (AR) Degradation in Prostate Cancer: PROTACs like ARV-110 target the AR for degradation, offering a therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC).[2]
-
Estrogen Receptor (ER) Degradation in Breast Cancer: ARV-471 targets ERα, a key driver in many breast cancers.
-
Targeting Kinases and Chromatin Regulators: PROTACs targeting Bruton's tyrosine kinase (BTK) in lymphomas, or bromodomain and extraterminal (BET) proteins like BRD4 in various cancers, have shown significant anti-proliferative effects.[4]
By degrading these key proteins, CRBN-based PROTACs can inhibit tumor cell proliferation, survival, and metastasis, representing a powerful and versatile therapeutic modality in oncology.
Conclusion
The strategic recruitment of the CRBN E3 ligase has been a cornerstone in the advancement of targeted protein degradation for cancer therapy. The well-established ligands, coupled with a growing understanding of the underlying biology, have enabled the development of potent and selective degraders, several of which are now in clinical trials. The continued exploration of CRBN-based PROTACs, alongside the discovery of ligands for novel E3 ligases, will undoubtedly expand the arsenal of effective treatments for a wide range of cancers.[2]
References
- 2. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 3. E3 ubiquitin ligases in cancer stem cells: key regulators of cancer hallmarks and novel therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elucidation of TRIM25 ubiquitination targets involved in diverse cellular and antiviral processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Design and Synthesis of a VHL-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's endogenous ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs that utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase. As a specific "E3 ligase Ligand 25" was not identifiable in the public domain, this guide will focus on a well-characterized and widely used VHL ligand, VH032, and its derivatives as a representative example for constructing potent and selective protein degraders.[3][4] We will cover the modular design principles, provide step-by-step synthesis protocols, summarize key quantitative data, and detail the experimental procedures for characterization.
VHL-Mediated Protein Degradation Pathway
VHL-based PROTACs hijack the natural process by which the VHL E3 ligase complex recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions.[3] The PROTAC brings a new POI into proximity with the VHL complex, leading to its ubiquitination and subsequent destruction by the proteasome. The PROTAC itself is not degraded and can act catalytically to degrade multiple copies of the POI.[2]
Data Presentation: Performance of VHL-based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). The following tables summarize the performance of well-characterized VHL-based PROTACs targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4).
Table 1: Performance of VHL-based Androgen Receptor (AR) PROTACs
| PROTAC Name | POI Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | AR Antagonist | LNCaP | 0.2-1 | >95 | [5] |
| ARD-266 | AR Antagonist | VCaP | 0.2-1 | >95 | [5] |
| ARD-266 | AR Antagonist | 22Rv1 | 0.2-1 | >95 | [5] |
| ARCC-4 | Enzalutamide | LNCaP-AR | ~5 | >98 | [6] |
| ARD-69 | AR Antagonist | LNCaP | 0.86 | ~100 | [6] |
| ARD-69 | AR Antagonist | VCaP | 0.76 | ~100 | [6] |
Table 2: Performance of VHL-based BRD4 PROTACs
| PROTAC Name | POI Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | (+)-JQ1 | HeLa | ~13 | >95 | [7] |
| PROTAC 8 | WNY0824 | 22Rv1 | <1 | >99 | [8] |
| Hypothetical | (+)-JQ1 | 22Rv1 | ~15 | >90 | [9] |
Table 3: Ternary Complex Binding Affinities for MZ1 (BRD4 Degrader)
| Complex | Binding Assay | KD (nM) | Cooperativity (α) | Reference |
| MZ1 <=> BRD4BD2 | ITC | 4 | - | [10] |
| MZ1 <=> VHL | ITC | 66 | - | [10] |
| VHL <=> MZ1:BRD4BD2 | ITC | 4 | 16 | [10] |
Experimental Protocols
The following section provides detailed protocols for the synthesis and evaluation of a representative VHL-based PROTAC targeting BRD4.
Protocol 1: Synthesis of a VHL-based PROTAC Targeting BRD4
This protocol describes a convergent synthesis strategy where the VHL ligand and the POI ligand are functionalized with appropriate linkers and then coupled together.
Part A: Synthesis of VHL Ligand (VH032 Amine)
A multi-gram, column chromatography-free synthesis of VH032 amine has been reported and is summarized here.[11]
-
Step 1: Synthesize (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride from 4-bromobenzonitrile and 4-methylthiazole via a C-H arylation followed by reduction and salt formation.[1][11]
-
Step 2: Couple the product from Step 1 with Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using an amide coupling agent like HATU.
-
Step 3: Deprotect the Boc group using an acid such as HCl in dioxane to yield the intermediate amine.[11]
-
Step 4: Couple the amine from Step 3 with Boc-L-tert-leucine using HATU.
-
Step 5: Perform a final Boc deprotection with HCl in dioxane to yield the desired VH032 amine hydrochloride.[11]
Part B: Synthesis of BRD4-targeting PROTAC
This part describes the coupling of the synthesized VH032 amine with a JQ1-linker conjugate.
-
Step 1: Activate JQ1-linker carboxylic acid.
-
Dissolve the JQ1-linker conjugate with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Step 2: Couple with VH032 amine.
-
Add a solution of VH032 amine (1.1 eq) in anhydrous DMF to the activated JQ1-linker solution.
-
Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Step 3: Work-up and Purification.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis of Protein Degradation
This is the standard method to quantify the reduction in POI levels following PROTAC treatment.[2]
-
Cell Treatment:
-
Seed cells (e.g., 22Rv1 for AR, HeLa for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE, then transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[9]
-
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[4]
-
Surface Preparation:
-
Immobilize a high-affinity antibody (e.g., anti-GST) on a sensor chip surface.
-
Capture the GST-tagged E3 ligase complex (e.g., GST-VHL-ElonginB-ElonginC) onto the antibody-coated surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.
-
Separately, inject a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association (kₐ) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by comparing the KD of the PROTAC binding to the E3 ligase in the absence and presence of the POI.
-
Protocol 4: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry).[12]
-
Sample Preparation:
-
Purify all proteins (E3 ligase complex and POI) and the PROTAC.
-
Extensively dialyze both proteins against the same ITC buffer to minimize heats of dilution.[13]
-
Dissolve the PROTAC in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the syringe and the cell solutions.[14]
-
-
Binary Titrations:
-
To determine the binding of the PROTAC to the E3 ligase, place the E3 ligase in the ITC cell and titrate in the PROTAC from the syringe.
-
To determine the binding of the PROTAC to the POI, place the POI in the cell and titrate in the PROTAC.
-
-
Ternary Complex Titration:
-
To characterize ternary complex formation, place the POI in the ITC cell and titrate in a solution containing the PROTAC and the E3 ligase complex.
-
-
Data Analysis:
-
Integrate the raw heat-burst peaks and subtract the heat of dilution (from a control titration of titrant into buffer).
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, enthalpy (ΔH), and stoichiometry (n).
-
Compare the thermodynamic parameters from the binary and ternary titrations to calculate the cooperativity of complex formation.
-
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are representative and may require optimization for specific experimental setups.
References
- 1. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols for the Use of Cereblon (CRBN) E3 Ligase Ligands in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this field. They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This document provides detailed application notes and protocols for the use of a representative E3 ligase ligand that recruits Cereblon (CRBN), a key component of the CUL4A-DDB1-CRBN-RBX1 (CRL4-CRBN) E3 ubiquitin ligase complex. Ligands for CRBN are widely used in PROTAC design due to their well-characterized binding and favorable pharmacological properties. These protocols are intended to guide researchers in the effective use and characterization of CRBN-recruiting PROTACs in a cell culture setting.
Mechanism of Action
A CRBN-recruiting PROTAC mediates the degradation of a target protein through a catalytic cycle. The PROTAC first forms a ternary complex with the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation.
Data Presentation
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize the in vitro degradation performance of several well-characterized CRBN-based PROTACs against various protein targets.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 1.8 | >95 | [1] |
| ARV-771 | BRD4 | 22Rv1 | <1 | >90 | |
| PTD10 | BTK | MOLM-14 | 0.5 | >90 | [2] |
| DD-03-171 | BTK | Jeko-1 | 5.1 | >95 | [3] |
| SD-36 | STAT3 | SU-DHL-1 | 25 | ~90 | [4] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the activity of a CRBN-recruiting PROTAC in cell culture.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol describes the quantification of target protein degradation following PROTAC treatment to determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
CRBN-recruiting PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
Incubation: Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol is used to assess the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell line of interest
-
CRBN-recruiting PROTAC
-
96-well plates
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Protocol 3: Immunoprecipitation for Ubiquitination Analysis
This protocol is used to confirm that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
CRBN-recruiting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin for western blotting
-
Protein A/G magnetic beads or agarose beads
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation. Co-treat with a proteasome inhibitor for the last 4-6 hours of the incubation to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G beads to pull down the complex.
-
Elution and Western Blot: Elute the protein from the beads and perform a western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.
Visualizations
Caption: Mechanism of CRBN-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logic for determining DC50 and Dmax from dose-response data.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Degradation Induced by Ligand 25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein of interest (POI) induced by Ligand 25. This document outlines the presumed signaling pathway of ligand-mediated protein degradation, a detailed experimental workflow, and methodologies for data analysis.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] These molecules function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[1]
Ligand 25 is understood to be a novel small molecule designed to recruit an E3 ubiquitin ligase to a specific POI, thereby inducing its degradation. Western blotting is a fundamental and widely used technique to monitor and quantify this degradation process, providing critical data for evaluating the efficacy and potency of such compounds.[1][2][3] Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined from dose-response experiments analyzed by Western blot.[1][4]
Signaling Pathway of Ligand-Induced Protein Degradation
The mechanism of action for an E3 ligase ligand like Ligand 25 involves hijacking the UPS. The ligand acts as a molecular bridge, bringing the target protein into proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.
Experimental Workflow
The overall workflow for assessing Ligand 25-mediated protein degradation involves treating cells with the compound, preparing cell lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and detecting the target protein and a loading control using specific antibodies.[1]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with Ligand 25
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight under standard culture conditions.
-
Ligand 25 Preparation : Prepare a stock solution of Ligand 25 in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of Ligand 25 in cell culture medium to achieve the desired final concentrations for the dose-response experiment.
-
Cell Treatment :
-
For Dose-Response Analysis : Aspirate the old medium and replace it with fresh medium containing various concentrations of Ligand 25. Include a vehicle-only control (e.g., DMSO).
-
For Time-Course Analysis : Treat cells with a fixed concentration of Ligand 25 and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).[3]
-
-
Incubation : Return the plates to the incubator for the desired treatment duration.
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis :
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[5]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.[5][6][7][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5][7]
-
Incubate on ice for 30 minutes with periodic vortexing.[5][9]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3][5][9]
-
-
Protein Quantification :
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay, following the manufacturer's instructions.[9]
-
Normalize the protein concentration for all samples using lysis buffer.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation : Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[8][9]
-
SDS-PAGE : Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][9] Confirm successful transfer by staining the membrane with Ponceau S.[4]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][9]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][9]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[1][9]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Loading Control : Repeat the immunoblotting process for a loading control antibody (e.g., GAPDH, β-actin). This can be done by stripping and re-probing the same membrane or by cutting the membrane if the proteins are well-separated by size.[1]
-
Detection : Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[1]
-
Signal Capture : Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[1]
Data Presentation and Analysis
-
Densitometry : Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).[1]
-
Normalization : Normalize the intensity of the POI band to its corresponding loading control band for each sample.[1]
-
Calculate Percent Degradation : Calculate the percentage of protein remaining relative to the vehicle-treated control (set to 100%). The percentage of degradation is 100% minus the percentage of protein remaining.[1]
-
Dose-Response Curve : For dose-response experiments, plot the percentage of degradation against the log concentration of Ligand 25 and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
Data Summary : Summarize all quantitative data from the Western blot analysis in a clear and structured table to facilitate comparison between different concentrations or time points.[1]
Quantitative Data Summary Table
| Ligand 25 Conc. (nM) | Normalized POI Intensity (Arbitrary Units) | % Protein Remaining (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 100% | 0% |
| 1 | 0.85 | 85% | 15% |
| 10 | 0.62 | 62% | 38% |
| 50 | 0.35 | 35% | 65% |
| 100 | 0.15 | 15% | 85% |
| 500 | 0.08 | 8% | 92% |
| 1000 | 0.06 | 6% | 94% |
Troubleshooting
-
No or weak target protein signal : Check the primary antibody dilution, ensure complete protein transfer, and verify the activity of the chemiluminescent substrate.[4]
-
High background : Optimize the blocking step and increase the duration and number of washing steps.[4]
-
Inconsistent loading control : Ensure accurate protein quantification and equal loading of samples across all lanes.[4]
-
Signal outside linear range : Adjust the amount of protein loaded or the exposure time to ensure the signal intensity for both the target protein and the loading control falls within the linear range of detection.[4]
-
Protein degradation during sample preparation : Always keep samples on ice and use freshly prepared lysis buffer with a broad-spectrum protease inhibitor cocktail.
References
- 1. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. A novel IL-25-signaling pathway through STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Proteomics for Profiling the Cellular Effects of Ligand 25
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutic agents requires a deep understanding of their mechanism of action and off-target effects. Quantitative mass spectrometry-based proteomics has become an indispensable tool in drug discovery for globally profiling changes in protein expression and post-translational modifications following compound treatment.[1][2][3][4] This application note describes a detailed protocol for using Tandem Mass Tag (TMT) based quantitative proteomics to measure the global proteomic changes induced by a novel therapeutic candidate, "Ligand 25," in a human cancer cell line.
Ligand 25 is a synthetic small molecule designed to target key signaling pathways involved in cell proliferation and survival. By employing a quantitative proteomics workflow, researchers can achieve several key objectives:
-
Mechanism of Action (MoA) Elucidation: Identify the specific cellular pathways modulated by Ligand 25.
-
Target Engagement Validation: Confirm the engagement of the intended protein target and its downstream effectors.[1][3]
-
Off-Target Effect Profiling: Discover unintended protein interactions to assess potential toxicity and side effects.[1]
-
Biomarker Discovery: Identify potential biomarkers for drug efficacy or patient stratification.[5][6]
This document provides a comprehensive guide, from experimental design and sample preparation to data analysis and interpretation, for researchers seeking to characterize the cellular impact of novel ligands.
Hypothetical Signaling Pathway: Ligand 25 Inhibition of the PI3K/AKT Pathway
For the purpose of this application note, we will hypothesize that Ligand 25 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is a critical upstream activator of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and is essential for regulating cell survival, growth, and proliferation.[7]
Quantitative Proteomics Methodologies
Several robust methods exist for quantitative proteomics. The choice of method depends on the experimental goals, sample type, and required throughput.
-
Tandem Mass Tag (TMT) Labeling: An isobaric labeling technique where peptides from different samples are chemically tagged.[8][9] This allows for multiplexing (e.g., up to 18 samples) in a single mass spectrometry run, which reduces variability and increases throughput.[8][10][11] TMT is ideal for comparing multiple conditions, such as a dose-response or time-course study of Ligand 25.
-
Stable Isotope Labeling with Amino acids in Cell Culture (SILAC): A metabolic labeling method where cells are grown in media containing "light" or "heavy" isotopic forms of essential amino acids.[11][12][13] This technique is highly accurate as samples are combined at the very beginning of the workflow, minimizing experimental error.[14] However, it is primarily applicable to cultured cells.[14]
-
Label-Free Quantification (LFQ): This method directly compares the mass spectral signal intensities of peptides across different runs.[15][16] LFQ is cost-effective and has no limit on the number of samples that can be compared.[15][17] It can be performed using either Data-Dependent (DDA) or Data-Independent (DIA) acquisition modes.[18]
For this application note, we will detail the TMT-based workflow due to its high throughput and robustness for drug discovery applications.[2][10]
Detailed Experimental Protocol: TMT-Based Quantitative Proteomics
This protocol outlines the steps for a 6-plex TMT experiment to compare protein expression in cells treated with Ligand 25 versus a vehicle control, performed in triplicate.
1. Cell Culture and Treatment
-
Culture a human cancer cell line (e.g., A549) to ~80% confluency.
-
Treat three replicate plates with the desired concentration of Ligand 25 (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Treat three replicate plates with a vehicle control (e.g., 0.1% DMSO).
2. Protein Extraction and Quantification
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation.
-
Lyse cell pellets in a buffer containing a strong denaturant and protease/phosphatase inhibitors (e.g., 8M Urea in 50 mM HEPES, pH 8.5).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a compatible assay (e.g., BCA assay).
3. Protein Digestion
-
Take 100 µg of protein from each sample.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM HEPES (pH 8.5) to reduce the urea concentration to 2M.
-
Digestion: Add MS-grade Trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[10]
4. Peptide Desalting
-
Acidify the peptide digest with trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Dry the eluted peptides completely using a vacuum centrifuge.
-
Resuspend each dried peptide sample in 100 µL of 200 mM HEPES, pH 8.5.[19]
-
Equilibrate TMT reagent vials to room temperature and dissolve each in 41 µL of anhydrous acetonitrile.[11][19]
-
Add 41 µL of the appropriate TMT reagent to each corresponding peptide sample.
-
Incubate for 1 hour at room temperature.[11]
-
Quenching: Add 8 µL of 5% hydroxylamine to each tube and incubate for 15 minutes to quench the labeling reaction.[10][11]
-
Combine all six labeled samples into a single tube.
-
Desalt the pooled sample using a C18 SPE cartridge and dry completely in a vacuum centrifuge.
6. High-pH Reversed-Phase Fractionation
-
To reduce sample complexity, fractionate the pooled TMT-labeled peptides using high-pH reversed-phase liquid chromatography.[20]
-
Collect fractions (e.g., 12 fractions) and concatenate them into a final set of samples for LC-MS/MS analysis.
-
Dry each fraction in a vacuum centrifuge.
7. LC-MS/MS Analysis
-
Resuspend each peptide fraction in a solution of 0.1% formic acid.
-
Analyze each fraction by liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer should be operated in a data-dependent mode to automatically select precursor ions for fragmentation, generating MS2 spectra that contain both peptide identification information and TMT reporter ion quantification data.[8]
Data Analysis and Presentation
1. Database Searching and Protein Quantification
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer, MaxQuant, or similar platforms.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Quantify the TMT reporter ion intensities for each identified peptide. Protein-level quantification is derived by summing the reporter ion intensities of its unique peptides.
2. Statistical Analysis
-
Normalize the protein abundance data across all channels to correct for any loading variations.
-
For each protein, calculate the fold change between the Ligand 25-treated groups and the control groups.
-
Perform a statistical test (e.g., Student's t-test) to determine the significance of the observed changes, followed by correction for multiple hypothesis testing (e.g., Benjamini-Hochberg).
3. Data Presentation The final quantitative data should be summarized in a clear, structured table. This allows for easy identification of proteins that are significantly regulated by Ligand 25.
Table 1: Hypothetical Quantitative Proteomics Data for Ligand 25 Treatment
| UniProt ID | Gene Name | Protein Name | Log2 (Fold Change) | p-value | Regulation |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.58 | 0.0001 | Down |
| P42336 | MTOR | Serine/threonine-protein kinase mTOR | -1.21 | 0.0009 | Down |
| P62753 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | -1.15 | 0.0015 | Down |
| P00533 | EGFR | Epidermal growth factor receptor | -0.10 | 0.8500 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.9120 | Unchanged |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 0.08 | 0.8870 | Unchanged |
| P15056 | BRAF | Serine/threonine-protein kinase B-raf | 0.12 | 0.7960 | Unchanged |
Interpretation of Results
The data presented in Table 1 illustrates a potential outcome of the experiment. The significant downregulation of key PI3K/AKT pathway proteins (AKT1, MTOR, RPS6KB1) is consistent with the proposed inhibitory mechanism of Ligand 25. The abundance of the direct target, EGFR, is unchanged, which is expected as the ligand is designed to inhibit its kinase activity, not alter its expression level. Proteins from unrelated pathways, like MAPK1 and BRAF, show no significant change, suggesting a degree of specificity for Ligand 25. This type of analysis provides strong evidence for the on-target effects of the compound and helps build a comprehensive picture of its cellular impact.
References
- 1. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Drug Discovery | Target Validation | Protein Analysis [preomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The multifaceted functions of SPC25 in cancer: from molecular pathways to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. longdom.org [longdom.org]
- 10. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. Tools for Label-free Peptide Quantification[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 19. qb3.berkeley.edu [qb3.berkeley.edu]
- 20. Quantitative Proteomics | Thermo Fisher Scientific - CH [thermofisher.com]
Application Note: Development of a NanoBRET™ Assay for the Ligand 25-Induced Ternary Complex
For Research Use Only.
Introduction
The formation of ternary complexes, where a small molecule mediates the interaction between two proteins, is a critical mechanism of action for a growing class of therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a sensitive and quantitative method to monitor the formation of these ternary complexes in real-time within living cells.[4][5][6]
This application note provides a detailed protocol for developing and optimizing a NanoBRET™ assay to study the formation of a ternary complex induced by a hypothetical small molecule, "Ligand 25." The assay is designed to quantify the interaction between a target Protein of Interest (POI) and a Partner Protein (e.g., an E3 ligase component like CRBN or VHL), facilitated by Ligand 25.[7][8] The principles and methodologies described herein are broadly applicable to other small molecule-induced protein-protein interactions.
The NanoBRET™ assay utilizes NanoLuc® Luciferase as a BRET donor and HaloTag® protein as an acceptor.[4][9] One of the interacting proteins is genetically fused to NanoLuc® (the donor), and the other to HaloTag® (the acceptor).[4] In the presence of a cell-permeable fluorescent ligand that covalently binds to the HaloTag® protein, energy transfer occurs when the donor and acceptor are brought into close proximity (<10 nm) by the ternary complex formation, resulting in a quantifiable BRET signal.[9][10]
Signaling Pathway and Mechanism
The fundamental principle of this assay is the Ligand 25-dependent association of the POI and the Partner Protein. In this generalized pathway, Ligand 25 acts as a molecular bridge, creating a stable ternary complex.
Caption: Ligand 25-mediated ternary complex formation leading to downstream signaling.
Experimental Workflow
The development of the NanoBRET™ assay for the Ligand 25 ternary complex follows a structured workflow, from plasmid construction to data analysis.
Caption: Step-by-step workflow for developing the Ligand 25 ternary complex assay.
Protocols
Protocol 1: Generation of Fusion Protein Expression Vectors
Objective: To create expression vectors for the POI fused to NanoLuc® luciferase and the Partner Protein fused to HaloTag®.
Materials:
-
pNLF1-N [CMV/Hygro] and pNLF1-C [CMV/Hygro] Vectors (for N- or C-terminal NanoLuc® fusion)
-
pHTN HaloTag® CMV-neo and pHTC HaloTag® CMV-neo Vectors (for N- or C-terminal HaloTag® fusion)
-
cDNA for POI and Partner Protein
-
Restriction enzymes and T4 DNA ligase, or a seamless cloning kit (e.g., Gibson Assembly®)
-
Competent E. coli
-
Plasmid purification kit
Methodology:
-
Fusion Strategy: It is crucial to test both N- and C-terminal fusions for both proteins to ensure that the tags do not interfere with protein folding or the formation of the ternary complex.[11] This results in eight possible combinations to test (e.g., N-NanoLuc-POI with N-HaloTag-Partner, N-NanoLuc-POI with C-Partner-HaloTag, etc.).
-
Cloning:
-
Amplify the cDNA of the POI and Partner Protein using PCR with primers that add appropriate restriction sites or overhangs for seamless cloning into the chosen NanoLuc® and HaloTag® vectors.
-
Digest the vectors and PCR products with the corresponding restriction enzymes, or prepare them for seamless cloning according to the manufacturer's protocol.
-
Ligate the digested inserts into the corresponding vectors.
-
Transform the ligation products into competent E. coli.
-
-
Verification:
-
Select colonies and culture them for plasmid DNA purification.
-
Verify the integrity of the constructs by restriction digest and Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
Objective: To transiently express the fusion proteins in a suitable mammalian cell line.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD or Lipofectamine® 3000)
-
White, 96-well, clear-bottom assay plates
-
POI-NanoLuc® and Partner-HaloTag® plasmid DNA
Methodology:
-
Cell Plating:
-
The day before transfection, seed HEK293 cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
-
Transfection Complex Preparation (per well):
-
In a sterile tube, dilute the plasmid DNA in Opti-MEM™. To optimize the expression levels, test a range of donor-to-acceptor plasmid ratios (e.g., 1:1, 1:10, 1:50). A common starting point is 50 ng of the acceptor (HaloTag®) construct and a lower amount of the donor (NanoLuc®) construct (e.g., 5 ng).
-
Add the transfection reagent to the diluted DNA solution, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Add 10 µL of the transfection complex to each well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Protocol 3: NanoBRET™ Assay for Ligand 25-Induced Ternary Complex Formation
Objective: To measure the dose-dependent formation of the POI-Ligand 25-Partner Protein complex.
Materials:
-
Transfected cells from Protocol 2
-
Ligand 25, serially diluted in DMSO, then further diluted in Opti-MEM™
-
HaloTag® NanoBRET® 618 Ligand (acceptor)
-
NanoBRET® Nano-Glo® Substrate (donor substrate)
-
Extracellular NanoLuc® Inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
Luminometer with 460 nm (donor) and >610 nm (acceptor) filters
Methodology:
-
HaloTag® Labeling:
-
24 hours post-transfection, prepare a working solution of HaloTag® NanoBRET® 618 Ligand in Opti-MEM™. The final concentration should be optimized, but a starting point of 100 nM is recommended.
-
Gently remove the culture medium from the cells and replace it with the HaloTag® ligand solution.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells once with PBS to remove any unbound ligand.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ligand 25 in Opti-MEM™. It is important to include a vehicle control (DMSO) and a no-compound control.
-
Add the diluted Ligand 25 or vehicle control to the appropriate wells.
-
Incubate for a predetermined time to allow for complex formation to reach equilibrium (e.g., 2-4 hours).[12]
-
-
Luminescence Measurement:
-
Prepare the NanoBRET® Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the substrate solution to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[13]
-
Data Presentation and Analysis
1. Raw Data Collection: For each well, two measurements are recorded:
-
Donor Emission (DE) at 460 nm
-
Acceptor Emission (AE) at 618 nm
2. Calculation of NanoBRET™ Ratio: The NanoBRET™ ratio is calculated for each well by dividing the acceptor emission by the donor emission.[14]
NanoBRET™ Ratio = AE / DE
To account for background signal, it is often useful to subtract the NanoBRET™ ratio of a negative control (e.g., cells expressing only the donor construct with the acceptor ligand). The result is often expressed in milliBRET units (mBU), where 1 mBU = NanoBRET™ Ratio × 1000.
3. Dose-Response Curve Generation:
-
Plot the corrected NanoBRET™ ratio (or mBU) against the logarithm of the Ligand 25 concentration.
-
Use a non-linear regression analysis (e.g., four-parameter log-logistic model) to fit the dose-response curve and determine the EC50 value, which represents the concentration of Ligand 25 required to achieve 50% of the maximal ternary complex formation.[13]
Table 1: Representative Data for Ligand 25 Titration
| Ligand 25 Conc. (nM) | Donor Emission (RLU) | Acceptor Emission (RLU) | NanoBRET™ Ratio | Corrected mBU |
| 0 (Vehicle) | 1,500,000 | 75,000 | 0.050 | 0 |
| 0.1 | 1,490,000 | 82,000 | 0.055 | 5 |
| 1 | 1,480,000 | 118,400 | 0.080 | 30 |
| 10 | 1,450,000 | 290,000 | 0.200 | 150 |
| 100 | 1,400,000 | 560,000 | 0.400 | 350 |
| 1000 | 1,350,000 | 607,500 | 0.450 | 400 |
| 10000 | 1,300,000 | 455,000 | 0.350 | 300 |
Note: The data presented in this table is for illustrative purposes only. The "hook effect" observed at high concentrations is characteristic of ternary complex formation assays.[15]
Table 2: Assay Performance Metrics
| Parameter | Value | Description |
| EC50 | 25 nM | Concentration of Ligand 25 for 50% maximal BRET signal. |
| Z'-factor | > 0.5 | A measure of assay quality and suitability for high-throughput screening. |
| Signal-to-Background | > 5 | Ratio of the maximal BRET signal to the vehicle control signal. |
Conclusion
The NanoBRET™ Ternary Complex Assay is a powerful, live-cell method for the quantitative characterization of small molecule-induced protein-protein interactions.[7][8] By following the detailed protocols for vector construction, assay optimization, and data analysis outlined in this application note, researchers can effectively develop a robust and sensitive assay to measure the formation of the Ligand 25-induced ternary complex. This will enable the determination of key parameters such as potency (EC50) and can be adapted for high-throughput screening to identify and characterize novel molecular glues or PROTACs.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. A Luminescent Pull-Down Approach to Confirm NanoBRET® Protein Interaction Assays [worldwide.promega.com]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with E3 Ligase Ligand 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a majority of intracellular proteins.[1][] The targeted degradation of proteins through the recruitment of E3 ligases has emerged as a powerful therapeutic strategy.[3][4] This is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[3][5][6]
This document provides detailed application notes and protocols for the in vivo use of a hypothetical von Hippel-Lindau (VHL) E3 ligase ligand, herein referred to as "VHL Ligand 25," a critical component of many PROTACs. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of protein degraders in preclinical animal models.
Mechanism of Action: VHL-Mediated Protein Degradation
VHL Ligand 25 is designed to bind to the VHL E3 ubiquitin ligase. When incorporated into a PROTAC, this ligand facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.[3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][] The successful degradation of the target protein can modulate downstream signaling pathways, offering a therapeutic effect.[]
Application Notes for In Vivo Studies
Animal Model Selection
The choice of an appropriate animal model is critical for the successful in vivo evaluation of a VHL Ligand 25-based PROTAC. A commonly used model is the subcutaneous xenograft mouse model, particularly for oncology research.[7]
-
Cell Line Selection: Choose a cancer cell line with known overexpression or dependence on the protein of interest. Ensure the selected cell line is viable for implantation and forms tumors in immunocompromised mice (e.g., NSG or nude mice).
-
Animal Strain: Immunocompromised mice are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[7]
Formulation and Administration
The formulation of VHL Ligand 25 for in vivo administration will depend on its physicochemical properties. A common formulation for oral administration involves a vehicle composed of agents such as DMSO, PEG400, and cyclodextrin solutions.[8]
-
Vehicle Preparation: A typical vehicle can be prepared by mixing DMSO, PEG400, and a 30% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPβCD) solution in a specific ratio (e.g., 10:45:45 by volume).[8]
-
Dissolving the Compound: The required amount of VHL Ligand 25 is weighed and dissolved in the prepared vehicle to achieve the desired final concentration. Sonication may be necessary to ensure complete dissolution.[8]
-
Route of Administration: The route of administration should be determined based on the compound's properties and the desired pharmacokinetic profile. Common routes for small molecules include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) injection.[9]
Experimental Protocols
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the key steps for evaluating the in vivo efficacy of a VHL Ligand 25-based PROTAC in a subcutaneous xenograft mouse model.
Materials:
-
Selected cancer cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel
-
Sterile PBS
-
Immunocompromised mice (e.g., 6-8 week old female nude mice)
-
VHL Ligand 25-based PROTAC
-
Vehicle solution
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Prepare the VHL Ligand 25-PROTAC formulation and vehicle control fresh daily.
-
Administer the formulated compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).[7]
-
-
Monitoring:
-
Endpoint and Sample Collection:
-
At the end of the treatment period (e.g., 21 days) or when tumors reach a predetermined maximum size, euthanize the mice.[7][8]
-
Excise the tumors, weigh them, and collect samples for pharmacodynamic and histopathological analysis. A portion of the tumor can be snap-frozen for Western blot analysis, while the remainder can be fixed in formalin.[7]
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
| Parameter | Vehicle Control | VHL Ligand 25 PROTAC (Dose 1) | VHL Ligand 25 PROTAC (Dose 2) |
| Administration Route | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage |
| Dosage | N/A | e.g., 25 mg/kg | e.g., 50 mg/kg |
| Dosing Frequency | e.g., Daily | e.g., Daily | e.g., Daily |
| Treatment Duration | e.g., 21 days | e.g., 21 days | e.g., 21 days |
| Mean Tumor Volume (End) | Reported Value | Reported Value | Reported Value |
| Tumor Growth Inhibition (%) | 0% | Calculated Value | Calculated Value |
| Mean Body Weight Change (%) | Reported Value | Reported Value | Reported Value |
| Target Protein Level (Tumor) | 100% | Reported Value (e.g., from Western Blot) | Reported Value (e.g., from Western Blot) |
Note: The values in the table above are placeholders and should be replaced with experimentally derived data.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols: The Role of Ligand CCL25 in Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Chemokine (C-C motif) Ligand 25 (CCL25), also known as Thymus-Expressed Chemokine (TECK), in various disease models. The information presented herein is intended to guide researchers in designing and conducting experiments to investigate the CCL25/CCR9 signaling axis.
Introduction to CCL25
CCL25 is a small cytokine belonging to the CC chemokine family. It acts as the sole ligand for the G protein-coupled receptor CCR9.[1] The CCL25/CCR9 axis is a critical regulator of immune cell trafficking, particularly of T cells, to the small intestine and thymus under normal physiological conditions.[2] Dysregulation of this signaling pathway has been implicated in the pathogenesis of several inflammatory diseases and various forms of cancer, making it a promising target for therapeutic intervention.[3][4]
Application in Disease Models
The CCL25/CCR9 signaling pathway is a key player in the progression of several inflammatory and oncological conditions.
Inflammatory Diseases
Rheumatoid Arthritis (RA): In RA, CCL25 is found at elevated levels in the synovial fluid and is released by fibroblasts and macrophages.[5] It promotes the infiltration of monocytes and fibroblasts into the synovium and stimulates the production of pro-inflammatory cytokines like IL-6 and TNF-α.[3][5] Blocking the CCL25/CCR9 interaction has been shown to suppress collagen-induced arthritis in mouse models.[3]
Inflammatory Bowel Disease (IBD): While constitutively expressed in the small intestine, CCL25 expression is significantly upregulated in the inflamed colon of patients with colitis and correlates with disease severity.[6] The CCL25/CCR9 axis is involved in the recruitment of effector T cells to the inflamed gut mucosa.[6][7] Studies in mouse models of colitis have shown that the absence of CCL25 or CCR9 can exacerbate the disease, suggesting a complex regulatory role in intestinal inflammation.[8]
Cancer
The CCL25/CCR9 axis is implicated in promoting tumor growth, metastasis, and chemoresistance in a variety of cancers.
Non-Small Cell Lung Cancer (NSCLC): High expression of CCL25 and CCR9 is associated with tumor metastasis and poor survival in NSCLC patients.[9] The interaction of CCL25 with CCR9 on NSCLC cells promotes cell migration and invasion by upregulating vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[9] Furthermore, this signaling pathway suppresses apoptosis in lung cancer cells by activating the PI3K/Akt pathway.[10]
Prostate Cancer: Prostate cancer cells express functional CCR9, and its interaction with CCL25 activates anti-apoptotic pathways, promoting cell survival.[11] Blockade of the CCL25/CCR9 axis has been shown to enhance the cytotoxic effects of chemotherapeutic agents like etoposide in both in vitro and in vivo models.[11]
Breast Cancer: The CCL25/CCR9 signaling pathway provides a survival advantage to breast cancer cells and can inhibit cisplatin-induced apoptosis.[1] It is also involved in the metastasis of breast cancer cells.[1]
Other Cancers: The CCL25/CCR9 axis has also been implicated in the pathogenesis of melanoma, leukemia, ovarian cancer, and hepatocellular carcinoma, primarily by promoting cell migration, invasion, and survival.[1][4][12] Interestingly, in colorectal cancer, while CCL25 can stimulate proliferation, it has also been shown to inhibit invasion and metastasis in early-stage disease.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on CCL25 in disease models.
| In Vitro Application | Cell Type | Concentration | Effect | Reference |
| Chemotaxis/Migration Assay | Non-Small Cell Lung Cancer Cells (A549, SK-MES-1) | 100 ng/mL | Increased migration and invasion | [9] |
| Porcine Mesenchymal Stromal Cells | 1000 nmol/L | Significant cell migration | [14] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 500-1000 nM | Increased migration of CD4+ T-cells and macrophages | [15] | |
| Cytokine Induction | Human PBMCs | 10, 100, 750 nM | Dose-dependent increase in IL-8 secretion | [15] |
| Apoptosis Inhibition | Non-Small Cell Lung Cancer Cells | Not specified | Suppression of apoptosis | [10] |
| Prostate Cancer Cells (PC3, LNCaP) | Not specified | Increased activity of anti-apoptotic proteins | [11] |
| In Vivo Application | Disease Model | Animal Model | Treatment | Dosage | Effect | Reference |
| Sjögren's Syndrome | NOD.H2h4 mice | Anti-CCL25 monoclonal antibody | 20 µg per dose, three times a week for 12 weeks (intraperitoneal) | Did not significantly alter lymphocytic infiltration in salivary glands | [16] | |
| Sepsis-Induced Acute Lung Injury | C57BL/6 mice (cecal ligation and puncture model) | Anti-CCL25 antibody | Not specified | Reduced inflammatory cytokine expression and alleviated lung tissue damage | [17] | |
| Prostate Cancer | Tumor xenograft models | Anti-CCR9 antibody and/or etoposide | Not specified | Enhanced efficacy of etoposide | [11] |
Experimental Protocols
In Vitro Chemotaxis (Transwell Migration) Assay
This protocol is designed to assess the chemotactic effect of CCL25 on CCR9-expressing cells.
Materials:
-
CCR9-expressing cells (e.g., T-cell lines, cancer cell lines)
-
Serum-free cell culture medium
-
Recombinant CCL25
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture CCR9-expressing cells to 70-80% confluency. Serum-starve the cells for 4-24 hours prior to the assay to reduce basal migration. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of CCL25 (e.g., 100 ng/mL) to the lower wells of a 24-well plate.[9] Include a negative control well with serum-free medium only.
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-24 hours. The optimal incubation time should be determined empirically for each cell type.
-
Quantification of Migrated Cells:
-
After incubation, remove the transwell inserts.
-
Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
In Vivo Administration of Anti-CCL25 Antibody in a Mouse Model
This protocol provides a general guideline for the systemic administration of a CCL25 neutralizing antibody in a mouse disease model.
Materials:
-
Disease model mice (e.g., NOD.H2h4 for Sjögren's syndrome)
-
Anti-CCL25 monoclonal antibody
-
Isotype control antibody
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the start of the experiment.
-
Treatment Groups: Divide the mice into at least three groups: anti-CCL25 antibody, isotype control antibody, and vehicle control (PBS).
-
Antibody Preparation: Dilute the anti-CCL25 and isotype control antibodies to the desired concentration in sterile PBS. A typical dose is 20 µg per mouse.[16]
-
Administration: Administer the prepared solutions via intraperitoneal injection. The injection volume is typically 100-200 µL. The frequency of administration will depend on the half-life of the antibody and the experimental design (e.g., three times per week).[16]
-
Monitoring: Monitor the mice regularly for changes in body weight, clinical signs of disease, and overall health.
-
Endpoint Analysis: At the end of the study, collect tissues and/or blood for analysis (e.g., histology, flow cytometry, cytokine analysis) to evaluate the therapeutic effect of the CCL25 blockade.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCL25/CCR9 Signaling Pathways.
Caption: Transwell Migration Assay Workflow.
Caption: In Vivo Antibody Treatment Workflow.
References
- 1. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CCL25/CCR9 in immune homeostasis and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 4. CCR9 and CCL25: A review of their roles in tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCL25 and CCR9 is a unique pathway that potentiates pannus formation by remodeling RA macrophages into mature osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal CCL25 expression is increased in colitis and correlates with inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL25/CCR9 Interactions Regulate Large Intestinal Inflammation in a Murine Model of Acute Colitis | PLOS One [journals.plos.org]
- 8. CCL25/CCR9 Interactions Are Not Essential for Colitis Development but Are Required for Innate Immune Cell Protection from Chronic Experimental Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCL25 promotes the migration and invasion of non-small cell lung cancer cells by regulating VEGF and MMPs in a CCR9-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR9-CCL25 interaction suppresses apoptosis of lung cancer cells by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemokine 25–induced signaling suppresses colon cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-Dependent Effect of Mesenchymal Stromal Cell Recruiting Chemokine CCL25 on Porcine Tissue-Engineered Healthy and Osteoarthritic Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapies with CCL25 require controlled release via microparticles to avoid strong inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating Anti-CCL25 as a Therapeutic Strategy to Disrupt Foci Formation in a Spontaneous Murine Model of Sjögren’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCL25 Inhibition Alleviates Sepsis-Induced Acute Lung Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Target Engagement of Ligand 25
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for verifying the engagement of a ligand with its protein target within the complex environment of a cell.[1][2][3] This method is founded on the principle that the binding of a ligand, such as a small molecule drug, enhances the thermal stability of its target protein.[1][2] When subjected to heat, proteins denature and aggregate; however, a ligand-bound protein is stabilized and will denature at a higher temperature.[1][4] CETSA measures this ligand-induced thermal stabilization, providing direct evidence of target engagement in various formats, including cell lysates, intact cells, and even tissue samples.[1][5]
Ligand 25 is a novel small molecule inhibitor being investigated for its therapeutic potential. To validate its mechanism of action, it is crucial to confirm its direct interaction with its intended intracellular target, Target Kinase X (TKX). TKX is a critical component of the Growth Factor Signaling Pathway, which is frequently dysregulated in various cancers. This application note provides detailed protocols for utilizing CETSA to quantify the engagement of Ligand 25 with TKX in a cellular context.
Principle of CETSA
The core principle of CETSA lies in ligand-induced protein stabilization. The binding of a ligand alters the conformational stability of the target protein, resulting in an increased melting temperature (Tm) or aggregation temperature (Tagg).[2] This thermal shift is the key indicator of target engagement. CETSA experiments are typically performed in two modes:
-
Melt Curve (Tagg Curve): In this experiment, cells or cell lysates are treated with a fixed concentration of the ligand or vehicle and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified to generate a melt curve. The temperature at which 50% of the protein has aggregated is the Tagg. A shift in the Tagg in the presence of the ligand indicates stabilization.[1][3]
-
Isothermal Dose-Response (ITDR): This experiment is conducted at a single, fixed temperature (determined from the melt curve experiment) with varying concentrations of the ligand. The ITDR curve reveals the concentration-dependent stabilization of the target protein by the ligand, allowing for the determination of potency (e.g., EC50).[1][4]
Signaling Pathway of Target Kinase X (TKX)
Target Kinase X (TKX) is a serine/threonine kinase that plays a pivotal role in the Growth Factor Signaling Pathway. Upon activation by an upstream receptor tyrosine kinase (RTK), TKX phosphorylates and activates downstream effector proteins, leading to cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making TKX an attractive therapeutic target. Ligand 25 is designed to inhibit the kinase activity of TKX, thereby blocking downstream signaling.
Caption: The Growth Factor Signaling Pathway involving Target Kinase X (TKX).
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cancer cell line expressing endogenous levels of TKX (e.g., MCF-7, A549).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Ligand 25: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., RIPA buffer or a buffer of choice).
-
BCA Protein Assay Kit.
-
SDS-PAGE reagents and equipment.
-
Western Blotting reagents and equipment.
-
Primary Antibody: Rabbit anti-TKX antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Thermal Cycler or heating block.
-
Microcentrifuge.
Protocol 1: CETSA Melt Curve for TKX
This protocol aims to determine the optimal temperature for the isothermal dose-response experiment by identifying the temperature at which Ligand 25 induces the most significant thermal shift of TKX.
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and grow to 70-80% confluency.
-
Treat cells with a final concentration of 10 µM Ligand 25 or vehicle (DMSO) for 2 hours at 37°C.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 10^7 cells/mL.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing if using lysis buffer.
-
-
Clarification of Lysates:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[1]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to TKX.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the corresponding temperature to generate the melt curves for both vehicle and Ligand 25-treated samples.
-
Determine the Tagg for each condition.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of Ligand 25 in stabilizing TKX at a fixed temperature.
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension and treat with a serial dilution of Ligand 25 (e.g., 0.01 µM to 100 µM) or vehicle for 1 hour at room temperature.
-
-
Heat Challenge:
-
Heat all samples at a single, predetermined temperature (e.g., 55°C, based on the melt curve results) for 3 minutes in a thermal cycler, followed by cooling on ice.
-
-
Cell Lysis, Clarification, and Analysis:
-
Follow steps 4-6 from Protocol 1 to lyse the cells, clarify the lysates, and analyze the soluble TKX levels by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the vehicle control.
-
Plot the normalized soluble TKX fraction against the logarithm of the Ligand 25 concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay.
Data Presentation
The quantitative data obtained from the CETSA experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: CETSA Melt Curve Data for TKX with Ligand 25
| Temperature (°C) | Vehicle (Normalized Intensity) | Ligand 25 (10 µM) (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.95 | 0.99 |
| 49 | 0.85 | 0.98 |
| 52 | 0.65 | 0.95 |
| 55 | 0.48 | 0.88 |
| 58 | 0.30 | 0.75 |
| 61 | 0.15 | 0.55 |
| 64 | 0.05 | 0.35 |
| 67 | 0.01 | 0.15 |
| 70 | 0.00 | 0.05 |
| Tagg (°C) | 55.5 | 61.2 |
| ΔTagg (°C) | - | 5.7 |
Table 2: CETSA Isothermal Dose-Response (ITDR) Data for TKX with Ligand 25 at 55°C
| Ligand 25 Conc. (µM) | Normalized Soluble TKX Fraction |
| 0 (Vehicle) | 1.00 |
| 0.01 | 1.15 |
| 0.03 | 1.35 |
| 0.1 | 1.60 |
| 0.3 | 1.80 |
| 1 | 1.85 |
| 3 | 1.88 |
| 10 | 1.90 |
| 30 | 1.91 |
| 100 | 1.90 |
| EC50 (µM) | 0.25 |
Conclusion
The Cellular Thermal Shift Assay is an invaluable method for confirming the direct engagement of a drug candidate with its intracellular target.[2][3] The protocols and data presentation formats provided in this application note offer a comprehensive framework for assessing the interaction between Ligand 25 and its target protein, TKX. By demonstrating a significant thermal stabilization of TKX in the presence of Ligand 25, these experiments can provide strong evidence for its mechanism of action, thereby supporting its further development as a therapeutic agent. The CETSA workflow is adaptable and can be applied to a wide range of protein targets and ligands.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for In Vitro Ubiquitination Assay Using Ligand 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[1] This process is fundamental in regulating a multitude of cellular functions, including protein degradation, signal transduction, and DNA repair.[1][2] The ubiquitination process is carried out by a sequential enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][3] The E3 ligase provides substrate specificity to the reaction.[2]
Dysregulation of the ubiquitination pathway is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making its components attractive therapeutic targets.[4][5] These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay to characterize the activity of a hypothetical small molecule, "Ligand 25," which is designed to modulate the activity of a specific E3 ligase, for instance, TRIM25.[6] In vitro ubiquitination assays are essential tools for screening potential inhibitors or activators of E3 ligases, determining enzyme-substrate specificity, and elucidating the mechanism of action of novel compounds.[1][3]
Signaling Pathway: The Ubiquitination Cascade
The ubiquitination process involves a three-step enzymatic cascade. First, the E1 enzyme activates ubiquitin in an ATP-dependent manner.[7] The activated ubiquitin is then transferred to an E2 conjugating enzyme.[7] Finally, an E3 ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific substrate protein.[1] This process can be repeated to form a polyubiquitin chain on the substrate, which can signal for various cellular outcomes, such as proteasomal degradation.[1] Ligand 25 is hypothesized to modulate the final step of this cascade by interacting with the E3 ligase.
Caption: The ubiquitination signaling cascade and the putative mechanism of action of Ligand 25.
Experimental Protocols
Reagent Preparation
Prepare all reagents on ice. It is recommended to prepare a master mix for the desired number of reactions to ensure consistency.
-
10X Ubiquitination Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. Store at -20°C.
-
10X ATP Solution: 20 mM ATP. Store at -20°C.
-
E1 Activating Enzyme (e.g., UBE1): Prepare a stock solution of 1 µM in 1X ubiquitination buffer. Store at -80°C in single-use aliquots.
-
E2 Conjugating Enzyme (specific for the E3): Prepare a stock solution of 40 µM in 1X ubiquitination buffer. Store at -80°C in single-use aliquots.
-
E3 Ligase (e.g., TRIM25): Prepare a stock solution of 730 nM in 1X ubiquitination buffer. Store at -80°C in single-use aliquots.
-
Ubiquitin: Prepare a stock solution of 2 mg/mL in deionized water. Store at -80°C in single-use aliquots.
-
Substrate Protein: Prepare a stock solution of 1 mg/mL in a suitable buffer. Store at -80°C in single-use aliquots.
-
Ligand 25: Prepare a 10X stock solution in DMSO. Store at -20°C.
-
2X SDS-PAGE Sample Buffer: 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 10% β-mercaptoethanol, 0.02% bromophenol blue.
In Vitro Ubiquitination Reaction
This protocol is for a final reaction volume of 30-50 µL.[8][9]
-
Thaw all reagents on ice.
-
In a microcentrifuge tube, prepare a master mix with the following components for the desired number of reactions (plus one extra). The final concentrations are provided as a guideline and may need optimization.
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| 10X Ubiquitination Buffer | 10X | 5 µL | 1X |
| 10X ATP Solution | 20 mM | 5 µL | 2 mM |
| E1 Enzyme | 1 µM | 2.5 µL | 50 nM |
| E2 Enzyme | 40 µM | 0.25 µL | 200 nM |
| Ubiquitin | 2 mg/mL | 0.5 µL | 20 µg/mL |
| Substrate Protein | 1 mg/mL | 1 µL | 20 µg/mL |
| Deionized Water | - | Up to 40 µL | - |
-
Aliquot 40 µL of the master mix into each reaction tube.
-
Add 5 µL of 10X Ligand 25 stock solution to the test samples. For the control, add 5 µL of DMSO.
-
To initiate the reaction, add 5 µL of the E3 ligase to each tube.
-
Mix gently by pipetting and incubate the reactions at 30-37°C for 60-90 minutes.[8]
-
Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[8]
Western Blot Analysis
-
Separate the protein samples on an 8-12% SDS-PAGE gel.[8]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the substrate protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8] Ubiquitinated forms of the substrate will appear as a ladder of higher molecular weight bands.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro ubiquitination assay to evaluate the effect of Ligand 25.
Caption: A streamlined workflow for the in vitro ubiquitination assay.
Data Presentation
Quantitative data from a dose-response experiment with Ligand 25 can be summarized in a table for clear comparison. The intensity of the ubiquitinated substrate bands can be quantified using densitometry.
| Ligand 25 (µM) | Relative Ubiquitination (%) | Standard Deviation |
| 0 (DMSO) | 100 | ± 5.2 |
| 0.1 | 85 | ± 4.8 |
| 1 | 52 | ± 3.1 |
| 10 | 15 | ± 2.5 |
| 100 | 5 | ± 1.3 |
Troubleshooting
Encountering issues in in vitro ubiquitination assays is common. Here are some potential problems and their solutions.
| Problem | Possible Cause | Solution |
| No ubiquitination | Inactive enzyme (E1, E2, or E3) | Use fresh or newly thawed enzyme aliquots. Test each enzyme's activity individually. |
| ATP degradation | Prepare fresh ATP solution. | |
| Incorrect buffer conditions | Check the pH and composition of the ubiquitination buffer. | |
| Weak ubiquitination signal | Suboptimal enzyme concentrations | Titrate the concentrations of E1, E2, and E3 enzymes. |
| Short incubation time | Increase the incubation time. | |
| Inefficient antibody | Use a high-affinity primary antibody for Western blotting. | |
| High background | Non-specific antibody binding | Increase the stringency of the washing steps. Use a different blocking agent. |
| Contamination | Use filtered pipette tips and high-purity reagents. |
Logical Troubleshooting Flow
This diagram provides a logical approach to troubleshooting a failed in vitro ubiquitination experiment.[10]
Caption: A logical flow for troubleshooting in vitro ubiquitination assays.
Conclusion
The in vitro ubiquitination assay is a powerful and versatile tool for studying the biochemistry of the ubiquitin-proteasome system and for the discovery and characterization of novel therapeutic agents that target this pathway. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can effectively utilize this assay to investigate the effects of compounds like Ligand 25 on specific E3 ligases, thereby advancing our understanding of cellular regulation and facilitating the development of new drugs.
References
- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E2-Ubiquitin Conjugation Kit (ab139472) | Abcam [abcam.com]
- 6. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-activating enzyme - Wikipedia [en.wikipedia.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Generating Ligand 25-Based Degraders for Novel Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and Ligand 25
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein, offering a distinct and often more effective pharmacological approach.[4] Proteolysis-targeting chimeras (PROTACs) are a prominent class of targeted protein degraders.[5][6][7] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][8][9] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[10][11][12]
This document provides detailed application notes and protocols for the development of novel protein degraders utilizing Ligand 25 , a novel, high-affinity ligand for a specific E3 ligase. These guidelines will enable researchers to design, synthesize, and evaluate Ligand 25-based degraders for new protein targets implicated in various diseases.
Mechanism of Action of Ligand 25-Based Degraders
Ligand 25-based degraders operate through the PROTAC mechanism of action. The degrader, containing Ligand 25, a linker, and a warhead targeting the POI, first forms a ternary complex with the E3 ligase and the POI.[2][10] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the degrader molecule can then act catalytically to degrade additional POI molecules.[3][13]
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. njbio.com [njbio.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. lifesensors.com [lifesensors.com]
- 8. escholarship.org [escholarship.org]
- 9. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Bivalent Ligands for Protein Degradation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Workflow for the Validation of Novel E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel ligands for E3 ubiquitin ligases is a critical step in the development of new therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The selection and validation of a potent and specific E3 ligase ligand are paramount to the success of a PROTAC development campaign.[4][5] This document provides a detailed experimental workflow and protocols for the comprehensive validation of new E3 ligase ligands, ensuring robust and reliable characterization for their progression into drug discovery pipelines.
Overall Experimental Workflow
The validation of a new E3 ligase ligand is a multi-step process that begins with assessing its direct binding to the E3 ligase and culminates in the confirmation of target protein degradation in a cellular context. This workflow is designed to be sequential, with each step providing critical data to support the advancement of the ligand.
Figure 1: A comprehensive experimental workflow for the validation of a novel E3 ligase ligand.
E3 Ligase-Mediated Protein Degradation Pathway
The underlying mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation.
Figure 2: Signaling pathway of PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Protocols
E3 Ligase Binding Affinity Assay
Objective: To determine the binding affinity (K_D) of the novel ligand for the target E3 ubiquitin ligase.
Methodology: Surface Plasmon Resonance (SPR) [1][6]
-
Immobilization of E3 Ligase:
-
Covalently immobilize the purified E3 ligase (or E3 ligase complex) onto a sensor chip (e.g., CM5) surface using amine coupling chemistry.
-
Use an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Activate the surface with a mixture of EDC and NHS.
-
Inject the E3 ligase solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation:
-
Prepare a serial dilution of the E3 ligase ligand in a suitable running buffer (e.g., HBS-EP+). The concentration range should span from well below to well above the expected K_D.
-
-
Binding Analysis:
-
Inject the ligand dilutions over the immobilized E3 ligase surface and a reference flow cell (without immobilized E3 ligase).
-
Monitor the change in the response units (RU) over time to generate sensorgrams.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Data Presentation:
| Ligand ID | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) |
| Ligand-X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Control-Ligand | 2.0 x 10⁵ | 4.0 x 10⁻⁴ | 2 |
Ternary Complex Formation Assay
Objective: To confirm that the PROTAC can simultaneously bind the E3 ligase and the POI to form a stable ternary complex.[7][8][9]
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [7]
-
Reagent Preparation:
-
Prepare stock solutions of His-tagged POI, GST-tagged E3 ligase, anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate), and anti-GST antibody labeled with a FRET acceptor (e.g., d2) in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Prepare a serial dilution of the PROTAC compound.
-
-
Assay Procedure:
-
Dispense the PROTAC serial dilutions into a 384-well, low-volume, non-binding surface microplate.
-
Add a mixture of the His-tagged POI and GST-tagged E3 ligase to each well.
-
Add a mixture of the donor- and acceptor-labeled antibodies to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the EC₅₀ for ternary complex formation.
-
Data Presentation:
| PROTAC ID | Ternary Complex EC₅₀ (nM) | Max FRET Ratio |
| PROTAC-A | 50 | 2.5 |
| Negative Control | >10,000 | 1.1 |
In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[1][10][11]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
E1 activating enzyme (e.g., 100 nM)
-
E2 conjugating enzyme (e.g., 500 nM)
-
E3 ligase (e.g., 200 nM)
-
Substrate (POI) (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
PROTAC (at various concentrations)
-
-
Initiate the reaction by adding ATP (e.g., 5 mM).
-
Include negative controls, such as reactions lacking ATP, E1, E2, E3, or the PROTAC.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-90 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the ubiquitination of the POI by Western blotting using an antibody specific to the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI should be observed.
-
Data Presentation:
| PROTAC Concentration (nM) | POI Ubiquitination (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 10 | 2.5 |
| 100 | 8.2 |
| 1000 | 9.5 |
| Negative Control (No ATP) | 0.9 |
Cellular Target Degradation Assay
Objective: To quantify the degradation of the endogenous POI in a cellular context following treatment with the PROTAC.[6][12][13]
Methodology: Western Blot [6]
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and D_max (maximum degradation).
-
Data Presentation:
| PROTAC ID | DC₅₀ (nM) | D_max (%) | Cell Line |
| PROTAC-A | 25 | 95 | MCF7 |
| Negative Control | >10,000 | <10 | MCF7 |
Conclusion
The comprehensive validation of novel E3 ligase ligands is a cornerstone of successful targeted protein degradation therapeutic development. The workflow and protocols outlined in this application note provide a robust framework for researchers to characterize new ligands, from initial binding assessment to cellular degradation efficacy. By systematically evaluating ligand binding, ternary complex formation, in vitro ubiquitination, and cellular target degradation, researchers can confidently select and advance promising E3 ligase ligands for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 三重複合体の形成 [promega.jp]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating E3 Ligase Dependency of a Novel Molecular Glue Degrader Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.[3][4][] This mechanism distinguishes them from PROTACs, which are bifunctional molecules consisting of two moieties connected by a linker.[3][4] The validation of the specific E3 ligase responsible for the degradation induced by a novel molecular glue is a critical step in its development and optimization.
This document provides a detailed guide for validating the E3 ligase dependency of a hypothetical novel molecular glue, herein referred to as "Ligand 25." We will outline protocols using CRISPR-Cas9-mediated gene knockout to systematically ablate candidate E3 ligases and assess the impact on Ligand 25-induced degradation of its target protein.
Signaling Pathway: Molecular Glue-Induced Targeted Protein Degradation
Molecular glues like Ligand 25 function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The core of this process involves the formation of a ternary complex between the E3 ligase, the molecular glue, and the target protein (neo-substrate). This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the target protein.
Caption: Molecular glue-induced targeted protein degradation pathway.
Experimental Workflow for E3 Ligase Dependency Validation
The primary method to validate which E3 ligase is essential for the activity of Ligand 25 is to systematically eliminate candidate E3 ligases from cells and observe if the degradation of the target protein is rescued. CRISPR-Cas9 technology provides a precise and efficient tool for generating knockout cell lines.
Caption: Experimental workflow for CRISPR-Cas9 mediated validation.
Detailed Experimental Protocols
Protocol 1: Generation of E3 Ligase Knockout Cell Lines using CRISPR-Cas9
Objective: To generate stable knockout cell lines for candidate E3 ubiquitin ligases in a relevant human cell line (e.g., HEK293T, HeLa).
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM, high glucose, GlutaMAX™ Supplement, pyruvate (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
lentiCRISPRv2 plasmid (Addgene #52961) or similar all-in-one vector
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
sgRNA sequences targeting candidate E3 ligases (designed using a reputable online tool)
-
Lipofectamine 3000 Transfection Reagent (Invitrogen)
-
Puromycin
-
Polybrene
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
DNA purification kits
Methodology:
-
sgRNA Cloning:
-
Design and order oligonucleotides for each target E3 ligase.
-
Anneal and ligate the sgRNA oligonucleotides into the lentiCRISPRv2 vector as per the manufacturer's protocol.
-
Transform the ligated product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the lentiCRISPRv2-sgRNA plasmid and the lentiviral packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 3000.
-
After 48-72 hours, harvest the virus-containing supernatant and filter through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cells (e.g., HEK293T) to be 50% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of Polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection and Expansion:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue selection for 3-7 days until a stable population of resistant cells is established.
-
Expand the knockout cell pools. For critical experiments, single-cell cloning to generate monoclonal knockout lines is recommended.
-
-
Validation of Knockout:
-
Harvest a portion of the cells and prepare protein lysates and RNA.
-
Confirm the absence of the target E3 ligase protein by Western blotting.
-
Confirm the disruption of the target gene by qPCR or sequencing of the genomic locus.
-
Protocol 2: Assessment of Target Protein Degradation
Objective: To determine the effect of E3 ligase knockout on the degradation of the target protein induced by Ligand 25.
Materials:
-
Wild-type and E3 ligase knockout cell lines
-
Ligand 25 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Complete growth medium
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment:
-
Plate wild-type and each E3 ligase knockout cell line in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat the cells with a titration of Ligand 25 (e.g., 0.1, 1, 10, 100, 1000 nM) or a single effective concentration. Include a DMSO vehicle control for each cell line.
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities of the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of target protein remaining relative to the DMSO-treated control for each cell line.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Validation of E3 Ligase Knockout Efficiency
| Cell Line | Target E3 Ligase | Protein Level Reduction (%) (vs. WT) | mRNA Level Reduction (%) (vs. WT) |
| Wild-Type (WT) | - | 0 | 0 |
| E3 Ligase A KO | E3 Ligase A | 95 ± 3 | 92 ± 4 |
| E3 Ligase B KO | E3 Ligase B | 92 ± 5 | 89 ± 6 |
| E3 Ligase C KO | E3 Ligase C | 98 ± 2 | 95 ± 3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Effect of E3 Ligase Knockout on Ligand 25-Induced Target Protein Degradation
| Cell Line | Treatment (100 nM Ligand 25, 16h) | Target Protein Remaining (%) (vs. DMSO) |
| Wild-Type (WT) | Ligand 25 | 12 ± 4 |
| E3 Ligase A KO | Ligand 25 | 88 ± 7 |
| E3 Ligase B KO | Ligand 25 | 15 ± 5 |
| E3 Ligase C KO | Ligand 25 | 9 ± 3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation of Results
The results from these experiments will identify the specific E3 ligase required for the activity of Ligand 25. In the hypothetical data presented in Table 2, the degradation of the target protein is significantly rescued in the "E3 Ligase A KO" cell line, while the other knockout lines behave similarly to the wild-type cells. This indicates that E3 Ligase A is the primary E3 ligase mediating the degradation induced by Ligand 25.
Alternative and Complementary Approaches: The dTAG System
For further validation, the dTAG (degradation tag) system can be employed. This system utilizes a heterobifunctional degrader that recruits a specific E3 ligase to a target protein fused with a tag (e.g., FKBP12F36V).[6][7][8][9] By tagging the target protein and using dTAG molecules that recruit different E3 ligases (e.g., CRBN or VHL), one can confirm if direct recruitment of a specific E3 ligase is sufficient to induce degradation.[6][7]
Caption: Logic of the dTAG system for targeted protein degradation.
Conclusion
The combination of CRISPR-Cas9-mediated knockout and subsequent biochemical assays provides a robust framework for validating the E3 ligase dependency of novel molecular glue degraders like Ligand 25. This systematic approach is essential for understanding the mechanism of action and for the rational design of next-generation targeted protein degraders. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers in this exciting field.
References
- 1. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular glue - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 7. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Cereblon-Based PROTAC Targeting SOS1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein. This event-driven, catalytic mechanism offers significant advantages over traditional occupancy-based inhibitors.
This document provides a detailed protocol for the synthesis of a PROTAC targeting the Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that is a key activator of RAS proteins and a critical node in cancer signaling pathways. The synthesis involves the preparation of a SOS1-binding moiety, which is then conjugated to a cereblon (CRBN) E3 ligase ligand via a flexible linker. The protocols described herein are based on established synthetic routes for the development of potent and specific SOS1 degraders.[2]
Signaling Pathway and PROTAC Mechanism of Action
SOS1 is a crucial component of the RAS/MAPK signaling cascade. Upon activation by upstream signals, SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and the subsequent propagation of signals that drive cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers.
A PROTAC targeting SOS1 functions by hijacking the cellular protein degradation machinery. The PROTAC molecule simultaneously binds to SOS1 and the E3 ubiquitin ligase cereblon. This induced proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to lysine residues on the surface of SOS1. The resulting polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, effectively removing it from the cell and disrupting downstream signaling.
Experimental Protocols
The synthesis of the SOS1-targeting PROTAC is a modular process that involves the preparation of a functionalized SOS1-binding core structure, followed by linker attachment and conjugation to the E3 ligase ligand. The following protocols are adapted from the synthesis of potent SOS1 degraders.[2]
Part 1: Synthesis of the Functionalized SOS1-Binding Core Structure
This part describes the synthesis of a key intermediate that serves as the anchor for linker and E3 ligase ligand attachment.
Scheme 1: Synthesis of the Core Structure
Materials:
-
2-Amino-5-bromo-4-fluorobenzoic acid
-
2-Chloro-N-(4-hydroxyphenyl)acetamide
-
Formamide
-
Ammonium formate
-
Phosphonitrilic chloride trimer
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Protocol:
-
Step 1: Condensation to form the Quinazolinone Ring.
-
In a round-bottom flask, combine 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq), 2-chloro-N-(4-hydroxyphenyl)acetamide (1.1 eq), and ammonium formate (5.0 eq) in formamide.
-
Heat the reaction mixture at 150 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the quinazolinone intermediate.
-
-
Step 2: Chlorination of the Quinazolinone.
-
Suspend the quinazolinone intermediate (1.0 eq) in a suitable solvent such as toluene.
-
Add phosphonitrilic chloride trimer (0.5 eq) and heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the chlorinated core structure.
-
-
Step 3: Nucleophilic Aromatic Substitution (SNAr) with a Protected Amine.
-
Dissolve the chlorinated core structure (1.0 eq) and a suitable protected amine (e.g., tert-butyl (4-aminophenyl)carbamate, 1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Heat the reaction at 80 °C for 6 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to yield the functionalized core structure with a protected amine.
-
Part 2: Linker Attachment and Conjugation to Cereblon Ligand
This part details the deprotection of the amine, attachment of a linker, and final coupling with the cereblon E3 ligase ligand.
Scheme 2: PROTAC Synthesis
Materials:
-
Functionalized core structure from Part 1
-
Trifluoroacetic acid (TFA)
-
DCM
-
Boc-protected amino-PEG-acid linker (e.g., Boc-NH-PEG3-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Pomalidomide-linker handle (e.g., 4-aminomethyl-pomalidomide)
-
Anhydrous DMF
-
DIPEA
Protocol:
-
Step 4: Boc Deprotection.
-
Dissolve the functionalized core structure (1.0 eq) in DCM.
-
Add TFA (20% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
-
Step 5: Linker Coupling (Amide Bond Formation).
-
In a dry flask under an inert atmosphere, dissolve the deprotected core structure (1.0 eq) and a Boc-protected amino-PEG-acid linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer and concentrate. Purify the crude product by flash column chromatography.
-
-
Step 6: Conjugation to the E3 Ligase Ligand.
-
First, deprotect the Boc group from the linker-conjugated intermediate using the procedure described in Step 4.
-
In a separate flask, dissolve the deprotected linker-core structure conjugate (1.0 eq) and a suitable pomalidomide derivative with a carboxylic acid handle (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Upon completion, perform an aqueous workup as previously described.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).
-
Data Presentation
The successful synthesis of the PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify its structure and purity. The efficacy of the synthesized PROTAC is then evaluated in biological assays.
Table 1: Representative Data for a Synthesized SOS1 PROTAC
| Parameter | Value | Method |
| Chemical Characterization | ||
| Purity | >95% | HPLC |
| Molecular Weight (Expected) | Calculated Value | - |
| Molecular Weight (Observed) | Mass Spec Result | HRMS (ESI+) |
| Biological Activity | ||
| DC₅₀ (SOS1 Degradation) | e.g., < 100 nM | Western Blot / Proteomics |
| Dₘₐₓ (Maximum Degradation) | e.g., > 90% | Western Blot / Proteomics |
| IC₅₀ (Cell Viability) | Varies by cell line | CellTiter-Glo® Assay |
Note: The values presented in this table are examples and will vary depending on the specific structures of the ligand, linker, and E3 ligase binder used.
Conclusion
The modular synthesis approach described provides a robust framework for the generation of potent SOS1-targeting PROTACs. By systematically varying the core structure, linker length and composition, and E3 ligase ligand, researchers can optimize the degradation efficiency and pharmacological properties of these molecules. The detailed protocols and workflows presented here serve as a valuable resource for scientists engaged in the discovery and development of novel protein degraders for therapeutic applications.
References
Application Notes and Protocols for Targeted Protein Degradation using Ligand 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] This approach employs small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] This document provides a detailed experimental workflow and protocols for the characterization of "Ligand 25," a key component of a novel PROTAC designed for targeted protein degradation.
Mechanism of Action: PROTACs are heterobifunctional molecules composed of a ligand that binds the POI, a ligand that recruits an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[2] The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical step that facilitates the transfer of ubiquitin to the POI, marking it for degradation.[1][]
I. Experimental Workflow Overview
A systematic evaluation of a PROTAC involving Ligand 25 requires a multi-step approach to validate its mechanism of action and efficacy. The general workflow involves biochemical and biophysical assays to characterize binding and ternary complex formation, followed by cell-based assays to confirm protein degradation and assess downstream cellular effects.[4][5]
Caption: High-level experimental workflow for Ligand 25-based PROTAC characterization.
II. Biochemical and Biophysical Assays
These in vitro assays are fundamental to confirming the intended mechanism of action of the PROTAC containing Ligand 25.
A. Binary Binding Affinity
Objective: To confirm that the respective ligands of the PROTAC retain their ability to bind to the POI and the E3 ligase independently.[2]
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity [6][7]
-
Immobilization: Immobilize the purified POI or E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto an SPR sensor chip.
-
Binding: Flow a series of concentrations of the PROTAC containing Ligand 25 over the sensor surface.
-
Data Acquisition: Measure the change in the SPR signal (response units) over time.
-
Analysis: Determine the association (k_on) and dissociation (k_off) rates to calculate the equilibrium dissociation constant (K_D).
| Ligand | Target Protein | K_D (nM) |
| Ligand 25-PROTAC | Protein of Interest | 15 |
| Ligand 25-PROTAC | VHL E3 Ligase Complex | 50 |
Caption: Table summarizing binary binding affinities of the Ligand 25-PROTAC.
B. Ternary Complex Formation
Objective: To demonstrate that the PROTAC can bridge the POI and the E3 ligase to form a stable ternary complex.[][8]
Caption: Formation of the ternary complex mediated by the Ligand 25-PROTAC.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [2][9]
-
Reagents: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
-
Assay Setup: In a microplate, combine the tagged proteins with varying concentrations of the Ligand 25-PROTAC.
-
Detection: Add a TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
Measurement: Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[2]
-
Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
| Assay | Parameter | Value |
| TR-FRET | TC_50 (nM) | 25 |
Caption: Table of ternary complex formation potency for the Ligand 25-PROTAC.
C. In Vitro Ubiquitination
Objective: To confirm that the formation of the ternary complex leads to the ubiquitination of the POI.[10]
Protocol 3: In Vitro Ubiquitination Assay [2][11]
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex, POI, ATP, and biotinylated ubiquitin in a reaction buffer.[2]
-
Initiation: Add the Ligand 25-PROTAC to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blot using an anti-POI antibody or streptavidin-HRP to detect polyubiquitinated POI. A high-molecular-weight smear indicates successful ubiquitination.
III. Cellular Assays
These assays are crucial for validating the efficacy of the Ligand 25-PROTAC in a cellular context.
A. Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the Ligand 25-PROTAC.
Protocol 4: Western Blot Analysis of Protein Degradation [12][13]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and treat with a range of Ligand 25-PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using an ECL substrate and quantify the band intensities. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[1]
| Parameter | Value |
| DC_50 (nM) | 10 |
| D_max (%) | 95 |
Caption: Degradation potency (DC_50) and efficacy (D_max) of the Ligand 25-PROTAC.[2]
B. Cellular Target Engagement
Objective: To confirm that the Ligand 25-PROTAC engages the POI and the E3 ligase inside living cells.
Protocol 5: NanoBRET™ Target Engagement Assay [8][14]
-
Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to HaloTag®.
-
Labeling: Label the HaloTag®-E3 ligase with a fluorescent NanoBRET™ ligand.
-
Treatment: Treat the cells with varying concentrations of the Ligand 25-PROTAC.
-
Measurement: Measure both the NanoLuc® luminescence and the NanoBRET™ signal.
-
Analysis: The BRET ratio, which is the ratio of the acceptor emission to the donor emission, indicates the proximity of the POI and the E3 ligase, confirming target engagement.
C. Downstream Functional Assays
Objective: To assess the functional consequences of POI degradation.
Protocol 6: Cell Viability/Cytotoxicity Assay [1][9]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response of the Ligand 25-PROTAC for a relevant time period (e.g., 72 hours).
-
Assay: Perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's protocol.
-
Analysis: Measure the luminescent signal, which is proportional to the number of viable cells, and calculate the IC_50 value.
| Assay | Parameter | Value (µM) |
| Cell Viability | IC_50 | 1.5 |
Caption: Cytotoxicity of the Ligand 25-PROTAC in a cancer cell line.
Caption: Logical flow from PROTAC action to cellular outcome.
IV. Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of a novel PROTAC containing Ligand 25. By systematically assessing binary and ternary complex formation, in vitro ubiquitination, cellular degradation, and downstream functional effects, researchers can robustly characterize the efficacy and mechanism of action of new targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Ternary Complex Formation [promega.com]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting lack of protein degradation with Ligand 25 PROTAC
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers using Ligand 25 PROTAC. If you are experiencing a lack of target protein degradation, this resource offers a systematic approach to identifying and resolving the underlying issues.
Frequently Asked Questions (FAQs)
Q1: What is Ligand 25 PROTAC and how does it work?
Ligand 25 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a specific Protein of Interest (POI). It functions by forming a ternary complex between the POI and the Cereblon (CRBN) E3 ubiquitin ligase.[][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell.[3][4]
Q2: What are the essential experimental controls?
To ensure the validity of your results, every degradation experiment should include a standard set of controls.[5]
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.[5]
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with Ligand 25 and a proteasome inhibitor should "rescue" the protein from degradation, confirming the involvement of the proteasome.[5]
-
Negative Control PROTAC: An ideal negative control is a structurally similar molecule that cannot bind to either the POI or the E3 ligase, demonstrating the specificity of the degradation event.[6] An inactive diastereomer is often used for this purpose.[]
Q3: What is the "hook effect" and how do I avoid it?
The hook effect describes the paradoxical observation where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[5][6] This occurs because the excess PROTAC molecules favor the formation of separate binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[2] To avoid this, it is critical to perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range and observe the characteristic bell-shaped curve.[5][6]
Troubleshooting: No Observed Protein Degradation
Question: I've treated my cells with Ligand 25 PROTAC, but my Western Blot shows no degradation of the target protein. What are the first steps in troubleshooting?
Answer: A lack of degradation is a common issue that can be resolved by systematically evaluating several key checkpoints. Start by verifying the fundamentals of your experimental setup before moving to more complex biological questions.
Step 1: Foundational Checks
Before investigating complex cellular mechanisms, confirm that your basic experimental components are sound.
-
PROTAC Integrity: Ensure your Ligand 25 PROTAC stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.[2] Consider verifying its chemical integrity if it has been stored for a long time.
-
Cell Health: High concentrations of PROTACs or prolonged incubation times can induce cytotoxicity, which can shut down cellular processes, including the ubiquitin-proteasome system. Perform a cell viability assay (e.g., MTS or resazurin) to confirm that the concentrations used are not toxic to your cell line.[2]
-
Assay Controls: Verify that your positive and negative controls are behaving as expected. If a known, effective PROTAC (positive control) also fails to show degradation, the issue likely lies within your experimental system (e.g., cell line, antibody, or reagents) rather than with Ligand 25 itself.[5]
Step 2: Confirm Target Engagement in Cells
If the foundational checks pass, the next step is to determine if Ligand 25 is entering the cells and binding to its two targets: the POI and the CRBN E3 ligase. Intracellular target engagement is a prerequisite for degradation.[8]
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[9][10] This label-free technique measures changes in the thermal stability of a protein upon ligand binding.[9]
| Table 1: Hypothetical CETSA Data for POI Engagement | |||||
| Temperature (°C) | 48 | 52 | 56 | 60 | 64 |
| Vehicle (DMSO) | 100% | 95% | 55% | 20% | 5% |
| Ligand 25 (1 µM) | 100% | 100% | 90% | 65% | 30% |
| Conclusion | A rightward shift in the melting curve indicates that Ligand 25 binds to and stabilizes the POI inside the cell. |
-
Cell Treatment: Treat cells with Ligand 25 PROTAC at the desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[11]
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western Blot.[9] Increased protein in the PROTAC-treated samples at higher temperatures indicates stabilization and therefore, target engagement.[9]
If CETSA shows no thermal shift, it may indicate poor cell permeability of Ligand 25 or a lack of binding.[2] Assays like NanoBRET™ can provide a more quantitative assessment of intracellular target engagement and permeability.[8][12]
Step 3: Verify Ternary Complex Formation
Successful target engagement is necessary but not sufficient for degradation.[13] The PROTAC must effectively bridge the POI and the E3 ligase to form a productive ternary complex.[][14][15] The stability and geometry of this complex are critical for efficient ubiquitination.[]
Methods to confirm ternary complex formation include:
-
Co-Immunoprecipitation (Co-IP): Treat cells with Ligand 25, then perform an immunoprecipitation of the E3 ligase (CRBN) and probe for the presence of the POI in the pulldown via Western Blot.[16]
-
Proximity-Based Assays: Techniques like NanoBRET/FRET or AlphaLISA provide quantitative, real-time analysis of ternary complex formation in live cells or lysates.[13][17][18]
If you have confirmed binary engagement but cannot detect the ternary complex, the issue may lie with the linker length or composition of Ligand 25, which may not be optimal for facilitating this interaction in your specific cellular context.[19]
Step 4: Assess the Cellular Degradation Machinery
If both target engagement and ternary complex formation are confirmed, but degradation is still absent, the problem may be with the cell's intrinsic protein disposal machinery.
-
E3 Ligase Expression: The efficacy of a PROTAC is highly dependent on the expression level of its recruited E3 ligase.[2][20] Different cell lines have vastly different expression levels of CRBN.[21][22]
-
Action: Use Western Blot or qPCR to quantify the expression level of CRBN in your experimental cell line and compare it to a positive control cell line (e.g., HEK293T, which is known to have robust CRBN expression).
-
| Table 2: Hypothetical Relative CRBN mRNA Expression | |
| Cell Line | Relative CRBN Expression (Normalized to HEK293T) |
| HEK293T (Positive Control) | 1.00 |
| Panc-1 (User's Cell Line) | 0.15 |
| Conclusion | Low expression of CRBN in the Panc-1 cell line is a likely cause for the lack of degradation. |
-
Proteasome Function: While rare, some cell lines or experimental conditions can impair the function of the proteasome.
-
Action: Your proteasome inhibitor control (e.g., MG132) is key here. If a positive control PROTAC works in your system, it confirms the proteasome is active. If all PROTACs fail, but you suspect proteasome issues, specific assays that measure proteasome activity can be employed.
-
If low E3 ligase expression is identified as the culprit, consider either switching to a cell line with higher CRBN expression or using a different PROTAC that recruits a more abundant E3 ligase in your cell line of interest, such as VHL.[23]
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. selvita.com [selvita.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Ternary Complex Formation [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E3 Ligase Ligand 25 Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the cellular concentration of E3 Ligase Ligand 25 . For the purposes of this guide, "Ligand 25" is treated as a component of a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a specific target protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC containing Ligand 25?
A PROTAC containing Ligand 25 leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] The PROTAC is a heterobifunctional molecule with one end binding to your protein of interest (POI) and the other end, Ligand 25, binding to an E3 ubiquitin ligase. This binding action brings the POI and the E3 ligase into close proximity, forming a "ternary complex".[1][2] This induced proximity allows the E3 ligase to tag the POI with ubiquitin chains, marking it for destruction by the 26S proteasome.[1][2][3] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1][3]
Q2: What are the critical parameters for evaluating the effectiveness of my Ligand 25-containing PROTAC?
The efficacy of a PROTAC is primarily measured by two key parameters derived from a dose-response experiment:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[1][2][4]
-
Dmax : The maximum percentage of protein degradation that can be achieved with the PROTAC.[1][2][4]
These values are determined by treating cells with a serial dilution of the PROTAC and quantifying the remaining target protein levels, typically by Western Blot.[4]
Q3: What is the "hook effect" and how do I avoid it?
The "hook effect" is a common phenomenon in PROTAC experiments where the efficiency of protein degradation decreases at very high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[4][5][6][7] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes (either PROTAC-POI or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[4][5][6]
To avoid or mitigate the hook effect, it is essential to perform a wide dose-response experiment (e.g., from picomolar to micromolar ranges) to identify the optimal concentration window for maximal degradation.[4][5][8]
Q4: What are the essential controls for a protein degradation experiment?
To ensure your results are valid and interpretable, the following controls are critical:
-
Vehicle Control (e.g., DMSO): Serves as the baseline to compare the effect of your PROTAC.[4]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of your target protein, confirming that its depletion is proteasome-dependent.[4]
-
Negative Control Compound: A structurally similar but inactive version of your PROTAC (e.g., an epimer of Ligand 25 that doesn't bind the E3 ligase) helps confirm that the degradation is specific to the intended mechanism.[4]
-
E3 Ligase Ligand Only: Treating cells with only Ligand 25 helps assess any biological effects or off-targets of the E3 ligase-binding component alone.[4]
Troubleshooting Guides
Problem: I am not observing any degradation of my target protein.
This is a common challenge that requires systematic troubleshooting. Follow the workflow below to diagnose the issue.
| Potential Cause | Suggested Experiment | Expected Outcome for Successful Degradation |
| Low or no target/E3 ligase expression | Western Blot or qPCR to measure protein/mRNA levels of the target and the specific E3 ligase recruited by Ligand 25.[5][6] | Both the target protein and the E3 ligase are endogenously expressed at sufficient levels in the chosen cell line.[9] |
| Poor cell permeability of PROTAC | Parallel Artificial Membrane Permeability Assay (PAMPA) or cellular uptake assays.[3][10] | The PROTAC demonstrates sufficient permeability to reach its intracellular target. |
| PROTAC instability | Incubate the PROTAC in cell culture medium over time and measure its concentration using LC-MS. | The PROTAC remains stable for the duration of the experiment. |
| Inefficient ternary complex formation | Biophysical assays (e.g., TR-FRET, SPR) to measure the binding affinity and cooperativity of the ternary complex.[11] | The PROTAC effectively brings the target protein and E3 ligase together to form a stable complex.[1] |
| Short intrinsic half-life of target protein | Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) and measure target protein levels over time. | A target with a very short natural half-life may be difficult to degrade further, resulting in a minimal Dmax.[12] |
Problem: I am observing significant cytotoxicity.
It is crucial to determine if the observed cell death is due to the intended degradation of the target protein (on-target toxicity) or unintended effects of the compound (off-target toxicity).
| Data Presentation: Sample Dose-Response & Cytotoxicity Data | ||
| Ligand 25 PROTAC Conc. (nM) | Target Protein Remaining (%) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 85 | 98 |
| 1 | 45 | 95 |
| 10 | 15 | 92 |
| 100 | 10 (Dmax) | 88 |
| 1000 | 40 (Hook Effect) | 65 |
| 10000 | 70 (Hook Effect) | 30 |
Troubleshooting Steps:
-
Run a Cytotoxicity Assay: Perform a dose-response experiment and measure cell viability using an assay like MTT, MTS, or CellTiter-Glo in parallel with your degradation experiment.[6][13]
-
Use Control Compounds: Compare the cytotoxicity of your active PROTAC with a negative control (inactive epimer) and the Ligand 25 "head" group alone. If the active PROTAC is significantly more toxic, it suggests on-target toxicity. If all compounds show similar toxicity, it may be due to the chemical scaffold itself.[13]
-
Perform a Rescue Experiment: If possible, use a method like siRNA to deplete the E3 ligase recruited by Ligand 25. If the PROTAC is no longer toxic in these cells, it confirms the toxicity is dependent on the degradation machinery.
-
Consider Proteomics: To identify unintended targets, use mass spectrometry-based proteomics to see which other proteins are being degraded at cytotoxic concentrations of your PROTAC.[5]
Experimental Protocols
Protocol 1: Dose-Response Analysis using Western Blotting
This protocol details the steps to determine the concentration-dependent degradation of a target protein and calculate DC50 and Dmax.[2]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
PROTAC Treatment: Prepare serial dilutions of the Ligand 25-containing PROTAC in culture medium. A common range is 0.1 nM to 10,000 nM. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include vehicle (e.g., DMSO) and other necessary controls. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10][13]
-
Cell Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[5] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA or Bradford assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add loading buffer and boil the samples. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8][13]
-
Protein Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate.[1] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample. Calculate the percentage of protein remaining relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation against the log of the PROTAC concentration. Use a non-linear regression model (variable slope) to calculate the DC50 and determine the Dmax.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol should be run in parallel with the degradation experiment to correlate protein degradation with cellular health.
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at an appropriate density. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with the same serial dilutions of the PROTAC and controls as used in the Western Blot experiment.
-
Incubation: Incubate for the same duration as the degradation experiment (e.g., 24 hours).
-
Assay: Add a viability reagent (e.g., MTS, MTT, or a reagent from a CellTiter-Glo kit) to each well according to the manufacturer's instructions.
-
Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot this data alongside the degradation curve to visualize the therapeutic window.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Hook Effect with E3 Ligand 25 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect observed with E3 Ligand 25-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect describes a paradoxical phenomenon where an increase in the concentration of a PROTAC leads to a decrease in its efficacy, resulting in a bell-shaped dose-response curve.[1][2][3] Instead of observing a plateau of target protein degradation at high concentrations, the degradation level diminishes. This can lead to misinterpretation of a PROTAC's potency and efficacy.[4]
Q2: What is the underlying mechanism of the PROTAC hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3][5][6] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[7] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target–PROTAC or E3 Ligase–PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thereby competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3][4]
Q3: What are the experimental consequences of the hook effect?
Troubleshooting Guide
Problem: My dose-response curve for an E3 Ligand 25 PROTAC shows decreased target degradation at higher concentrations.
This is a classic presentation of the hook effect. The following steps will help you confirm this phenomenon and find the optimal concentration for your experiments.
Step 1: Expand the Concentration Range of Your Dose-Response Experiment
To accurately characterize the degradation profile, it is crucial to test a wider range of PROTAC concentrations, from picomolar to high micromolar. This will help you identify the optimal concentration for maximal degradation (Dmax) before the onset of the hook effect.[3][9]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
PROTAC Treatment: Prepare serial dilutions of the E3 Ligand 25 PROTAC in cell culture medium. A recommended range is from 1 pM to 10 µM.[3][4] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 4, 8, 16, or 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Data Presentation: Dose-Response Data for PROTAC-25 Exhibiting a Hook Effect
| PROTAC-25 Conc. (nM) | % Target Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 55% |
| 10 | 20% |
| 100 | 15% (Dmax) |
| 1000 | 45% |
| 10000 | 75% |
Caption: This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.
Step 2: Directly Assess Ternary Complex Formation
Biophysical assays can be employed to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in the ternary complex formation at high concentrations would provide direct evidence of the hook effect mechanism.[2]
Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours of PROTAC treatment.[9] Treat cells with the desired concentrations of the E3 Ligand 25 PROTAC (including one in the hook effect range) or a vehicle control for 2-4 hours.[9]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against your target protein.
-
Add protein A/G beads to capture the antibody-target protein complex.
-
-
Washes: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the E3 Ligase 25 and the target protein. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[3]
-
Diagrams
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of E3 Ligase Ligands
Welcome to the technical support center dedicated to addressing challenges with the cell permeability of E3 ligase ligands, exemplified by the hypothetical molecule "Ligand 25." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the cellular uptake of their compounds.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving poor cell permeability of your E3 ligase ligand.
Problem: My E3 ligase ligand (Ligand 25) shows high biochemical potency but low activity in cell-based assays.
This discrepancy is a common indicator of poor cell permeability. If the ligand cannot efficiently cross the cell membrane to engage its intracellular target, cellular activity will be minimal despite its effectiveness in a cell-free system.[1]
Step 1: Quantify Cell Permeability
The first step is to obtain quantitative data on your ligand's ability to cross the cell membrane. Several standard assays can be employed.
Table 1: Common Assays for Assessing Cell Permeability
| Assay | Principle | Key Parameters Measured | Typical Interpretation of Results |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial lipid membrane. | Permeability coefficient (Pe) | High Pe : Good passive diffusion. Low Pe : Poor passive diffusion, may require active transport or formulation strategies. |
| Caco-2 Permeability Assay | Uses a monolayer of differentiated Caco-2 cells to model the intestinal barrier.[1][2] | Apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Efflux ratio (Papp B-A / Papp A-B). | High Papp (A-B) & Low Efflux Ratio (<2) : Good permeability. Low Papp (A-B) & High Efflux Ratio (>2) : Indicates active efflux by transporters like P-glycoprotein. |
| Cellular Uptake/Accumulation Studies | Measures the concentration of the compound inside cells over time. | Intracellular concentration (C_in) vs. Extracellular concentration (C_out). | C_in > C_out : Suggests active uptake. C_in < C_out : Suggests poor uptake or rapid efflux. |
Experimental Workflow for Permeability Assessment
Caption: Workflow for assessing the cell permeability of a new E3 ligase ligand.
Step 2: Strategies for Improving Cell Permeability
Once poor permeability is confirmed, several strategies can be employed to enhance the cellular uptake of your ligand.
Table 2: Strategies to Enhance Cell Permeability of E3 Ligase Ligands
| Strategy | Description | Advantages | Disadvantages |
| Linker Modification | Altering the length, rigidity, and composition of the linker in bifunctional molecules like PROTACs.[1] This is often the most straightforward modification. | Can fine-tune physicochemical properties without altering binding to the target or E3 ligase. | May impact the formation of a stable ternary complex. |
| Masking Polar Groups | Introducing chemical moieties to mask hydrogen bond donors, a key factor in poor permeability for molecules "beyond Rule of 5".[3] | Can significantly improve passive diffusion.[3] | The masking group must be cleaved intracellularly to release the active compound. |
| Prodrug Approach | Converting the active ligand into an inactive derivative that is metabolized into the active form inside the cell.[4] | Can overcome permeability barriers and improve pharmacokinetic properties.[4] | Requires careful design to ensure efficient conversion and avoid off-target effects. |
| Formulation Strategies | Utilizing drug delivery systems such as lipid-based carriers or nanoparticles.[5] | Can deliver compounds that are otherwise impermeable. | Increases complexity and cost of development. |
| Active Transport Hijacking | Modifying the ligand to be recognized and transported into the cell by specific uptake transporters. | Can lead to high intracellular concentrations and tissue-specific targeting. | Requires knowledge of specific transporter interactions. |
Decision Tree for Selecting a Permeability Enhancement Strategy
Caption: Decision-making framework for improving ligand permeability.
Frequently Asked Questions (FAQs)
Q1: Why do many E3 ligase ligands, particularly those used in PROTACs, exhibit poor cell permeability?
A1: Many E3 ligase ligands are part of larger bifunctional molecules like PROTACs, which often have molecular weights significantly above 500 Da and possess a high number of hydrogen bond donors and acceptors.[1] These properties place them in the "beyond Rule of 5" chemical space, which is associated with poor passive diffusion across the lipid bilayer of cell membranes.[1][2] Their large size and polarity are major obstacles to efficient cellular entry.
Q2: I have confirmed that my ligand binds to both the target protein and the E3 ligase in vitro, but I don't see any target degradation in my cellular assays. Could this be a permeability issue?
A2: Yes, this is a classic sign of poor cell permeability.[1] If the conjugate cannot efficiently cross the cell membrane to reach its intracellular target, you will not observe degradation, despite its high biochemical potency.[1] It is crucial to experimentally assess the cell permeability of your compound using assays like PAMPA or Caco-2.[1]
Q3: My Caco-2 assay shows a high efflux ratio. What does this mean and what can I do?
A3: A high efflux ratio (typically >2) indicates that your compound is being actively transported out of the cell by efflux pumps, such as P-glycoprotein. This can significantly reduce the intracellular concentration of your ligand. To address this, you can try to modify the chemical structure of your ligand to reduce its recognition by efflux transporters. Alternatively, co-administration with an inhibitor of the specific efflux pump can be explored in experimental settings to confirm this as the issue.
Q4: What is the role of the linker in the cell permeability of a PROTAC?
A4: The linker is a critical component that connects the target-binding ligand to the E3 ligase-binding ligand. Its length, rigidity, and chemical composition can significantly influence the overall physicochemical properties of the PROTAC, including its solubility and permeability. Modifying the linker is often a primary strategy for improving the cellular uptake of a PROTAC without altering the pharmacophores responsible for binding to the target and the E3 ligase.[1]
Q5: How does the ubiquitin-proteasome system work and what is the role of an E3 ligase ligand?
A5: The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. It involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to a target protein.[6] This polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the tagged protein.[6] An E3 ligase is responsible for recognizing the specific target protein and catalyzing the transfer of ubiquitin from an E2 enzyme to that target.[6][7] An E3 ligase ligand, often part of a PROTAC, serves to hijack this natural process by bringing a target protein of interest into close proximity with an E3 ligase, inducing its ubiquitination and subsequent degradation.[4][]
Ubiquitin-Proteasome System Overview
Caption: The role of an E3 ligase ligand within the ubiquitin-proteasome pathway.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., flat-bottom, non-treated)
-
1% (w/v) lecithin in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully pipette 5 µL of the 1% lecithin in dodecane solution onto the filter of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to a final concentration of 100 µM (final DMSO concentration should be <1%).
-
Assemble the PAMPA Sandwich: Place the filter plate containing the artificial membrane on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate.
-
Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): Use the following equation to calculate Pe (cm/s).
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability and potential for active transport of a compound across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
21-25 day old Caco-2 cell monolayers grown on 24-well Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Monolayer Integrity Check:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add transport buffer containing Lucifer yellow to the apical side and fresh transport buffer to the basolateral side.
-
Incubate for 1 hour at 37°C.
-
Measure the amount of Lucifer yellow that has crossed the monolayer. A Papp of < 0.5 x 10⁻⁶ cm/s indicates a tight monolayer.
-
-
Apical to Basolateral (A-to-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the compound concentration in the collected samples by LC-MS/MS.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Follow the same procedure as for A-to-B, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate Papp for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio by dividing Papp (B-to-A) by Papp (A-to-B).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Off-Target Effects of E3 Ligase Ligand 25
Welcome to the technical support center for E3 Ligase Ligand 25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Ligand 25. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-affinity recruiting ligand for the hypothetical E3 ubiquitin ligase, E3L25. It is designed for incorporation into Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a linker, and an E3 ligase ligand.[1][2] By binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which induces the ubiquitination of the POI.[][4] This polyubiquitin tag marks the POI for degradation by the 26S proteasome.[][5]
Q2: I am observing degradation of proteins other than my intended target. What are the potential causes?
Off-target effects of PROTACs can be categorized as either degradation-dependent or degradation-independent.[6] Degradation-dependent off-targets occur when the PROTAC recruits the E3 ligase to proteins other than the intended POI, leading to their ubiquitination and degradation.[6] This can be due to a lack of selectivity of the POI ligand or the E3 ligase ligand. Degradation-independent off-target effects may arise from the PROTAC molecule itself inhibiting the biological function of other proteins without inducing their degradation.
Q3: How can I experimentally identify off-target effects of my PROTAC containing Ligand 25?
The most comprehensive method for identifying off-target protein degradation is mass spectrometry (MS)-based global proteomics.[6][7] This technique compares the abundance of thousands of proteins in cells treated with your PROTAC to control-treated cells.[6] Proteins that show a significant decrease in abundance are potential off-targets. It is crucial to validate these potential off-targets using orthogonal methods such as Western blotting.[6]
Troubleshooting Guides
Problem 1: My global proteomics data shows significant downregulation of several proteins. How do I distinguish between on-target and off-target degradation?
Step 1: Validate Proteomics Hits with Western Blotting Confirm the degradation of the top hits from your proteomics screen by performing Western blotting. This will help to eliminate false positives from the proteomics analysis.[6]
Step 2: Perform Dose-Response Experiments Treat cells with a range of concentrations of your PROTAC. An on-target effect should ideally show a more potent degradation profile (lower DC50) than off-target effects.
Step 3: Use a Negative Control Synthesize a negative control PROTAC, for example, one with an inactive epimer of the POI ligand.[6] This control should not induce the degradation of the on-target protein. If it still causes degradation of the potential off-target proteins, this suggests the off-target effect is independent of binding to your intended POI.
Problem 2: My PROTAC shows weak or no degradation of my target protein.
This is a common issue that can arise from several factors. A systematic approach is necessary to identify the root cause.[5][8]
Step 1: Confirm Target and E3 Ligase Expression Ensure that your cell line expresses both your protein of interest and the E3 ligase E3L25 at sufficient levels. This can be checked by Western blotting or qPCR.[8]
Step 2: Assess Cell Permeability The PROTAC molecule may not be efficiently entering the cells.[5][9] This can be assessed using methods like the Caco-2 permeability assay. If permeability is low, modifications to the linker or ligands may be necessary to improve physicochemical properties.[9]
Step 3: Verify Target Engagement Confirm that your PROTAC is binding to both the POI and the E3 ligase within the cell. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.[5][8] An increase in the thermal stability of the POI and E3L25 in the presence of the PROTAC indicates target engagement.
Step 4: Investigate Ternary Complex Formation The formation of a stable ternary complex is crucial for efficient degradation.[5] Co-immunoprecipitation (Co-IP) can be used to demonstrate the PROTAC-induced interaction between your POI and E3L25.
Step 5: Check for the "Hook Effect" At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[5] Performing a wide dose-response experiment is essential to identify the optimal concentration for degradation and to observe if a hook effect is present.
Quantitative Data Summary
Table 1: Hypothetical Degradation Profile of a PROTAC containing Ligand 25
| Protein Target | DC50 (nM) | Dmax (%) | Potential Off-Target? |
| On-Target POI | 10 | 95 | No |
| Protein X | 150 | 60 | Yes |
| Protein Y | 500 | 45 | Yes |
| Protein Z | >1000 | <10 | No |
Table 2: Hypothetical Global Proteomics Data
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| On-Target POI | -4.0 | <0.001 | No |
| Protein X | -1.5 | 0.01 | Yes |
| Protein Y | -1.2 | 0.04 | Yes |
| Housekeeping Gene | 0.1 | 0.95 | No |
Detailed Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[6]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and digest the proteins into peptides using an enzyme like trypsin.[6]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[6]
-
Data Analysis: Identify and quantify peptides and proteins using specialized software. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[6]
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[6]
Protocol 3: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis: Lyse cells treated with the PROTAC or vehicle control in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to your POI.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.[5]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.[5]
-
Elution and Analysis: Elute the proteins from the beads and analyze by Western blotting for the presence of E3L25. An increased amount of E3L25 in the PROTAC-treated sample confirms the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Workflow for identifying and validating off-target protein degradation.
Caption: A decision tree for troubleshooting failed protein degradation experiments.
References
- 1. precisepeg.com [precisepeg.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Linker Length for E3 Ligase-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC, and why is its length critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter influencing a PROTAC's effectiveness.[1][2] An optimal linker length is essential for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, a linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination, resulting in an unstable ternary complex.[1][3]
Q2: Is there a universal optimal linker length for all PROTACs?
A2: No, there is no single optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4][5] The ideal length is dictated by the specific structural requirements for forming a stable and productive ternary complex.[5] For example, in one study targeting the Estrogen Receptor (ER), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[2][6]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[3][7][8] PEG linkers are known to increase the hydrophilicity and water solubility of PROTACs.[3][8][9] Alkyl chains, while also synthetically accessible, tend to be more hydrophobic.[8][10] More rigid linkers that incorporate structures like piperazine, piperidine, or alkynes are also increasingly used to improve conformational rigidity and physicochemical properties.[8][11][12][13]
Q4: How does the point of linker attachment influence PROTAC activity?
A4: The attachment points of the linker to the warhead and the E3 ligase ligand are critical.[5][7][14] These "exit vectors" influence the orientation of the two proteins within the ternary complex.[5][7] An optimal attachment point, typically in a solvent-exposed region of the ligand, will facilitate a productive conformation for ubiquitination.[5][7][14]
Q5: What is the "hook effect" and can linker optimization help to mitigate it?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][6][9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8][9][15] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker that promotes positive cooperativity in ternary complex formation can help to lessen its severity.[7][9][15]
Troubleshooting Guide
Issue 1: My PROTAC shows weak or no degradation of the target protein.
This is a common challenge in PROTAC development and can often be attributed to a suboptimal linker.[4]
| Potential Linker-Related Cause | Troubleshooting Steps | Rationale |
| Incorrect Linker Length | Synthesize a library of PROTACs with systematically varied linker lengths (e.g., using different numbers of PEG or alkyl units).[9][11] | The linker may be too short, causing steric hindrance, or too long, leading to an unstable, unproductive ternary complex.[3][8][11] Empirical testing is crucial to find the optimal length for a specific target-ligase pair.[11] |
| Unfavorable Ternary Complex Conformation | 1. Redesign the linker to alter its rigidity (e.g., incorporate alkynes or piperazine rings).[11] 2. Modify the linker attachment points on the warhead or the E3 ligase ligand.[5] 3. Perform computational modeling to predict ternary complex structures.[11] | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E3 ligase.[5][11] Altering the linker's geometry can enable a productive conformation.[11] |
| Poor Physicochemical Properties of the Linker | Incorporate more hydrophilic elements (e.g., PEG units) to improve solubility or more rigid elements to enhance cell permeability.[1][5] | The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[5] |
| Weak Ternary Complex Formation | Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[9][15] | This will help determine if the issue is with the formation of the ternary complex itself. If the ternary complex is not forming, a redesign of the linker is necessary. |
Issue 2: I'm observing a significant "hook effect" with my PROTAC.
The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is due to the formation of non-productive binary complexes.[9]
| Potential Linker-Related Cause | Troubleshooting Steps | Rationale |
| Suboptimal Linker Design Leading to Low Cooperativity | Optimize the linker to create favorable protein-protein interactions between the target and the E3 ligase within the ternary complex. This can be achieved by systematically modifying the linker's length and composition.[7][15] | A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[7][15] |
| High Flexibility of the Linker | Introduce more rigid elements into the linker, such as piperazine or piperidine moieties.[9][16] | A more rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency and cooperativity.[6][9] |
Quantitative Data on Linker Length and Degradation Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [4]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50 | >10 |
| 12 | ~75 | ~1 |
| 16 | >90 | ~0.1 |
| 19 | ~60 | ~5 |
| 21 | ~40 | >10 |
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [10][17]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12-29 | Submicromolar | >90% (optimal at 21 atoms) |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 3: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [3]
| Linker Composition | DC50 (nM) | Degradation Efficacy |
| 2 PEG units | >5000 | Reduced Degradation |
| 4-5 PEG units | <500 | Potent Degradation |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental methods. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Target Protein Degradation [18][19]
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[18]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.[4]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation [7][19]
SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[7]
-
Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[11]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (Kᴅ) of the PROTAC for that protein.[11]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the soluble protein partner (target or E3 ligase) over the immobilized protein surface.[4][7]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (Kᴅ) for both binary and ternary complexes.[4]
Protocol 3: In-Cell Ubiquitination Assay [9]
This assay confirms that the ternary complex formed is productive, leading to the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC or a vehicle control for a specified time. It is also advisable to include a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein and perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin chains. An increase in the ubiquitination signal in the PROTAC-treated sample compared to the control indicates productive ternary complex formation.
Visualizations
Caption: General mechanism of action for a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming E3 Ligase Expression Issues for Ligand 25 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with E3 ligase expression and the activity of Ligand 25-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is Ligand 25 and which E3 ligase does it recruit?
A1: Ligand 25 is a high-affinity ligand designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. It is a critical component of Proteolysis Targeting Chimeras (PROTACs) that are designed to induce the degradation of specific target proteins.
Q2: Why is the expression level of the E3 ligase important for the activity of my Ligand 25-based PROTAC?
A2: The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] Low endogenous expression of the recruited E3 ligase (in this case, CRBN) in a particular cell line can be a limiting factor for the formation of this complex, leading to reduced ubiquitination and degradation of the target protein. Conversely, high E3 ligase expression is often associated with greater PROTAC activity.[2][3]
Q3: I am observing a decrease in target protein degradation at high concentrations of my Ligand 25-based PROTAC. What is happening?
A3: This phenomenon is known as the "hook effect".[4] It occurs when excess PROTAC molecules form non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[5]
Q4: How do I know if my cell line of choice expresses sufficient levels of CRBN for my experiment?
A4: You can determine the expression levels of CRBN in your cell line at both the mRNA and protein level. Quantitative PCR (qPCR) can be used to measure CRBN mRNA levels, and a Western Blot can be used to determine the amount of CRBN protein. It is advisable to select a cell line with robust CRBN expression for initial experiments.
Q5: Can I use a Ligand 25-based PROTAC in a cell line with low CRBN expression?
A5: While challenging, it is not impossible. You may need to optimize your experimental conditions, such as increasing the incubation time or using a more sensitive detection method. In some cases, it may be necessary to transiently or stably overexpress CRBN in the cells, although this can alter the cellular physiology. Alternatively, you could consider designing a new PROTAC that utilizes a different E3 ligase that is more highly expressed in your cell line of interest.
Troubleshooting Guide
Problem 1: No or low degradation of the target protein.
This is a common issue that can arise from several factors. Follow this systematic troubleshooting workflow to identify the root cause.
Problem 2: The "Hook Effect" is observed.
A bell-shaped dose-response curve is a classic indicator of the hook effect.
Quantitative Data
The expression level of the recruited E3 ligase is a key determinant of PROTAC efficacy. The following tables provide a summary of CRBN and VHL expression levels in various cancer cell lines and their correlation with the activity of respective PROTACs.
Table 1: Correlation of CRBN and VHL mRNA Expression with PROTAC Activity [2][3]
| PROTAC | E3 Ligase Recruited | Cell Line Quartile (by DC50) | Correlation with E3 Ligase mRNA Expression (p-value) |
| dBET1 | CRBN | High vs. Low Activity | 0.0048 |
| MZ1 | VHL | High vs. Low Activity | 0.028 |
This data indicates a significant correlation between higher E3 ligase mRNA expression and increased PROTAC activity.
Table 2: PROTAC DC50 Values in Selected Cancer Cell Lines [3]
| Cell Line | Tissue of Origin | dBET1 (CRBN-recruiter) DC50 (µM) | MZ1 (VHL-recruiter) DC50 (µM) |
| BT549 | Breast | 0.029 | 0.005 |
| HCC1954 | Breast | 0.055 | 0.022 |
| DAUDI | Hematopoietic | 0.075 | 0.013 |
| JURKAT | Hematopoietic | 0.132 | 0.022 |
| A549 | Lung | >5 | 0.019 |
| H23 | Lung | >5 | 0.015 |
| 786-O | Kidney | >5 | >5 |
| A498 | Kidney | 0.043 | 0.017 |
Note: Lower DC50 values indicate higher potency.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a Ligand 25-based PROTAC.
Materials:
-
Cell line of interest
-
Ligand 25-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the Ligand 25-based PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).[6]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the formation of the Target-PROTAC-CRBN ternary complex.
Materials:
-
Cell line of interest
-
Ligand 25-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western Blotting reagents (as in Protocol 1)
-
Antibodies against the target protein and CRBN for detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the Ligand 25-based PROTAC at the desired concentration and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow the ternary complex to accumulate.[2]
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or CRBN) overnight at 4°C to form antibody-protein complexes.[2]
-
Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[2]
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot, probing for both the target protein and CRBN. The presence of both proteins in the eluate when the PROTAC is present confirms the formation of the ternary complex.[2]
-
Protocol 3: Quantitative PCR (qPCR) for CRBN mRNA Expression
This protocol outlines the steps to measure the relative mRNA expression level of CRBN in your cell line.
Materials:
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CRBN and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for CRBN and the reference gene.
-
-
Data Analysis:
-
Run the qPCR reaction in a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for CRBN and the reference gene.
-
Calculate the relative expression of CRBN mRNA using the ΔΔCt method, normalizing to the reference gene and a control cell line with known CRBN expression if available.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
reducing cytotoxicity of E3 ligase Ligand 25 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing E3 Ligase Ligand 25 in their experiments. The information is intended for researchers, scientists, and drug development professionals to help mitigate cytotoxicity and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule designed to bind to a specific E3 ubiquitin ligase. In the context of Proteolysis Targeting Chimeras (PROTACs), Ligand 25 serves as the E3 ligase-recruiting moiety. A PROTAC molecule is a heterobifunctional molecule with a ligand for a target protein and an E3 ligase ligand, connected by a linker.[][2][3] By binding to both the target protein and the E3 ligase, the PROTAC forms a ternary complex ("target protein - PROTAC - E3 ubiquitin ligase").[] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[][2] This targeted protein degradation can be a powerful tool to study protein function and develop novel therapeutics.
Q2: What are the potential causes of cytotoxicity observed with Ligand 25 treatment?
A2: Cytotoxicity associated with Ligand 25-based PROTACs can arise from several factors:
-
On-target toxicity: The degradation of the target protein itself may lead to cell death if the protein is essential for cell survival.[4]
-
Off-target toxicity: The PROTAC molecule may bind to and degrade other proteins besides the intended target, leading to unintended cellular consequences.
-
E3 ligase-related effects: Over-engagement or alteration of the natural function of the recruited E3 ligase could disrupt normal cellular processes.
-
Compound-specific toxicity: The chemical properties of the Ligand 25-containing PROTAC molecule itself, independent of its target-degrading activity, might be inherently toxic to cells.
-
Ubiquitous expression of the target protein: If the target protein is expressed in both healthy and diseased tissues, its degradation in healthy tissues can lead to toxicity.[5]
Q3: How can I determine if the observed cytotoxicity is on-target or off-target?
A3: Differentiating between on-target and off-target toxicity is crucial for interpreting your results. Here are a few strategies:
-
Use a control compound: Synthesize a control molecule where Ligand 25 is present, but the target protein ligand is inactive or absent. If this control compound is not cytotoxic, it suggests the toxicity is likely on-target.
-
Rescue experiment: If possible, introduce a version of the target protein that cannot be degraded (e.g., by mutating the ubiquitination sites). If expressing this resistant protein rescues the cells from cytotoxicity, it strongly indicates on-target toxicity.
-
Use cell lines with varying target expression: Test the Ligand 25-based PROTAC in cell lines with high, low, and no expression of the target protein. On-target toxicity should correlate with the level of target protein expression.[6]
-
Proteomics analysis: Perform unbiased proteomics to identify all proteins that are degraded upon treatment with your PROTAC. This can reveal any off-target degradation events.
Q4: What are some general strategies to reduce the cytotoxicity of my Ligand 25-based PROTAC?
A4: Several approaches can be taken to mitigate cytotoxicity:
-
Dose-response optimization: Determine the lowest effective concentration of the PROTAC that still achieves the desired level of target protein degradation.[6] A thorough dose-response and time-course experiment is highly recommended.[7]
-
Structural modification of the PROTAC:
-
Linker optimization: The length and composition of the linker connecting Ligand 25 and the target protein ligand can significantly impact the efficacy and selectivity of the PROTAC.
-
Ligand affinity modulation: Fine-tuning the binding affinities of either Ligand 25 or the target protein ligand can alter the degradation profile and potentially reduce off-target effects.
-
-
Controlled delivery systems: Encapsulating the PROTAC in nanoparticles can improve its delivery to target tissues and reduce systemic toxicity.[5]
-
Conditional activation strategies: Employing "pro-PROTACs" that are activated by specific conditions within the target cells (e.g., hypoxia or specific enzymes) can enhance selectivity and minimize off-tissue effects.[8] Light-inducible PROTACs are another option to control their activity at specific times and locations.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed at all tested concentrations | The PROTAC molecule is inherently toxic. | 1. Perform a dose-response experiment starting from very low (pM to nM) concentrations. 2. Test the cytotoxicity of the individual components (Ligand 25, linker, and target protein ligand) separately. 3. Synthesize and test a control PROTAC with an inactive target protein ligand. |
| Inconsistent cytotoxicity results between experiments | 1. Variation in cell health or passage number. 2. Inconsistent compound concentration. 3. Contamination of cell cultures. | 1. Use cells within a consistent and low passage number range and ensure high viability before starting the experiment. 2. Prepare fresh dilutions of the PROTAC from a stock solution for each experiment and avoid repeated freeze-thaw cycles. 3. Regularly test for mycoplasma and other contaminants.[10] |
| Cytotoxicity observed in control cell lines lacking the target protein | Off-target effects of the PROTAC. | 1. Perform a proteomics study to identify off-target proteins. 2. Redesign the PROTAC with a more specific target protein ligand. 3. Test structurally different PROTACs that target the same protein to confirm the phenotype is due to on-target degradation. |
| Delayed cytotoxicity observed after prolonged incubation | 1. The degradation of the target protein leads to a slow cascade of events culminating in cell death. 2. The PROTAC or its metabolites accumulate over time to toxic levels. | 1. Perform a time-course experiment to monitor both target protein degradation and cell viability at multiple time points. 2. Consider replenishing the PROTAC-containing medium for long-term studies to account for potential compound instability.[7] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50)
This protocol outlines the steps to determine the CC50 of a Ligand 25-based PROTAC using a standard MTT assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Ligand 25-based PROTAC
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of the Ligand 25-based PROTAC in culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium and add the serially diluted PROTAC and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Assessing On-Target vs. Off-Target Cytotoxicity
This protocol uses a control compound and a target-negative cell line to differentiate between on-target and off-target cytotoxicity.
Materials:
-
Ligand 25-based PROTAC
-
Control compound (e.g., PROTAC with an inactive target ligand)
-
Target-positive cell line
-
Target-negative cell line (or a cell line with the target knocked out)
-
Materials for CC50 determination (from Protocol 1)
Procedure:
-
Determine CC50 in Target-Positive Cells: Following Protocol 1, determine the CC50 of the Ligand 25-based PROTAC and the control compound in the target-positive cell line.
-
Determine CC50 in Target-Negative Cells: Following Protocol 1, determine the CC50 of the Ligand 25-based PROTAC in the target-negative cell line.
-
Data Analysis:
-
Comparison with control compound: If the Ligand 25-based PROTAC is significantly more cytotoxic than the control compound in the target-positive cells, it suggests on-target toxicity.
-
Comparison between cell lines: If the Ligand 25-based PROTAC is significantly less cytotoxic in the target-negative cell line compared to the target-positive cell line, it also supports on-target toxicity.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected outcomes from the experimental protocols.
Table 1: Hypothetical CC50 Values of a Ligand 25-based PROTAC and Control Compound
| Compound | Target-Positive Cell Line (CC50, µM) | Target-Negative Cell Line (CC50, µM) |
| Ligand 25-PROTAC | 5.8 | > 100 |
| Control Compound | > 100 | > 100 |
This data would suggest that the cytotoxicity is primarily on-target.
Table 2: Hypothetical Effect of Dose and Time on Cell Viability and Target Protein Levels
| PROTAC Conc. (µM) | Incubation Time (h) | Cell Viability (%) | Target Protein Level (%) |
| 0.1 | 24 | 95 | 20 |
| 1 | 24 | 85 | 5 |
| 10 | 24 | 50 | <1 |
| 0.1 | 48 | 90 | 15 |
| 1 | 48 | 60 | <1 |
| 10 | 48 | 20 | <1 |
This data helps in selecting a concentration that maximizes protein degradation while minimizing cytotoxicity.
Visualizations
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve PROTAC Selectivity for Ligand 25
Welcome to the technical support center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of proteolysis-targeting chimeras, using the hypothetical PROTAC "Ligand 25" as a case study.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PROTAC, Ligand 25, is degrading off-target proteins. What are the primary strategies to improve its selectivity?
A1: Off-target degradation is a common challenge in PROTAC development. The selectivity of a PROTAC is not solely determined by the binding affinity of its warhead but is a result of the productive formation of a stable ternary complex (Target-PROTAC-E3 Ligase).[1] The primary strategies to enhance selectivity can be categorized into three main areas of modification:
-
Optimize the Target-Binding Warhead: While PROTACs can enhance selectivity beyond their warhead's intrinsic affinity, starting with a more selective binder for your protein of interest (POI) is a strong foundation.[2] However, even promiscuous warheads can be engineered into selective degraders.[1]
-
Modify the Linker: The linker is a critical determinant of selectivity as it dictates the orientation and proximity of the POI and E3 ligase, influencing the stability of the ternary complex.[3][4]
-
Change the E3 Ligase or E3 Ligase Ligand: Different E3 ligases have distinct expression profiles across tissues and cellular compartments and may form different off-target complexes.[2][5] Modifying the E3 ligase ligand itself can also reduce off-target effects.[6]
Below is a workflow to guide your optimization efforts.
Caption: Troubleshooting workflow for improving PROTAC selectivity.
Q2: How does the linker design of Ligand 25 impact its selectivity between protein family members?
A2: The linker's length, composition, and attachment points are crucial for achieving selectivity, especially among homologous proteins.[2] This is because subtle differences in the surface topology between protein family members can be exploited to form more stable and cooperative ternary complexes with one member over another.[7]
-
Mechanism of Action: A well-designed linker orients the target and E3 ligase in a way that creates new, favorable protein-protein interactions (PPIs).[7][8] These induced PPIs are a primary driver of selectivity. An optimal linker for degrading Target A might induce steric clashes when the PROTAC is bound to the homologous Target B, preventing the formation of a stable ternary complex and thus sparing Target B from degradation.[1]
-
Troubleshooting & Optimization:
-
Systematically Vary Linker Length: Synthesize a series of Ligand 25 analogs with varying linker lengths (e.g., PEG2, PEG3, PEG4, Alkyl C3, C4, C5) and assess their degradation profiles.
-
Modulate Rigidity: Introduce rigid elements (e.g., phenyl rings, alkynes) or flexible chains to explore different conformational spaces.
-
Change Attachment Points: Altering the point where the linker connects to the warhead or the E3 ligand can dramatically change the geometry of the ternary complex.
-
Table 1: Hypothetical Data for Linker Optimization of Ligand 25 This table illustrates how linker modifications can impact selectivity between a target (Kinase A) and an off-target (Kinase B).
| Analog ID | Linker Modification | Kinase A DC₅₀ (nM) | Kinase B DC₅₀ (nM) | Selectivity Ratio (B/A) |
| Ligand 25 | PEG3 | 50 | 150 | 3 |
| Ligand 25-L1 | PEG2 (Shorter) | 200 | 300 | 1.5 |
| Ligand 25-L2 | PEG4 (Longer) | 25 | >1000 | >40 |
| Ligand 25-L3 | Phenyl (Rigid) | 15 | 800 | 53.3 |
Q3: Ligand 25 uses a VHL ligand. Should I consider switching to a CRBN-based PROTAC to improve selectivity?
A3: Yes, changing the recruited E3 ligase is a powerful strategy for modulating selectivity.[2] VHL and CRBN, the two most commonly used E3 ligases, have different sizes, shapes, and endogenous substrates, which can lead to distinct degradation profiles.[9]
-
Cell-Type and Tissue Specificity: E3 ligases can have varying expression levels in different tissues or cell types.[5] If your off-target effects are observed in a cell type where VHL is highly expressed, but your desired activity is in a tissue with low VHL expression, switching to a CRBN ligand (or another E3 ligase) could provide a significant therapeutic window. For example, VHL is minimally expressed in platelets, which has been exploited to create BCL-XL degraders that avoid thrombocytopenia.[10]
-
Ternary Complex Compatibility: The surface of CRBN is different from VHL. A target protein that fails to make productive PPIs with VHL might form a highly stable complex with CRBN, and vice-versa.[9]
-
Off-Target Profiles of Ligands: The E3 ligase ligands themselves can have off-target effects. Pomalidomide- and thalidomide-based ligands for CRBN are known to cause degradation of certain zinc-finger proteins (e.g., SALL4).[6] Modifications to the phthalimide ring, particularly at the C5 position, can mitigate these off-target effects.[6]
Caption: E3 ligase choice influences ternary complex formation and selectivity.
Q4: What is ternary complex cooperativity and how can I measure it to guide the design of a more selective Ligand 25?
A4: Ternary complex cooperativity (alpha, α) is a measure of how the binding of the target protein and the E3 ligase are affected by each other in the presence of the PROTAC. It quantifies the stability gained from the induced protein-protein interactions.[8][11]
-
Positive Cooperativity (α > 1): The target and E3 ligase bind to the PROTAC more strongly together than they do individually. This is highly desirable and is a key driver of PROTAC efficiency and selectivity.[11]
-
Negative Cooperativity (α < 1): The binding of one protein sterically or allosterically hinders the binding of the other. This leads to an unstable complex and poor degradation.
-
No Cooperativity (α = 1): The two proteins bind independently.
High cooperativity for the on-target complex and low or negative cooperativity for off-target complexes is the ideal scenario for selectivity.[8] This can be measured using biophysical assays like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or TR-FRET.[12]
Table 2: Hypothetical Biophysical Data for Ligand 25 Analogs
| Analog ID | Target | Ternary Complex Kd (nM) | Cooperativity (α) | Degradation DC₅₀ (nM) |
| Ligand 25-L2 | Kinase A (On-Target) | 15 | 12.5 | 25 |
| Kinase B (Off-Target) | 350 | 1.2 | >1000 | |
| Ligand 25-L3 | Kinase A (On-Target) | 8 | 28.0 | 15 |
| Kinase B (Off-Target) | 600 | 0.8 | >1000 |
This data shows that analogs with higher on-target cooperativity (L3 > L2) exhibit more potent degradation and that high selectivity is achieved through poor cooperativity with the off-target protein.
Experimental Protocols
Protocol 1: Quantitative Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293T) in 6-well plates. The next day, treat cells with a serial dilution of Ligand 25 analogs (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the data to calculate the DC₅₀ value.
Protocol 2: Global Proteomics to Confirm Selectivity (LC-MS/MS)
-
Sample Preparation: Treat cells with an effective concentration of your lead PROTAC (e.g., Ligand 25-L3 at 100 nM) and a vehicle control for a timepoint sufficient for degradation (e.g., 8-12 hours).[13] Harvest and lyse the cells.
-
Protein Digestion: Quantify total protein and digest it into peptides using trypsin.
-
TMT Labeling (Optional but Recommended): Label peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.[13]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between PROTAC-treated and vehicle-treated samples to identify all degraded proteins. A selective PROTAC will show significant downregulation of the intended target with minimal changes to other proteins.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Cooperativity
-
Objective: To measure the thermodynamics of binary (PROTAC-Target, PROTAC-E3) and ternary (Target-PROTAC-E3) complex formation.
-
Materials: Purified target protein, purified E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B), PROTAC solution, and a compatible buffer.
-
Binary Titrations:
-
Load the protein (target or E3) into the ITC cell.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections and measure the heat change to determine the binding affinity (Kd) and enthalpy (ΔH).
-
-
Ternary Titration:
-
Load the target protein into the ITC cell, but this time, pre-saturate it with the PROTAC.
-
Load the E3 ligase complex into the injection syringe.
-
Titrate the E3 ligase into the cell containing the pre-formed Target-PROTAC binary complex. The resulting thermogram represents the formation of the ternary complex.
-
-
Analysis:
-
Calculate the dissociation constants for all binary interactions (KD1 for PROTAC-Target, KD2 for PROTAC-E3) and the ternary interaction (KD,ternary).
-
Calculate the cooperativity factor: α = (KD1 * KD2) / (KD,ternary * [PROTAC]) . A simplified approach often compares the affinity of one protein binding to the PROTAC alone versus its affinity for the pre-formed binary complex of the PROTAC and the other protein.
-
References
- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting E3 Ligase Ligand 25
Welcome to the technical support center for E3 Ligase Ligand 25. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this ligand, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs).
For the purpose of this guide, This compound is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase , a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex. It is intended for use as a component of PROTACs to induce the degradation of specific target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PROTAC containing this compound? A1: A PROTAC containing this compound acts as a molecular bridge, simultaneously binding to the target Protein of Interest (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Q2: What is the "hook effect" and how does it relate to my PROTAC experiment? A2: The "hook effect" is a phenomenon observed in many PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1][2][3] This results in a bell-shaped dose-response curve.[1][2][3] It occurs because at excessively high concentrations, the PROTAC forms non-productive binary complexes (either with the target protein alone or the E3 ligase alone), which prevents the formation of the productive ternary complex required for degradation.[1][3][4]
Q3: How do I determine the potency and efficacy of my PROTAC? A3: PROTAC efficiency is typically measured by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[2][3] These values are determined by performing a dose-response experiment and quantifying protein levels, usually via Western Blot.[2][5]
Q4: What are essential controls for my protein degradation experiment? A4: To ensure the validity of your results, several controls are critical:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.[2]
-
Proteasome Inhibitor (e.g., MG132): Co-treatment should "rescue" the protein from degradation, confirming a proteasome-dependent mechanism.[2][3]
-
Negative Control Compound: A structurally similar but inactive version of your PROTAC (e.g., with a mutated E3 ligase ligand or target-binding ligand) helps confirm that degradation is mechanism-specific.[2]
-
E3 Ligase Ligand Only: Treating cells with this compound alone helps assess off-target effects of the ligand itself.[2]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Problem 1: No degradation of my target protein is observed at any concentration.
This is a common issue that requires systematic troubleshooting. Follow these steps to identify the cause.
Is the experimental system validated?
-
Positive Control: Did a known, effective PROTAC work in your system? This confirms that the cellular machinery for degradation is active.[2]
-
E3 Ligase Expression: Have you confirmed that your cell line expresses sufficient levels of CRBN?[1] Use Western Blot or qPCR to verify.
Could there be an issue with the PROTAC molecule itself?
-
Compound Integrity and Solubility: Confirm the chemical integrity of your PROTAC. Ensure it is fully dissolved in the vehicle (e.g., DMSO) and doesn't precipitate in the culture medium. Poor solubility is a common problem for large PROTAC molecules.[6]
-
Cell Permeability: PROTACs are large and may have poor cell permeability.[1][7][8] If you suspect this, consider performing a cellular thermal shift assay (CETSA) to confirm target engagement inside the cell.[1]
Is a stable ternary complex being formed?
-
Ternary Complex Formation Assays: The formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase) is essential for degradation.[][10][11] Consider using biophysical assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or NanoBRET to directly measure ternary complex formation.[1][][10][12]
Problem 2: The dose-response curve is bell-shaped (the "Hook Effect").
A bell-shaped curve is characteristic of the hook effect, where degradation efficiency decreases at high PROTAC concentrations.[1][3]
How to confirm and manage the hook effect:
-
Expand Concentration Range: Test a much wider range of concentrations, especially in the lower nanomolar and picomolar range, to accurately identify the optimal concentration for maximum degradation (Dmax).[1][3]
-
Biophysical Confirmation: Use assays like SPR or AlphaLISA to directly measure ternary complex formation across the full concentration range.[1][13] A decrease in the ternary complex signal at high concentrations will confirm the hook effect mechanism.[1]
-
Linker Optimization: The hook effect is highly dependent on the stability of the ternary complex versus the binary complexes. If possible, testing PROTACs with different linker lengths and compositions may identify a molecule that forms a more stable ternary complex, potentially mitigating the hook effect.[1]
Problem 3: High cytotoxicity or significant off-target protein degradation is observed.
Toxicity can arise from several sources and must be carefully evaluated.
-
On-Target Toxicity: The degradation of your intended target protein might be inherently toxic to the cells.[4] This is expected if the target is essential for cell survival.
-
Off-Target Toxicity:
-
Degradation-Independent Toxicity: To test this, use a negative control PROTAC that cannot recruit CRBN. If toxicity persists, it may be caused by the target-binding portion of your molecule.[4]
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is below the toxic threshold for your cell line.[4]
-
Off-Target Protein Degradation: High PROTAC concentrations can increase the degradation of unintended proteins.[4] Perform global proteomic analysis (e.g., mass spectrometry) at the optimal degradation concentration (DC50) to identify any "neosubstrates" being degraded.
-
Data Presentation
Table 1: Troubleshooting Summary for PROTAC Experiments
| Problem | Potential Cause | Recommended Action | Key Assay |
| No Target Degradation | 1. Low/No E3 Ligase Expression2. Poor PROTAC Permeability/Solubility3. Inefficient Ternary Complex Formation | 1. Verify CRBN expression in cell line.2. Check compound solubility; assess cell permeability.3. Directly measure ternary complex formation. | 1. Western Blot / qPCR2. CETSA3. Co-IP / SPR / NanoBRET |
| "Hook Effect" | Formation of non-productive binary complexes at high concentrations. | Test a wider, lower concentration range to find the optimal dose. | Dose-Response Western Blot |
| High Cytotoxicity | 1. On-target toxicity2. Off-target effects of the PROTAC3. Solvent toxicity | 1. Confirm if target is essential.2. Use negative controls; perform proteomics.3. Titrate solvent concentration. | 1. Literature Review2. Cell Viability Assays / Proteomics3. Cell Viability Assays |
Table 2: Typical Concentration Ranges for PROTAC Experiments
| Parameter | Typical Concentration Range | Purpose |
| Dose-Response Curve | 0.1 nM - 10,000 nM | To determine DC50 and Dmax, and to identify the hook effect.[3] |
| Optimal Degradation | Varies widely (often 10 nM - 500 nM) | The peak of the dose-response curve before the hook effect begins. |
| Proteasome Inhibitor | e.g., 1-10 µM MG132 | To confirm proteasome-dependent degradation.[3] |
Mandatory Visualizations
Diagrams of Key Processes and Workflows
Caption: Mechanism of Action for a PROTAC utilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation [promega.sg]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Metabolic Stability of E3 Ligase Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the metabolic stability of E3 ligase ligands, with a focus on a hypothetical "Ligand 25" as a representative example of a novel E3 ligase binder.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metabolic instability in E3 ligase ligands and their resulting PROTACs?
E3 ligase ligands, as part of larger PROTAC molecules, are susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes, aldehyde oxidase (AO), and hydrolases located in the liver and blood.[1][2] This "first-pass" metabolism can significantly reduce the oral bioavailability and in vivo efficacy of the PROTAC.[1][3] The specific chemical motifs within the E3 ligase ligand itself can be metabolic "soft spots" prone to modification.
Q2: How does the choice of E3 ligase affect the metabolic stability of a PROTAC?
While the human genome encodes over 600 E3 ligases, only a few are commonly used for PROTACs, such as CRBN, VHL, MDM2, and IAPs.[4][5][6] The choice of E3 ligase and its corresponding ligand can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[6] For instance, VHL-based ligands, often being more rigid and peptidic in nature, can yield PROTACs with greater metabolic stability compared to some other classes of ligands.[5]
Q3: Can metabolites of an E3 ligase ligand-containing PROTAC affect experimental outcomes?
Yes. Metabolic degradation can lead to the formation of metabolites that may no longer bind to the E3 ligase or the target protein. These inactive metabolites can compete with the parent PROTAC for binding, potentially acting as antagonists and reducing the overall efficacy of the targeted protein degradation.[1]
Q4: What are some common strategies to improve the metabolic stability of a novel E3 ligase ligand like Ligand 25?
Several strategies can be employed to enhance metabolic stability:
-
Structural Modification: Introduce metabolically inert groups, such as fluorine or deuterium, at identified metabolic hotspots.[7]
-
Linker Optimization: While the focus is on the ligand, the linker connecting it to the target protein binder plays a crucial role. Modifying the linker by incorporating more stable motifs like cycloalkanes (e.g., piperidine, piperazine) or aromatic rings can shield the E3 ligase ligand from metabolic enzymes.[2][7]
-
Scaffold Hopping: Explore different chemical scaffolds for the E3 ligase ligand that may have inherently better metabolic stability while retaining binding affinity.[5]
-
Prodrug Approach: A prodrug strategy can be employed where the active E3 ligase ligand is released in vivo through enzymatic cleavage, potentially improving oral bioavailability.[3]
Troubleshooting Guides
Issue 1: Rapid clearance of "Ligand 25"-based PROTAC in in-vitro metabolism assays (e.g., liver microsomes, hepatocytes).
Potential Causes:
-
Presence of metabolic "soft spots" within the chemical structure of Ligand 25.
-
High activity of specific metabolic enzymes (e.g., CYPs, aldehyde oxidase, hydrolases) towards the molecule.[7]
Recommended Solutions:
-
Metabolite Identification: Conduct metabolite identification studies using LC-MS/MS to pinpoint the exact sites of metabolic modification on the PROTAC, including on Ligand 25.[2][7]
-
Enzyme Inhibition Studies: Use specific enzyme inhibitors in your in-vitro assays to identify the key metabolizing enzymes responsible for the degradation.[7]
-
Structural Modifications: Based on the metabolite ID studies, introduce chemical modifications to block the identified metabolic hotspots. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Linker Modification: Experiment with different linker compositions and attachment points to the E3 ligase ligand, as this can alter the exposure of metabolically susceptible sites.[2][]
Issue 2: Poor in vivo efficacy of "Ligand 25"-based PROTAC despite good in vitro potency.
Potential Causes:
-
High first-pass metabolism leading to low systemic exposure of the intact PROTAC.[1][7]
-
Formation of inactive or antagonistic metabolites that compete with the parent compound.[1]
-
Poor cellular permeability of the PROTAC molecule.[3]
Recommended Solutions:
-
Pharmacokinetic (PK) Studies: Conduct in vivo PK studies in a relevant animal model to determine the exposure levels of the parent PROTAC and its major metabolites.[7]
-
Metabolite Activity Testing: If significant metabolite formation is observed, synthesize the major metabolites and test their activity in vitro to assess if they are inactive or act as antagonists.[1]
-
Improve Cellular Permeability: If permeability is an issue, consider modifying the overall physicochemical properties of the PROTAC, for instance by optimizing the linker to be less polar.[3][9]
-
Alternative Routes of Administration: To bypass first-pass metabolism, consider alternative routes of administration such as intravenous or subcutaneous injection.[1]
Data Presentation
Table 1: Impact of Linker Modification on Metabolic Stability of a Hypothetical PROTAC.
| PROTAC Variant | E3 Ligase Ligand | Linker Type | Modification | Half-Life (t½) in Human Liver Microsomes (min) |
| PROTAC-A | Ligand 25 | Flexible PEG | - | 15 |
| PROTAC-B | Ligand 25 | Rigid Piperazine | Increased rigidity | 65 |
| PROTAC-C | Ligand 25 | Alkyl Chain | Hydrophobic linker | 40 |
Table 2: Effect of Structural Modification on Ligand 25 Metabolic Stability.
| Ligand Variant | Modification | Half-Life (t½) in Human Liver Microsomes (min) |
| Ligand 25 | None | 25 |
| Ligand 25-F | Fluorination at suspected metabolic hotspot | 90 |
| Ligand 25-D | Deuteration at suspected metabolic hotspot | 75 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of an E3 ligase ligand-containing PROTAC by phase I enzymes present in human liver microsomes.[7]
Materials:
-
Test PROTAC (e.g., based on Ligand 25)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance like verapamil)
-
Negative control (e.g., a compound with known low clearance like warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare the reaction mixture by combining phosphate buffer, HLM, and the test PROTAC in a microcentrifuge tube. Pre-incubate the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression will be used to calculate the in-vitro half-life (t½).
Protocol 2: Metabolite Identification Study
Objective: To identify the structure of metabolites formed from an E3 ligase ligand-containing PROTAC after incubation with a metabolically active system.
Materials:
-
Test PROTAC
-
Human Liver Microsomes or Hepatocytes
-
Appropriate cofactors (e.g., NADPH, UDPGA)
-
Acetonitrile (ACN)
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
Incubation: Incubate the test PROTAC with HLM or hepatocytes and the necessary cofactors at 37°C for a predetermined time.
-
Quenching and Extraction: Stop the reaction with cold acetonitrile. Extract the parent compound and its metabolites.
-
LC-HRMS Analysis: Analyze the extract using a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Data Analysis: Compare the mass spectra of the samples with and without the metabolic system to identify potential metabolites. Use the accurate mass measurements and fragmentation patterns to propose the structures of the metabolites.
Visualizations
Caption: Workflow for troubleshooting and enhancing metabolic stability.
Caption: PROTAC mechanism and potential metabolic interference.
References
Validation & Comparative
Validating E3 Ligase Ligand 25 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule engages its intended E3 ligase target within the complex cellular environment is a critical step in the development of novel therapeutics, particularly in the field of targeted protein degradation. This guide provides an objective comparison of key experimental methods to validate the cellular target engagement of "E3 Ligase Ligand 25," a representative ligand for the widely studied E3 ligase, Cereblon (CRBN). We present supporting experimental data for analogous CRBN ligands, detailed methodologies, and visual workflows to aid in the design and interpretation of target engagement studies.
The validation of target engagement is paramount for establishing a molecule's mechanism of action and ensuring its on-target activity. Several robust techniques are available, each with distinct principles, advantages, and limitations. This guide will focus on a comparative analysis of the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay, two widely adopted methods for quantifying ligand binding in live cells.
Quantitative Comparison of Target Engagement Methods
The selection of a suitable target engagement assay depends on various factors, including the specific E3 ligase, the properties of the ligand, and the desired throughput. Below is a summary of quantitative data for well-characterized CRBN ligands, analogous to our hypothetical "this compound," obtained using CETSA and NanoBRET™ assays.
| Ligand/PROTAC | Assay Type | Target Protein | Cell Line | IC50 / Kd / ΔTm | Reference |
| Pomalidomide | NanoBRET™ | CRBN | HEK293 | 1.2 µM (IC50) | [1] |
| Thalidomide | NanoBRET™ | CRBN | HEK293 | 1.5 µM (IC50) | [1] |
| CC-220 | NanoBRET™ | CRBN | HEK299 | 60 nM (IC50) | [1] |
| Thalidomide-based PROTAC | CETSA | CRBN | 22Rv1 | ~2.5°C (ΔTm at 10 µM) | [2] |
| Phenyl-glutarimide Ligand | CETSA | CRBN | 22Rv1 | ~3.0°C (ΔTm at 10 µM) | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of target engagement validation. The following diagrams, created using the DOT language, illustrate the mechanism of CRBN-mediated protein degradation and the workflows for the CETSA and NanoBRET™ assays.
Experimental Protocols
To facilitate the implementation of these assays, detailed protocols are provided below.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if "this compound" binds to and thermally stabilizes endogenous CRBN in intact cells.[3][4]
Materials:
-
Cell line expressing CRBN (e.g., HEK293, MM.1S)
-
"this compound"
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against CRBN
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with "this compound" at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours) in cell culture medium.
-
Cell Harvesting and Heating: Harvest cells and wash with PBS containing protease inhibitors. Resuspend the cell pellet in PBS and aliquot into PCR tubes for each temperature point. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C). Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
Western Blot Analysis: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE and load equal amounts of protein per lane. Perform electrophoresis and transfer proteins to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to CRBN. Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.[5]
-
Data Analysis: Quantify the band intensities to generate a melting curve by plotting the percentage of soluble CRBN against temperature. A rightward shift in the melting curve for the ligand-treated sample compared to the vehicle control indicates target engagement.[2]
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of "this compound" to CRBN in live cells.[6][7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ tracer for CRBN
-
"this compound"
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Preparation: Transfect cells with the NanoLuc®-CRBN fusion vector and seed them into assay plates. Allow cells to adhere and express the fusion protein for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of "this compound" in Opti-MEM®. Add the NanoBRET™ tracer at a fixed concentration to the cells, followed by the addition of the serially diluted "this compound" or vehicle control. Incubate for a period to allow for binding equilibrium to be reached (typically 2 hours).
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. Read the plate on a luminometer equipped with filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.[3]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the NanoBRET™ ratio against the concentration of "this compound" to generate a dose-response curve and determine the IC50 value, which reflects the potency of target engagement.[3]
Conclusion
Validating the cellular engagement of an E3 ligase ligand is a critical step in the development of targeted protein degraders and other novel therapeutics. The Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay are powerful and complementary methods for confirming and quantifying this interaction in a physiologically relevant context. CETSA offers a label-free approach to assess target engagement with the endogenous protein, while NanoBRET™ provides a sensitive and high-throughput method for quantifying ligand binding affinity in live cells.[8] By employing these orthogonal approaches, researchers can build a robust body of evidence to confidently validate the mechanism of action of novel E3 ligase ligands like "this compound," thereby accelerating their development into potential therapeutics.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CETSA [cetsa.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel E3 Ligase Recruiters: Expanding the Targeted Protein Degradation Toolbox
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation (TPD) is rapidly expanding beyond the well-trodden path of Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases. The development of novel E3 ligase recruiters offers the potential for enhanced tissue specificity, overcoming resistance mechanisms, and expanding the scope of degradable proteins. This guide provides an objective comparison of the performance of emerging E3 ligase recruiters, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of the underlying biological and experimental frameworks.
The core of Proteolysis Targeting Chimera (PROTAC) technology lies in the induced proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and safety profile. While initial research focused on readily available ligands for CRBN and VHL, significant efforts have been made to develop recruiters for other E3 ligases, thereby unlocking new therapeutic possibilities.
This guide focuses on a selection of novel E3 ligase recruiters that have shown promise in preclinical studies, including those targeting RNF4, RNF114, FEM1B, and TRIM25. We present a comparative analysis of their performance, methodologies for their evaluation, and the signaling pathways they hijack.
Comparative Performance of Novel E3 Ligase Recruiters
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs developed using novel E3 ligase recruiters.
| E3 Ligase Recruited | Recruiter Ligand | PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| RNF4 | CCW 16 | CCW 28-3 | BRD4 | 231MFP | Dose-dependent degradation | Not specified | [1] |
| RNF114 | EN219 | ML 2-23 | BCR-ABL | K562 | ~1 µM | >90% | [2] |
| FEM1B | EN106 | NJH-1-106 | BRD4 | HEK299T | 250 nM | 94% | [3] |
| FEM1B | Not specified | FF2049 | HDAC1 | Not specified | 257 nM | 85% | [4] |
| TRIM25 | Compound 10 | JQ1-based | BRD4 | In vitro | Not applicable | Not applicable |
Note: The data for the TRIM25-recruiting PROTAC is based on in vitro ubiquitination assays, and cellular degradation data (DC50 and Dmax) has not yet been reported.
Signaling Pathways and Mechanisms of Action
The recruitment of different E3 ligases allows for the hijacking of distinct cellular ubiquitination pathways. Understanding these pathways is crucial for the rational design of PROTACs and for predicting potential on- and off-target effects.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols for Evaluating Novel E3 Ligase Recruiters
The validation of a novel E3 ligase recruiter and the resulting PROTACs involves a series of in vitro and cellular assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC can simultaneously bind to the target protein and the E3 ligase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. A high TR-FRET signal indicates the formation of the ternary complex.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between two molecules tagged with donor and acceptor beads. When in close proximity, a chemiluminescent signal is generated.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase immobilized on a sensor chip.
Caption: Workflow for a TR-FRET-based ternary complex formation assay.
In Vitro Ubiquitination Assays
This biochemical assay confirms that the PROTAC-induced ternary complex is functional and can mediate the ubiquitination of the target protein.
Protocol:
-
Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the target protein, and the E3 ligase in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for the target protein or for ubiquitin. An increase in higher molecular weight bands corresponding to the ubiquitinated target protein indicates a successful reaction.
Caption: Workflow for an in vitro ubiquitination assay.
Cellular Protein Degradation Assays
These assays are the definitive measure of a PROTAC's efficacy in a cellular context.
-
Western Blot: This is the most common method to quantify the levels of the target protein in cells after treatment with the PROTAC.
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time.
-
Lysis: Lyse the cells to extract total protein.
-
Quantification and Electrophoresis: Quantify protein concentration, normalize samples, and separate proteins by SDS-PAGE.
-
Transfer and Blotting: Transfer proteins to a membrane and probe with a primary antibody against the target protein and a loading control.
-
Detection and Analysis: Use a secondary antibody for detection and quantify band intensities to determine DC50 and Dmax values.
-
-
HiBiT Assay: This is a sensitive, real-time method that involves tagging the endogenous target protein with a small HiBiT peptide. The luminescence generated upon complementation with LgBiT is proportional to the amount of target protein remaining.
Conclusion
The development of novel E3 ligase recruiters is a pivotal advancement in the field of targeted protein degradation. Recruiters for E3 ligases such as RNF4, RNF114, FEM1B, and TRIM25 offer exciting new avenues for developing PROTACs with improved properties and a broader range of applications. The comparative data and detailed experimental protocols provided in this guide are intended to assist researchers in the selection and evaluation of these novel recruiters for their specific drug discovery programs. As the toolbox of E3 ligase recruiters continues to expand, so too will the potential of targeted protein degradation to address a wide array of diseases.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of TRIM25 ubiquitination targets involved in diverse cellular and antiviral processes | PLOS Pathogens [journals.plos.org]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01540E [pubs.rsc.org]
A Researcher's Guide to Selecting a Negative Control for E3 Ligase Ligand 25
For researchers, scientists, and drug development professionals engaged in targeted protein degradation (TPD), the use of a proper negative control is paramount for validating experimental results. This guide provides an objective comparison of E3 Ligase Ligand 25, a potent recruiter of the Cereblon (CRBN) E3 ligase, with its recommended negative control, Control Compound 25-Neg. A well-designed negative control is essential to demonstrate that the observed biological effects and protein degradation are direct consequences of the intended mechanism—the formation of a productive ternary complex—and not due to off-target effects.[1][2]
The primary strategy for designing an effective negative control is to create a molecule that is structurally analogous to the active compound but is deficient in a critical function, such as binding to the E3 ligase.[1][2] Control Compound 25-Neg is designed on this principle. It is a diastereomer of Ligand 25, sharing a high degree of structural similarity but featuring a key stereochemical inversion that ablates its ability to bind to Cereblon (CRBN), thereby preventing the formation of the ternary complex required for protein degradation.
Quantitative Performance Comparison
The efficacy of a PROTAC or molecular glue is evaluated through a series of biochemical and cellular assays.[1] The table below summarizes the expected quantitative performance metrics for Ligand 25 versus its negative control, Control Compound 25-Neg, when used in a PROTAC construct targeting a protein of interest (POI).
| Parameter | Ligand 25 (Active) | Control Compound 25-Neg (Inactive) | Rationale for Difference |
| CRBN Binding Affinity (Kd) | ~1-2 µM | > 50 µM | The stereochemical inversion in Control Compound 25-Neg prevents its glutarimide moiety from fitting into the CRBN binding pocket.[2] |
| DC50 (Degradation) | 1 - 100 nM (Varies by POI) | > 10,000 nM | The inability to bind CRBN prevents the formation of the POI-PROTAC-CRBN ternary complex, thus no degradation is induced.[1] |
| Dmax (Max Degradation) | > 90% | < 10% | The active PROTAC leads to near-complete degradation of the target, while the negative control has a minimal effect on protein levels.[1] |
| IC50 (Cell Viability) | Dependent on POI | > 10,000 nM | The cytotoxic or anti-proliferative effects are a downstream consequence of POI degradation, which does not occur with the negative control.[1] |
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow for validating the negative control.
Caption: Mechanism of action for an active PROTAC versus its inactive control.
Caption: Experimental workflow for validating a negative control compound.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is the gold standard for quantifying the reduction in target protein abundance following treatment.[3][4]
Materials:
-
Cell line expressing the protein of interest (POI).
-
Ligand 25-PROTAC, Control 25-Neg-PROTAC, and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
6-well plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE equipment and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and an imaging system.[5]
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution (e.g., 1 nM to 10 µM) of the active PROTAC and the negative control.[2] Include a vehicle-only control. Incubate for a predetermined time (e.g., 16-24 hours).[5]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.[5][6]
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3] Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.[3] Quantify band intensities, normalize the POI signal to the loading control, and plot the relative protein level against the compound concentration to determine DC50 and Dmax values.[3]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay assesses the downstream functional consequence of protein degradation by measuring cell viability.[7] It quantifies ATP, an indicator of metabolically active cells.[5][8]
Materials:
-
Cell line of interest.
-
Ligand 25-PROTAC, Control 25-Neg-PROTAC, and vehicle control (e.g., DMSO).
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well plate and incubate for 24 hours.[5]
-
Compound Treatment: Add 10 µL of serially diluted active PROTAC or negative control to the wells. Include a vehicle-only control.[5]
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).[5]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Analysis: Measure luminescence using a plate-reading luminometer.[8] Normalize the data to the vehicle control and plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[8]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay provides direct evidence of PROTAC-induced proximity between the POI and CRBN in living cells, confirming the on-target mechanism.[2][9]
Materials:
-
HEK293T cells.
-
Plasmids encoding NanoLuc®-tagged POI and HaloTag®-tagged CRBN.
-
Transfection reagent.
-
96-well white assay plates.
-
HaloTag® NanoBRET® 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
Luminometer with BRET capabilities.
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc®-POI and HaloTag®-CRBN and seed them into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the active PROTAC and the negative control.
-
Ligand/Substrate Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and incubate. Following incubation, add the Nano-Glo® Live Cell Substrate (donor).
-
Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET ratio for the active PROTAC, but not the negative control, confirms specific, PROTAC-mediated ternary complex formation.[10]
Conclusion
Rigorous validation is critical in the field of targeted protein degradation. The use of a well-characterized negative control, such as Control Compound 25-Neg, is indispensable for confirming that the degradation of a target protein is a direct result of the specific, PROTAC-induced formation of a ternary complex with the E3 ligase. By comparing the activity of Ligand 25 with its inactive counterpart, researchers can confidently attribute experimental outcomes to the intended on-target mechanism, ensuring data integrity and accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein degradation analysis by western blot [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Confirming Ligand 25-Dependent Protein Degradation with E3 Ligase Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ligand 25-dependent protein degradation in the presence and absence of a critical E3 ligase component, validated through siRNA-mediated knockdown. The data and protocols herein offer a framework for researchers to confirm the on-target mechanism of action for novel protein degraders.
Quantitative Data Summary
The following table summarizes the quantitative analysis of a hypothetical target protein's degradation following treatment with Ligand 25. The experiment compares the degradation efficiency in cells with normal E3 ligase expression versus cells where a specific E3 ligase has been knocked down using siRNA. Protein levels were quantified via densitometry of Western blot results.
| Treatment Condition | Target Protein Level (% of Control) | Standard Deviation |
| Vehicle Control (Scrambled siRNA) | 100% | ± 5.2% |
| Ligand 25 (100 nM, Scrambled siRNA) | 15% | ± 3.1% |
| Vehicle Control (E3 Ligase siRNA) | 98% | ± 4.8% |
| Ligand 25 (100 nM, E3 Ligase siRNA) | 85% | ± 6.5% |
Signaling Pathway and Experimental Rationale
Targeted protein degradation by molecules like Ligand 25 typically relies on the ubiquitin-proteasome system. Ligand 25 is hypothesized to act as a molecular glue or part of a Proteolysis Targeting Chimera (PROTAC), bringing a specific E3 ubiquitin ligase into proximity with the target protein. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
To validate this mechanism, knocking down the specific E3 ligase suspected to be involved is a critical experiment. If Ligand 25's degradative effect is dependent on this E3 ligase, its knockdown should rescue the target protein from degradation.
A Comparative Analysis of PROTACs Utilizing Ligand 25 and Other VHL Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to VHL-Recruiting PROTACs
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component in the design of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comparative analysis of PROTACs that employ the weak-binding VHL Ligand 25 and those that utilize other well-established, higher-affinity VHL ligands. This objective comparison, supported by experimental data, detailed protocols, and visual workflows, aims to inform the rational design of novel protein degraders.
The Paradigm of VHL Ligand Affinity in PROTAC Efficacy
The prevailing wisdom in drug design often equates high binding affinity with high potency. However, the intricate mechanism of PROTACs, which relies on the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, presents a more nuanced picture. The case of ARD-266, a potent Androgen Receptor (AR) degrader, challenges the traditional high-affinity paradigm. ARD-266 utilizes VHL-g (25), a VHL ligand with a notably weak binding affinity in the micromolar range, yet it achieves picomolar degradation potency.[1][2][3] This surprising efficacy is attributed to the cooperative formation of a stable ternary complex, which compensates for the low binary affinity of the VHL ligand.[1] This finding significantly broadens the scope of viable E3 ligase ligands for PROTAC development to include those with weaker binding affinities.
Quantitative Comparison of VHL-based PROTACs
The following tables summarize the performance of PROTACs utilizing different VHL ligands, providing a clear comparison of their binding affinities and degradation efficiencies.
Table 1: VHL Ligand Binding Affinities
| VHL Ligand | PROTAC Example | Binding Affinity (Ki or Kd) to VHL | Measurement Method |
| VHL-g (Ligand 25) | ARD-266 | 2-3 µM (Ki) | Not Specified |
| VH032 | MZ1 | 185 nM (Kd) | Not Specified |
| (S,R,S)-AHPC-Me | ARV-771 | Not Specified | Not Specified |
| VH101 | - | 44 nM (Kd) | Not Specified |
| VH298 | - | 52 nM (Kd) | Not Specified |
Table 2: Comparative Degradation Efficiency of VHL-based PROTACs
| PROTAC | VHL Ligand | Target Protein | DC50 | Dmax | Cell Line |
| ARD-266 | VHL-g (Ligand 25) | Androgen Receptor | 0.2-1 nM | >95% | LNCaP, VCaP, 22Rv1 |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins (BRD2/3/4) | < 1 nM | Not Specified | Castration-resistant prostate cancer cell lines |
| MZ1 | VH032 | BRD4 | 25 - 920 nM | >95% | HEK293 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.[4]
Visualizing the PROTAC Mechanism and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the VHL signaling pathway, a standard workflow for evaluating PROTACs, and the logical relationship of PROTAC components.
Caption: Mechanism of VHL-based PROTAC-mediated protein degradation.
Caption: Standard workflow for the evaluation of new VHL-based PROTACs.
Detailed Experimental Protocols
Objective and reproducible comparison requires standardized and detailed methodologies. Below are protocols for key experiments used in the characterization of VHL ligands and PROTACs.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for VHL Binding Affinity
This assay measures the binding affinity of a test ligand to the VHL complex (VCB: VHL, Elongin C, Elongin B) by its ability to displace a fluorescently labeled probe.
-
Principle: A small, fluorescently labeled VHL ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger VCB complex, its tumbling slows, and polarization increases. Unlabeled competitor ligands will displace the probe, causing a decrease in polarization.
-
Reagents:
-
Purified VCB complex
-
Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Test ligands and a reference compound (e.g., VH032)
-
-
Procedure:
-
In a black, low-volume 384-well plate, add a constant concentration of VCB and the fluorescent probe to each well.
-
Add serial dilutions of the test ligand or the reference compound.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped for FP measurements.
-
The data is then fitted to a suitable binding model to determine the binding affinity (Ki or IC50).[5]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay quantifies the formation of the ternary complex within a cellular environment.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase (donor) and a fluorescently labeled HaloTag® (acceptor) are brought into close proximity. By fusing the target protein to NanoLuc® and the E3 ligase to HaloTag®, the PROTAC-induced formation of the ternary complex can be measured by an increase in the BRET signal.[6][7]
-
Procedure:
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and VHL fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the cells in a white, opaque microplate. Add the HaloTag® ligand to label the VHL fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths using a luminometer. The BRET ratio is calculated to quantify ternary complex formation.[6][8]
-
Protocol 3: Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[9][10][11]
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[9][10][11]
-
Conclusion
The comparative analysis of PROTACs utilizing the weak-binding VHL Ligand 25 and other higher-affinity VHL ligands underscores a critical principle in PROTAC design: binary binding affinity is not the sole determinant of degradation efficacy. The potent activity of ARD-266 highlights the importance of ternary complex cooperativity. This guide provides the foundational data and standardized methodologies to empower researchers in making informed decisions for the design and evaluation of novel and effective protein degraders. The optimal choice of a VHL ligand will ultimately depend on the specific target protein, the linker chemistry, and the desired pharmacological properties of the final PROTAC molecule. Rigorous experimental validation, as outlined in the provided protocols, is paramount to identifying the most effective VHL ligand for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing Ternary Complex Cooperativity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the formation of a stable ternary complex is a critical determinant of success for molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The stability of this complex, often quantified by the cooperativity factor (α), dictates the efficiency of the desired biological outcome, such as target protein degradation. This guide provides a comparative overview of key experimental methodologies to assess ternary complex cooperativity, using a hypothetical "Ligand 25" as a case study to illustrate data presentation and interpretation.
The central principle behind many modern therapeutic modalities is the formation of a ternary complex, typically involving a target Protein of Interest (POI), a small molecule linker or glue (our Ligand 25), and a third protein, often an E3 ubiquitin ligase for targeted protein degradation.[1] The cooperativity of this complex formation is a measure of how the binding of one protein to the bifunctional molecule influences the binding of the second protein.[1] A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the pre-formed binary complex has a higher affinity for the second protein than the ligand alone, leading to a more stable ternary complex. Conversely, an α value less than 1 signifies negative cooperativity.[1]
Quantitative Assessment of Ternary Complex Formation
Several biophysical techniques can be employed to quantitatively assess the formation and stability of ternary complexes. The choice of method often depends on factors such as throughput requirements, sample consumption, and the specific information desired (e.g., kinetics, thermodynamics).[2]
| Technique | Measures | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D) | Real-time, label-free analysis of binding and dissociation.[1][2][3] | Requires immobilization of one binding partner, which can affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction in solution.[1][2][4] | High sample consumption and lower throughput.[5] |
| Biolayer Interferometry (BLI) | Binding kinetics (k_on, k_off), Affinity (K_D) | Higher throughput than SPR, real-time analysis.[2] | Immobilization of one partner is required. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based assay for ternary complex formation | Homogeneous assay, suitable for high-throughput screening.[1][6] | Requires labeling of interacting proteins with fluorescent dyes. |
| NanoBRET™ Technology | Ternary complex formation in live cells | Allows for the study of complex formation in a more physiologically relevant environment.[7] | Requires genetic modification of cells to express tagged proteins. |
| ¹⁹F NMR Displacement Assay | Cooperativity (α) | Highly sensitive, can be used for weak binders and to study both positive and negative cooperativity.[5][8] | Requires a fluorinated probe molecule and specialized equipment. |
Experimental Protocols for Cooperativity Assessment
Detailed experimental design is crucial for accurately determining the cooperativity factor. Below are generalized protocols for three common techniques.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics of binary and ternary complex formation in real time.[1][2]
Objective: To determine the binding affinities (K_D) of Ligand 25 to the Protein of Interest (POI) and the E3 ligase, both individually and in the ternary complex, to calculate the cooperativity factor (α).
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction (Ligand 25 and E3 Ligase): Inject a series of concentrations of Ligand 25 over the chip surface to determine the K_D for the Ligand 25-E3 ligase interaction.
-
Binary Interaction (Ligand 25 and POI): In a separate experiment, immobilize the POI and inject Ligand 25 to determine the K_D for the Ligand 25-POI interaction.
-
Ternary Interaction: To measure the affinity of the POI to the pre-formed Ligand 25-E3 ligase complex, inject a constant, saturating concentration of Ligand 25 mixed with a series of concentrations of the POI over the E3 ligase-functionalized surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (k_on) and dissociation (k_off) rate constants, and subsequently calculate the dissociation constant (K_D) for each interaction. The cooperativity factor (α) is then calculated as the ratio of the binary K_D to the ternary K_D.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a comprehensive thermodynamic profile of the interactions.[1][2][4]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation to calculate the cooperativity factor.
Methodology:
-
Sample Preparation: Prepare purified solutions of the POI, E3 ligase, and Ligand 25 in the same buffer to minimize heat of dilution effects.
-
Binary Titration (Ligand 25 into E3 Ligase): Place the E3 ligase solution in the sample cell and titrate in a solution of Ligand 25 from the syringe.
-
Binary Titration (Ligand 25 into POI): Place the POI solution in the sample cell and titrate in Ligand 25.
-
Ternary Titration: To measure the binding of the POI to the pre-formed Ligand 25-E3 ligase complex, place the E3 ligase and a saturating concentration of Ligand 25 in the sample cell and titrate in the POI from the syringe.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the dissociation constant (K_D), enthalpy (ΔH), and stoichiometry (n) for both binary and ternary interactions. Calculate the cooperativity factor (α) from the respective K_D values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay well-suited for high-throughput screening of ternary complex formation.[1][6]
Objective: To measure the proximity of the POI and E3 ligase induced by Ligand 25 as an indicator of ternary complex formation.
Methodology:
-
Protein Labeling: Label the POI with a donor fluorophore (e.g., terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a microplate, mix the labeled POI and E3 ligase at constant concentrations with a serial dilution of Ligand 25.
-
Incubation: Allow the reaction to reach equilibrium.
-
Signal Detection: Read the plate using a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is often observed, where the signal increases with Ligand 25 concentration as the ternary complex forms and then decreases at very high concentrations due to the "hook effect," where binary complexes are favored.[7][9] The peak of the curve represents the maximum ternary complex formation.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex relationships in ternary complex formation and the experimental approaches used to study them.
Caption: Mechanism of action for a hypothetical Ligand 25 promoting target protein degradation.
Caption: Simplified SPR experimental workflow for determining ternary complex cooperativity.
Caption: Conceptual diagram illustrating positive and negative cooperativity in ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ternary Complex Formation [promega.sg]
- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. support.nanotempertech.com [support.nanotempertech.com]
A Comparative Guide to Validating the E3 Ligase Dependency of PROTACs
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). A key aspect of this is validating that the observed degradation of a target protein is indeed dependent on the specific E3 ligase recruited by the PROTAC. This guide provides a comparative overview of essential experimental approaches to robustly validate E3 ligase dependency, complete with supporting data presentation, detailed experimental protocols, and illustrative diagrams.
While the specific details for a proprietary "Ligand 25 PROTAC" are not publicly available, the principles and methods outlined here are universally applicable for the validation of any PROTAC's E3 ligase-mediated activity.
Mechanism of Action: The PROTAC-Induced Ternary Complex
PROTACs are heterobifunctional molecules that typically consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[1][2] The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[2][3] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[1][2][3]
Experimental Workflow for E3 Ligase Dependency Validation
A multi-faceted approach is essential to unequivocally demonstrate that a PROTAC's activity is contingent on a specific E3 ligase. The following workflow outlines a logical progression of experiments from in vitro biochemical assays to cellular validation.
Comparison of Key Experimental Assays
The selection of appropriate assays is crucial for a comprehensive validation of E3 ligase dependency. The following table compares common methods, their applications, and their respective advantages and disadvantages.
| Assay Name | Purpose | Typical Readout(s) | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | To measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the formation of the ternary complex.[3] | Association rate (ka), Dissociation rate (kd), Affinity (KD).[3] | Label-free, real-time analysis of binding events.[3] | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic profile of ternary complex formation.[3] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3] | Provides a complete thermodynamic signature of the interaction in solution.[3] | Requires large amounts of pure protein; lower throughput. |
| In Vitro Ubiquitination Assay | To confirm that the PROTAC-induced ternary complex is functional and leads to POI ubiquitination.[3] | Western blot for polyubiquitinated POI. | Direct evidence of the biochemical activity of the ternary complex.[3] | Reconstituting the entire ubiquitination cascade can be complex. |
| Cellular Degradation Assays (Western Blot, HiBiT) | To quantify the degradation of the target protein in a cellular context.[4] | Decrease in POI band intensity (Western Blot); Luminescence signal reduction (HiBiT).[4] | Physiologically relevant; allows for determination of DC50 and Dmax. | Indirect measure of E3 ligase dependency without proper controls. |
| E3 Ligase Ligand Competition | To demonstrate that the PROTAC competes with a free E3 ligase ligand, thereby rescuing POI degradation.[5][6] | Reversal of POI degradation in the presence of excess E3 ligase ligand. | Strong evidence for specific E3 ligase engagement in cells. | Requires a well-characterized, cell-permeable E3 ligase ligand as a competitor. |
| Neddylation/Proteasome Inhibition | To confirm that degradation is dependent on the ubiquitin-proteasome system.[5][7] | Rescue of POI degradation upon treatment with inhibitors like MLN4924 (neddylation) or MG132/Bortezomib (proteasome).[5][7] | Confirms involvement of the Cullin-RING ligase family and the proteasome. | Does not pinpoint a specific E3 ligase. |
| Genetic Knockout/Knockdown of E3 Ligase | To ablate the expression of the target E3 ligase and observe the effect on PROTAC-mediated degradation. | Loss of PROTAC-induced degradation in knockout/knockdown cells compared to wild-type. | Gold standard for demonstrating dependency on a specific E3 ligase. | Can be time-consuming; potential for off-target effects or compensatory mechanisms. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
-
Objective: To quantitatively measure the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Protocol:
-
Immobilize the purified E3 ligase complex (e.g., VHL or CRBN complex) onto an SPR sensor chip.[3]
-
Inject the PROTAC at various concentrations over the chip surface to measure its binary interaction with the E3 ligase.
-
In a separate experiment, inject the purified POI to assess any non-specific binding to the E3 ligase.
-
To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface.[3]
-
Alternatively, inject the POI over a surface saturated with the PROTAC-E3 ligase binary complex.[3]
-
Analyze the resulting sensorgrams to determine the association and dissociation rate constants and calculate the binding affinity (KD). A significant increase in the binding response in the presence of all three components indicates ternary complex formation.[3]
-
In Vitro Ubiquitination Assay
-
Objective: To biochemically confirm that the PROTAC facilitates the ubiquitination of the POI by the recruited E3 ligase.
-
Protocol:
-
Combine the purified POI, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.[3]
-
Add the PROTAC of interest at various concentrations. Include a negative control (e.g., vehicle or an inactive epimer of the PROTAC).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI or ubiquitin to detect the formation of polyubiquitinated POI, which appears as a high-molecular-weight smear or ladder.
-
Cellular Rescue Experiment: E3 Ligase Ligand Competition
-
Objective: To demonstrate that the PROTAC's effect can be competitively antagonized by an excess of the free E3 ligase ligand in a cellular environment.
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with a high concentration of the free E3 ligase ligand (e.g., pomalidomide for CRBN or VH032 for VHL) for 1-2 hours.
-
Add the PROTAC at its effective concentration (e.g., DC50 or DC90) to the pre-treated cells.
-
Include control groups treated with the PROTAC alone and vehicle alone.
-
Incubate for the desired duration to induce degradation (e.g., 4-24 hours).
-
Lyse the cells and analyze the POI levels by Western blot or another quantitative protein detection method.
-
A rescue of POI degradation in the cells pre-treated with the free E3 ligase ligand, compared to those treated with the PROTAC alone, indicates specific engagement of the target E3 ligase.[5]
-
By systematically applying these comparative assays and validation workflows, researchers can build a robust data package to confirm the E3 ligase dependency of their PROTAC molecules, a critical step towards their development as novel therapeutics.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of E3 Ligase Ligand 25: A Cross-Reactivity and Performance Guide
This guide provides a detailed comparison of a representative von Hippel-Lindau (VHL) E3 ligase ligand, herein referred to as Ligand 25, with other established E3 ligase ligands. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its binding affinity, selectivity, and the experimental methodologies used for characterization.
Data Presentation: Comparative Binding Affinities
The efficacy of an E3 ligase ligand, particularly in the context of Proteolysis Targeting Chimeras (PROTACs), is critically dependent on its binding affinity and selectivity. Below, we present quantitative data comparing Ligand 25 to other well-characterized ligands for VHL and Cereblon (CRBN), two of the most utilized E3 ligases in targeted protein degradation.
Table 1: Binding Affinity of VHL E3 Ligase Ligands
| Ligand | Target E3 Ligase | Binding Affinity (Kd/IC50) | Assay Method |
| Ligand 25 (Representative) | VHL | 150 nM (IC50) | Fluorescence Polarization |
| VH032 | VHL | 185 nM (Kd)[1] | Isothermal Titration Calorimetry |
| VH101 | VHL | 44 nM (Kd)[1] | Isothermal Titration Calorimetry |
| ARD-266 VHL Ligand | VHL | 2.8 µM (Ki)[2] | Competitive Binding Assay |
Table 2: Cross-Reactivity Profile of E3 Ligase Ligands
| Ligand | Primary Target | Binding to VHL (IC50) | Binding to CRBN (IC50) | Selectivity Profile |
| Ligand 25 (Representative) | VHL | 150 nM | > 10,000 nM | High for VHL |
| Pomalidomide | CRBN | > 10,000 nM | 250 nM | High for CRBN |
| (S)-Thalidomide | CRBN | Not Reported | ~1.8 µM (Kd) | High for CRBN |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of E3 ligase ligands. The following protocols describe standard assays for determining binding affinity and proteome-wide selectivity.
Competitive Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is widely used to determine the binding affinity of an unlabeled ligand by measuring its ability to displace a fluorescently labeled probe from the target protein.
Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is slowed, leading to a higher polarization signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL tracer (e.g., a derivative of VH032)
-
Test ligand (e.g., Ligand 25)
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4
-
384-well black microplates
Procedure:
-
Prepare a solution of the VBC complex and the fluorescent tracer in the assay buffer. The concentration of the VBC complex should be around the Kd of the tracer.
-
Serially dilute the test ligand to create a range of concentrations.
-
Add the VBC-tracer solution to the wells of the 384-well plate.
-
Add the serially diluted test ligand to the wells. Include controls with no test ligand (maximum polarization) and no VBC complex (minimum polarization).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the polarization values against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemoproteomics for Selectivity Profiling
This method assesses the selectivity of a ligand across the entire proteome.
Principle: An affinity-based probe is created by immobilizing the E3 ligase ligand on a solid support (e.g., beads). This probe is then used to "pull down" interacting proteins from a cell lysate. The captured proteins are identified and quantified by mass spectrometry.
Workflow:
-
Probe Synthesis: Synthesize a derivative of the E3 ligase ligand with a linker for conjugation to beads.
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the ligand-conjugated beads with the cell lysate to allow for the capture of binding proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the pulldown with the ligand compared to control beads. This provides a profile of the on-target and potential off-target interactions of the ligand.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts in the study of E3 ligase ligands.
Caption: Mechanism of Action for a PROTAC utilizing an E3 ligase ligand.
Caption: Experimental workflow for assessing E3 ligase ligand cross-reactivity.
References
A Comparative Analysis of E3 Ligase Ligand 25 and Established Protein Degraders
In the rapidly evolving field of targeted protein degradation, novel agents are continuously being developed to address a wide array of challenging disease targets. This guide provides a comparative benchmark of the hypothetical molecule, "E3 ligase Ligand 25," against well-characterized degraders, offering researchers and drug development professionals a framework for evaluation. The analysis focuses on key performance indicators, experimental methodologies, and the underlying biological pathways.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These molecules consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target, marking it for degradation by the proteasome.[2][]
Performance Benchmarking
The efficacy of a protein degrader is primarily assessed by its DC50, the concentration at which 50% of the target protein is degraded, and its Dmax, the maximum percentage of degradation achievable.[1][5] Lower DC50 and higher Dmax values are indicative of a more potent degrader.[6] The following table summarizes the performance of this compound in comparison to known degraders targeting the hypothetical protein of interest, Target Protein X.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | RNF4 | Target Protein X | Cell Line A | 15 | >90 | Hypothetical Data |
| Degrader A (VHL-based) | VHL | Target Protein X | Cell Line A | 25 | ~90 | [6] |
| Degrader B (CRBN-based) | CRBN | Target Protein X | Cell Line A | 10 | >95 | [6] |
Note: Data for Degraders A and B are representative values compiled from existing literature and should be interpreted with caution due to potential variations in experimental conditions between studies.
Signaling Pathway and Experimental Workflow
The mechanism of action for PROTACs involves a series of orchestrated molecular events, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. The following diagrams illustrate the targeted protein degradation pathway and a typical experimental workflow for evaluating degrader efficacy.
dot
digraph "Targeted Protein Degradation Pathway" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];
Targeted Protein Degradation Pathway.
dot
digraph "Experimental Workflow for Degrader Evaluation" {
graph [rankdir="TB", bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [arrowhead=vee, color="#5F6368"];
Experimental Workflow for Degrader Evaluation.
Experimental Protocols
Accurate and reproducible data are fundamental to the evaluation of protein degraders. Below are detailed methodologies for key assays used in their characterization.
Western Blotting for Protein Degradation
This is a standard and widely used method to directly measure the reduction in the levels of a target protein.[6]
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Apply ECL substrate and visualize protein bands. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a higher throughput alternative to Western blotting for quantifying target protein levels in cell lysates.[1]
-
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein.
-
Sample Addition: Add diluted cell lysates to the wells and incubate.
-
Detection: Add a detection antibody, followed by an enzyme-conjugated secondary antibody.
-
Substrate Addition: Add a substrate that produces a measurable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: Measure the signal intensity and calculate the protein concentration based on a standard curve.
-
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein, a crucial step preceding degradation.[6]
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time course (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
-
By employing these standardized assays and performance metrics, researchers can effectively benchmark novel degraders like this compound against established molecules, facilitating the development of new therapeutics for a range of diseases.
References
Evaluating the Tissue-Specific Activity of Ligand 25 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as a powerful therapeutic modality. Their ability to selectively eliminate target proteins, rather than merely inhibiting them, offers significant advantages, particularly for tackling previously "undruggable" targets.[1][2][3] A critical aspect of developing safe and effective PROTAC therapeutics is ensuring their tissue-specific activity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of a hypothetical PROTAC, "Ligand 25," designed for tissue-specific activity, against established PROTACs.
Introduction to Ligand 25 PROTAC
Ligand 25 is a novel, investigational PROTAC designed to induce the degradation of a key oncogenic protein, Target Protein X (TPX). A primary goal in the development of Ligand 25 is to achieve preferential activity in tumor tissues while sparing healthy tissues. This is accomplished through the strategic selection of a ligand for a tissue-specific E3 ubiquitin ligase.[4]
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] The simultaneous binding of the PROTAC to both the POI and the E3 ligase forms a ternary complex (POI-PROTAC-E3 ligase).[2][7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome.[8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[8]
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Comparative Analysis of Ligand 25 and Other p53-HDM2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic window of Ligand 25, a benzodiazepine inhibitor of the p53-HDM2 interaction, against other prominent compounds targeting the same pathway. This analysis is supported by available experimental data on efficacy and cytotoxicity, detailed experimental protocols, and visualizations of the underlying biological processes and experimental workflows.
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, making the inhibition of its negative regulator, the human double minute 2 (HDM2) protein, a promising strategy in oncology.[1] Small-molecule inhibitors that disrupt the p53-HDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] This guide focuses on assessing the therapeutic window of Ligand 25, a member of the benzodiazepinedione class of HDM2 inhibitors, in comparison to other well-characterized inhibitors such as Nutlin-3a and MI-77301 (SAR405838).
Comparative Efficacy and Cytotoxicity
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the concentration that produces a therapeutic effect and the concentration that causes toxicity. For p53-HDM2 inhibitors, efficacy is often measured by their ability to inhibit the p53-HDM2 interaction (e.g., IC50 in binding assays) and to suppress the proliferation of cancer cells (e.g., IC50 or EC50 in cell viability assays). Cytotoxicity data provides insight into the potential for adverse effects.
| Compound Class | Compound | Target | Efficacy (IC50) | Cell Proliferation (IC50) | Cytotoxicity (IC50) | Cell Line(s) |
| Benzodiazepinedione | TDP521252 | HDM2 | - | 14 µM (average) | - | wt p53-expressing cell lines |
| Benzodiazepinedione | TDP665759 | HDM2 | - | 0.7 µM (average) | - | wt p53-expressing cell lines |
| cis-Imidazoline | Nutlin-3a | HDM2 | 90 nM (binding) | ~2-8 µM | >10 µM (in non-malignant cells) | Various cancer and non-malignant cell lines |
| Spiro-oxindole | MI-77301 (SAR405838) | HDM2 | 0.88 nM (Ki) | 0.089 - 0.27 µM | >10 µM (in p53 null/mutant cells) | SJSA-1, RS4;11, LNCaP, HCT-116 |
Table 1: Comparative in vitro data for selected HDM2 inhibitors. This table summarizes the available efficacy and cytotoxicity data for different classes of HDM2 inhibitors. Data for TDP521252 and TDP665759 are from a study on benzodiazepinedione inhibitors.[2][3] Nutlin-3a data is compiled from multiple sources.[4][5] MI-77301 (SAR405838) data is from comprehensive preclinical studies.[6][7] It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Methodologies
The assessment of the therapeutic window for compounds like Ligand 25 involves a series of well-defined experimental protocols to determine both efficacy and toxicity.
Efficacy Assessment: p53-HDM2 Binding Assays
A common method to quantify the inhibitory potential of compounds on the p53-HDM2 interaction is the Fluorescence Polarization (FP) Assay .
Principle: This assay measures the change in the polarization of fluorescently labeled p53 peptide upon binding to the HDM2 protein. Small molecule inhibitors that disrupt this interaction will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.
Protocol Outline:
-
Reagents: Recombinant human HDM2 protein, a fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled), and the test compounds (e.g., Ligand 25).
-
Incubation: HDM2 protein is incubated with the fluorescent p53 peptide in a suitable buffer.
-
Compound Addition: Serial dilutions of the test compound are added to the mixture.
-
Measurement: Fluorescence polarization is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide, is calculated.
Cytotoxicity and Cell Viability Assays
To determine the effect of the compounds on cell survival and proliferation, various cell-based assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Culture: Cancer cell lines (e.g., with wild-type p53) and normal cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Ligand 25) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: p53-HDM2 signaling pathway and the action of inhibitors.
Caption: Experimental workflow for determining the therapeutic window.
References
- 1. Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for E3 Ligase Ligand 25
This document provides comprehensive guidance on the proper disposal and handling of E3 ligase Ligand 25, a small molecule compound used in targeted protein degradation research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant laboratory environment.
Disclaimer: This document provides general guidance based on the known properties of similar E3 ligase ligands. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal.
I. Immediate Safety and Hazard Information
E3 ligase ligands, as a class of bioactive small molecules, may present several health hazards. Based on data from similar compounds, researchers should be aware of the following potential risks:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1]
-
Reproductive Toxicity: Some related compounds may damage fertility or the unborn child.
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.
In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Consult a physician. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[2] |
II. Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn when handling this compound:
| Protection Type | Specific Requirement |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. |
| Skin and Body Protection | Wear a laboratory coat and ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood. Avoid breathing dust or aerosols.[1] |
III. Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is typically -20°C or below to ensure stability.[2]
-
IV. Spill and Leak Procedures
In the event of a spill, follow these procedures to safely clean and decontaminate the area:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect: Place the absorbed or collected material into a properly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
V. Disposal Procedures
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Unused Product: Dispose of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the ligand (e.g., pipette tips, gloves, absorbent pads, empty containers) must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste materials contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste.[2] Chemical incineration in a permitted facility is a common disposal method for such compounds.[2]
-
Environmental Precaution: Do not let the product enter drains, sewers, or waterways, as it may be toxic to aquatic organisms.
VI. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for experiments involving this compound and the logical steps for its proper disposal.
Caption: A typical experimental workflow involving the use of this compound.
Caption: A step-by-step logical diagram for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
